molecular formula C11H12N2S B093146 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol CAS No. 17452-16-3

1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol

Cat. No.: B093146
CAS No.: 17452-16-3
M. Wt: 204.29 g/mol
InChI Key: PQERDOPEWJNMPK-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-1H-imidazole-2-thiol is a specialized imidazole-2-thione derivative of significant interest in medicinal chemistry research. The imidazole-2-thione scaffold is a privileged structure in drug discovery, known for its electron-rich, aromatic nature that facilitates the formation of supramolecular complexes through various noncovalent interactions, a property that is leveraged to develop compounds with enhanced bioavailability and targeted efficacy . This class of compounds has demonstrated a broad and remarkable spectrum of biological activities in scientific studies, serving as a key building block for the development of antimicrobial, antifungal, antithyroid, antioxidant, and anti-HIV agents . The specific 2,3-dimethylphenyl substitution on this imidazole-2-thione derivative makes it a valuable intermediate for probing structure-activity relationships (SAR). Research on analogous compounds indicates that the nature and position of substituents on the aromatic ring can profoundly influence biological potency and spectrum of activity, guiding the rational design of more effective therapeutic candidates . Furthermore, the thiol (or thione) functional group is a critical pharmacophore, particularly in the design of novel tyrosinase inhibitors, where it can interact with the copper ions in the enzyme's active site . As such, this compound provides researchers with a versatile chemical tool for constructing more complex molecular architectures, exploring new chemical spaces in supramolecular chemistry, and investigating potential mechanisms of action against a variety of biological targets .

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-8-4-3-5-10(9(8)2)13-7-6-12-11(13)14/h3-7H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQERDOPEWJNMPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CNC2=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406933
Record name 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17452-16-3
Record name 1-(2,3-Dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17452-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2,3-Dimethylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol, a substituted imidazole derivative of interest in medicinal chemistry and drug development. The document details a robust and efficient one-pot synthesis pathway, delving into the underlying reaction mechanism, and offering a step-by-step experimental protocol. Furthermore, it outlines the expected analytical and spectroscopic data for the characterization of the target compound. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and study this and related heterocyclic compounds.

Introduction: The Significance of Imidazole-2-thiols

Imidazole-2-thiols and their derivatives are a class of heterocyclic compounds that have garnered significant attention in the scientific community due to their diverse pharmacological properties. These compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and sympathomimetic effects. The imidazole core is a key structural motif in many biologically active molecules and approved drugs. The incorporation of a thiol group at the 2-position of the imidazole ring often enhances or modifies the biological activity, making these compounds attractive scaffolds for drug discovery programs.

The target molecule of this guide, this compound, combines the imidazole-2-thiol core with a 2,3-dimethylphenyl substituent. This substitution pattern can influence the compound's lipophilicity, steric profile, and metabolic stability, potentially leading to unique pharmacological properties. This document serves as a practical resource for the synthesis and characterization of this specific derivative.

The Synthetic Pathway: A One-Pot Approach

The synthesis of this compound can be efficiently achieved through a one-pot, three-component reaction. This method involves the condensation of 2,3-dimethylaniline, a suitable C2 synthon such as chloroacetaldehyde or its dimethyl acetal, and a thiocyanate salt, typically potassium thiocyanate (KSCN). This approach is advantageous due to its operational simplicity, reduced reaction time, and minimization of waste by avoiding the isolation of intermediates.

Reaction Scheme

Synthesis_Scheme reagents 2,3-Dimethylaniline + Chloroacetaldehyde Dimethyl Acetal + KSCN product This compound reagents->product One-pot reaction (Acidic conditions, Heat)

Caption: General one-pot synthesis of this compound.

Mechanistic Insights

The reaction proceeds through a series of well-defined steps, initiated by the formation of an N-aryl-2-aminoacetaldehyde intermediate. The causality behind the experimental choices lies in facilitating this multi-step sequence within a single reaction vessel.

  • Formation of the Amino Acetal/Aldehyde: In the presence of an acid catalyst, chloroacetaldehyde dimethyl acetal is hydrolyzed to the more reactive chloroacetaldehyde. This electrophilic aldehyde then reacts with the nucleophilic nitrogen of 2,3-dimethylaniline to form a Schiff base or an N-(2,3-dimethylphenyl)-2-chloroethanamine intermediate.

  • Nucleophilic Attack by Thiocyanate: The thiocyanate ion (SCN⁻), a potent nucleophile, displaces the chloride from the intermediate. The sulfur atom of the thiocyanate is the more nucleophilic center in this context.

  • Cyclization and Tautomerization: The resulting isothiocyanate intermediate undergoes an intramolecular cyclization. The nitrogen atom of the amino group attacks the electrophilic carbon of the isothiocyanate. Subsequent tautomerization of the resulting imidazole-2-thione affords the final product, this compound. It is important to note the thione-thiol tautomerism inherent to 2-mercaptoimidazoles.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product Aniline 2,3-Dimethylaniline Intermediate1 N-(2,3-dimethylphenyl)-2-chloroethanamine Aniline->Intermediate1 Reaction with Aldehyde Aldehyde Chloroacetaldehyde (from acetal) Aldehyde->Intermediate1 Thiocyanate KSCN Intermediate2 N-(2,3-dimethylphenyl)-2-isothiocyanatoethanamine Thiocyanate->Intermediate2 Intermediate1->Intermediate2 SN2 with SCN- Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product This compound Intermediate3->Product Tautomerization

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • 2,3-Dimethylaniline

  • Chloroacetaldehyde dimethyl acetal

  • Potassium thiocyanate (KSCN)

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Water (distilled or deionized)

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dimethylaniline (1.0 eq.), chloroacetaldehyde dimethyl acetal (1.1 eq.), and ethanol (5 mL per mmol of aniline).

  • Slowly add concentrated hydrochloric acid (1.2 eq.) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Allow the mixture to cool to approximately 50-60 °C.

  • Add potassium thiocyanate (1.5 eq.) in one portion.

  • Resume refluxing and continue heating for an additional 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold water.

  • Dry the crude product in a desiccator.

  • For purification, the crude solid can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Experimental_Workflow Start Combine Reactants: 2,3-Dimethylaniline, Chloroacetaldehyde Dimethyl Acetal, Ethanol, HCl Reflux1 Reflux for 2-3 hours Start->Reflux1 Add_KSCN Cool and Add KSCN Reflux1->Add_KSCN Reflux2 Reflux for 6-8 hours Add_KSCN->Reflux2 Workup Cool, Quench with Ice, and Neutralize with NaHCO3 Reflux2->Workup Isolation Collect Precipitate by Filtration Workup->Isolation Purification Recrystallization or Column Chromatography Isolation->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of the target compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various analytical and spectroscopic techniques.

Property Value Source
Molecular Formula C₁₁H₁₂N₂S
Molecular Weight 204.29 g/mol
CAS Number 17452-16-3
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2,3-dimethylphenyl group, the two methyl groups attached to the aromatic ring, and the protons of the imidazole ring. The chemical shifts of the imidazole protons will be influenced by the electronic nature of the substituents. The NH proton of the thiol tautomer may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the 2,3-dimethylphenyl group and the imidazole ring. The C=S carbon of the thione tautomer is expected to have a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching vibrations (if the thiol tautomer is present in significant amounts).

  • C-H stretching vibrations for the aromatic and methyl groups.

  • C=C and C=N stretching vibrations within the aromatic and imidazole rings.

  • A strong C=S stretching vibration for the thione tautomer.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (204.29 g/mol ). The fragmentation pattern can provide further structural information.

Potential Applications and Future Directions

While specific applications for this compound are not extensively documented, the broader class of imidazole-2-thiol derivatives has shown promise in various therapeutic areas. These compounds have been investigated for their antimicrobial, anticancer, and anti-inflammatory activities. Further research on this specific derivative could explore its potential as a lead compound in these or other disease areas. The synthetic pathway described in this guide provides a reliable method for producing the compound for such biological evaluations.

Conclusion

This technical guide has outlined a comprehensive and practical approach to the synthesis of this compound. The one-pot, three-component reaction is an efficient method for obtaining this target molecule. The provided mechanistic insights and detailed experimental protocol will be valuable to researchers in the field of synthetic and medicinal chemistry. The outlined characterization techniques will enable the verification of the structure and purity of the synthesized compound, facilitating further studies into its potential applications.

References

  • Dhawas, A. K., & Thakare, S. S. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(3), 356-362.

An In-depth Technical Guide to 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol (CAS: 17452-16-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol (CAS: 17452-16-3), a heterocyclic compound belonging to the pharmacologically significant class of imidazole-2-thiones. While direct research on this specific molecule is limited, this document synthesizes available data on its physicochemical properties and extrapolates potential biological activities and mechanisms of action from closely related analogues. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar compounds in areas such as oncology and infectious diseases. It details a plausible synthetic route, discusses potential mechanisms of action including enzyme inhibition, and provides hypothetical experimental protocols for its investigation.

Introduction and Overview

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs.[1] The introduction of a thione group at the 2-position of the imidazole ring gives rise to the imidazole-2-thione scaffold, a class of compounds that has garnered considerable interest for its diverse biological activities.[2][3] These activities include potent antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[4][5] this compound, with its specific substitution pattern, represents an intriguing yet underexplored member of this family. This guide provides a detailed examination of its chemical characteristics and explores its potential as a lead compound in drug discovery, based on the established pharmacology of its structural congeners.

Physicochemical Properties

PropertyValueSource
CAS Number 17452-16-3PubChem[6]
Molecular Formula C₁₁H₁₂N₂SPubChem[6]
Molecular Weight 204.29 g/mol PubChem[7]
IUPAC Name 1-(2,3-dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thionePubChem[6]
SMILES CC1=C(C(=CC=C1)N2C=CNC2=S)CPubChem[6]
InChI Key PQERDOPEWJNMPK-UHFFFAOYSA-NPubChem[6]
Calculated XLogP3-AA 2.8PubChem[6]
Hydrogen Bond Donor Count 1PubChem[6]
Hydrogen Bond Acceptor Count 2PubChem[6]
Rotatable Bond Count 1PubChem[6]
Topological Polar Surface Area 38.8 ŲPubChem[6]

Note: The properties listed above are computationally predicted and are provided for guidance. Experimental verification is recommended.

Synthesis and Characterization

While a specific, published synthesis protocol for this compound was not identified, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of 1-aryl-1H-imidazole-2-thiones. The general approach involves the condensation of an appropriately substituted aniline with a reagent that provides the C2-S unit of the imidazole ring.

Proposed Synthetic Workflow

A logical synthetic approach would involve the reaction of 2,3-dimethylaniline with a suitable reagent to form an isothiocyanate, followed by cyclization to yield the imidazole-2-thione core.

Synthesis_Workflow A 2,3-Dimethylaniline C 2,3-Dimethylphenyl Isothiocyanate A->C Reaction with (B) B Thiophosgene or Carbon Disulfide E This compound C->E Cyclization with (D) followed by hydrolysis and ring closure D Aminoacetaldehyde Dimethyl Acetal

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general methods for the synthesis of related compounds and requires optimization.

Step 1: Synthesis of 2,3-Dimethylphenyl Isothiocyanate

  • To a stirred solution of 2,3-dimethylaniline (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, add thiophosgene (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,3-dimethylphenyl isothiocyanate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • To a solution of 2,3-dimethylphenyl isothiocyanate (1.0 eq) in a protic solvent like ethanol, add aminoacetaldehyde dimethyl acetal (1.2 eq).

  • Heat the mixture to reflux and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon consumption of the starting material, cool the reaction mixture to room temperature.

  • Add an aqueous solution of a strong acid (e.g., 2M HCl) and continue to stir at room temperature for 1-2 hours to facilitate hydrolysis of the acetal and subsequent cyclization.

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm its structure and purity.

Potential Biological Activities and Mechanisms of Action

Direct biological studies on this compound are not currently available in the public domain. However, the extensive research on structurally similar imidazole-2-thione derivatives allows for the formulation of strong hypotheses regarding its potential therapeutic applications and mechanisms of action.

Anticancer and Anti-Metastatic Potential

Recent studies have highlighted the significant potential of imidazole-2-thione derivatives as anticancer agents with both cytotoxic and anti-metastatic properties.[2][3][8]

4.1.1. Proposed Mechanism: Inhibition of Matrix Metalloproteinases (MMPs)

A key mechanism implicated in the anticancer and anti-metastatic effects of this class of compounds is the inhibition of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[2][8] These enzymes play a crucial role in the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis.

MMP_Inhibition_Pathway A This compound B MMP-2 / MMP-9 A->B Inhibition C Extracellular Matrix Degradation B->C Catalyzes D Tumor Cell Invasion and Metastasis C->D Leads to

Caption: Proposed mechanism of anti-metastatic action via MMP inhibition.

By inhibiting MMP-2 and MMP-9, this compound could potentially prevent the breakdown of the basement membrane, thereby impeding the spread of cancer cells to distant sites. This action, combined with direct cytotoxicity, makes it a candidate for development as a dual-action anticancer agent.

4.1.2. Other Potential Anticancer Mechanisms

  • Induction of Apoptosis: Imidazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[1] This often involves the modulation of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: The arrest of the cell cycle at specific checkpoints (e.g., G1 or G2/M phase) is another common mechanism by which anticancer agents exert their effects.[1][9] This prevents the uncontrolled proliferation of cancer cells.

  • Kinase Inhibition: Some imidazole-based compounds have been found to inhibit key signaling kinases involved in cancer progression, such as VEGFR-2 and B-Raf.[5][9]

Antimicrobial Potential

The imidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery.[10][11] Imidazole-2-thiol derivatives, in particular, have been investigated for their activity against a range of bacterial and fungal pathogens.

4.2.1. Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of imidazole derivatives is often attributed to their ability to disrupt essential cellular processes in pathogens.[10][11] A likely mechanism of action for this compound would involve:

  • Disruption of Cell Wall Synthesis: Interference with the biosynthesis of the bacterial cell wall, leading to loss of structural integrity and cell lysis.

  • Impairment of Cell Membrane Function: Alteration of the permeability and function of the microbial cell membrane, resulting in the leakage of essential intracellular components.

Antimicrobial_Workflow A This compound B Bacterial Cell A->B C Inhibition of Cell Wall Synthesis B->C D Disruption of Cell Membrane Integrity B->D E Bacterial Cell Death C->E D->E

Caption: Potential workflow of antimicrobial action.

Future Directions and Research Recommendations

The information presented in this guide strongly suggests that this compound is a compound of significant interest for further investigation. The following are key recommendations for future research:

  • Chemical Synthesis and Characterization: An optimized and scalable synthetic route should be developed, and the compound should be fully characterized using modern analytical techniques.

  • In Vitro Biological Evaluation: The compound should be screened against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative activity. In parallel, its antimicrobial spectrum should be assessed against a range of clinically relevant bacteria and fungi.

  • Mechanism of Action Studies: Should the initial screenings prove promising, detailed mechanistic studies should be undertaken to validate the hypothesized inhibition of MMPs and other potential anticancer targets. For antimicrobial activity, studies on the effects on microbial cell wall and membrane integrity are warranted.

  • In Vivo Efficacy and Toxicity: Promising in vitro results should be followed by in vivo studies in appropriate animal models to evaluate the compound's efficacy and to assess its toxicological profile.

Conclusion

This compound is a largely uncharacterized compound belonging to the therapeutically relevant imidazole-2-thione class. Based on the extensive literature on its analogues, it holds considerable promise as a lead compound for the development of novel anticancer and antimicrobial agents. Its potential dual action as a cytotoxic and anti-metastatic agent is particularly noteworthy. This technical guide provides a solid foundation for initiating research into this intriguing molecule, from its synthesis to the exploration of its biological activities and underlying mechanisms of action.

References

  • Golcienė, B., Maciejewska, N., Kallingal, A., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 2607820. [Link][2][8]

  • PubMed. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. [Link]

  • El-Sayed, E.-S. H., & Atwa, E. E. M. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 26(6), 1649. [Link][5][9]

  • ResearchGate. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. [Link]

  • Dhawas, A. S., & Joshi, P. P. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, 53B(3), 364-370. [Link]

  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. [Link][4]

  • MDPI. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2012). Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. International Journal of Organic Chemistry, 2, 222-231. [Link]

  • Rana, K., & Singh, R. (2023). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Chemistry & Biology Interface, 13(2), 114-142. [Link][1]

  • Al-Ostath, A. I., Al-Majid, A. M., El-Emam, A. A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(14), 5406. [Link][10]

  • Dasappa, J. P., et al. (2016). Synthesis and pharmacological screening studies of some novel imidazo[2,1-b][2][3][9]thiadiazole. Der Pharma Chemica, 8(5), 178-190. [Link]

  • Khan, I., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44349-44361. [Link]

  • Kumar, A., & Rajput, C. S. (2009). Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research, 1(1), 169-175. [Link]

  • Chander, S., et al. (2021). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 13(15), 1429-1469. [Link]

  • Kushwaha, P. M. K., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-628. [Link][11]

  • Rambabu, R., Subbarao, J., & Kumar, P. P. (2015). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF SOME NEW SUBSTITUTED IMIDAZOLES. International Journal of Pharmaceutical Sciences and Research, 6(4), 1761-1765. [Link]

  • ResearchGate. (n.d.). antimicrobial activity of imidazol-2-thiol derivatives represented by% inhabitation against different microbial species. [Link]

  • PubChem. (n.d.). This compound. [Link][6]

  • European Patent Office. (1986). Imidazole derivatives (EP 0062918 B1). [Link]

  • European Patent Office. (1987). Imidazole derivatives (EP 0227011 A2). [Link]

Sources

A Technical Guide to the Predicted Spectral Characteristics of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol is a heterocyclic compound of interest in medicinal chemistry and materials science. As with any novel compound, a thorough structural elucidation is paramount for its application and further development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process, providing a detailed fingerprint of the molecule's atomic and electronic structure.

This in-depth technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectral data for this compound. In the absence of publicly available experimental data for this specific molecule, this guide synthesizes information from established spectroscopic principles and data from structurally related compounds to offer a robust predictive analysis. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the expected spectral characteristics and the rationale behind them.

Molecular Structure and Tautomerism

The structure of this compound features a 2,3-dimethylphenyl group attached to a 1H-imidazole-2-thiol ring. It is crucial to recognize that imidazole-2-thiol can exist in tautomeric equilibrium with its thione form, 1-(2,3-dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thione. The thione form is generally the major tautomer in the solid state and in solution. This guide will primarily focus on the spectral characteristics of the thione tautomer.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons of the dimethylphenyl ring, the imidazole ring protons, the methyl groups, and the N-H proton of the thione tautomer.

Rationale for Predictions:

The chemical shifts are influenced by the electron-donating or withdrawing nature of adjacent functional groups. The aromatic protons of the 2,3-dimethylphenyl ring are expected to appear in the typical aromatic region (δ 7.0-8.0 ppm). The chemical shifts of the methyl groups will be in the aliphatic region, likely around δ 2.0-2.5 ppm. The protons on the imidazole ring will have chemical shifts influenced by the adjacent nitrogen and sulfur atoms. The N-H proton of the thione tautomer is expected to be a broad singlet at a higher chemical shift, and its position can be concentration and temperature-dependent. The predicted chemical shifts are informed by data from similar structures, such as 2,3-dimethylaniline.[1][2][3]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Imidazole H-4/H-57.0 - 7.5d, d
Aromatic H (dimethylphenyl)7.2 - 7.6m
N-H (thione)11.0 - 13.0br s
Methyl (2-position)2.1 - 2.4s
Methyl (3-position)2.0 - 2.3s

Experimental Workflow for ¹H NMR Spectroscopy

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) transfer Transfer to NMR tube dissolve->transfer instrument Place sample in NMR spectrometer (e.g., 400 MHz) transfer->instrument setup Set up experiment: - Acquire ¹H spectrum - Set appropriate spectral width and number of scans instrument->setup acquire Acquire Free Induction Decay (FID) setup->acquire fourier Fourier Transform FID acquire->fourier phase Phase correction fourier->phase baseline Baseline correction phase->baseline integrate Integrate signals baseline->integrate analyze Analyze chemical shifts, multiplicities, and coupling constants integrate->analyze

Caption: Workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in this compound.

Rationale for Predictions:

The chemical shift of the C=S carbon (thione) is expected to be significantly downfield, typically in the range of 160-190 ppm. The carbons of the imidazole ring will resonate at chemical shifts influenced by the heteroatoms. The aromatic carbons of the dimethylphenyl ring will appear in the 110-140 ppm range, with the carbons directly attached to the methyl groups and the imidazole ring showing distinct shifts. The methyl carbons will have signals in the aliphatic region (15-25 ppm). These predictions are based on general principles of ¹³C NMR and data for related heterocyclic compounds.[4][5][6][7][8]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=S (Thione)165 - 185
Imidazole C-4/C-5115 - 130
Aromatic C (quaternary)130 - 140
Aromatic C-H120 - 130
Methyl Carbons15 - 25

Predicted Infrared (IR) Spectral Data

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. The IR spectrum provides valuable information about the functional groups present.

Rationale for Predictions:

The IR spectrum of this compound is expected to be dominated by the vibrations of the thione tautomer. A key absorption will be the N-H stretch, which is typically a broad band in the region of 3100-3400 cm⁻¹. The C=S stretching vibration is expected to appear in the range of 1050-1250 cm⁻¹. The spectrum will also show characteristic absorptions for the aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), C=N and C=C stretching of the imidazole and phenyl rings (1400-1650 cm⁻¹), and various bending vibrations. These predictions are based on established IR correlation tables and data from similar imidazole-2-thiol derivatives.[9][10][11][12][13]

Table 3: Predicted Characteristic IR Absorptions for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (thione)3100 - 3400Medium, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
C=N Stretch (imidazole)1550 - 1650Strong
C=C Stretch (aromatic/imidazole)1400 - 1600Medium to Strong
C=S Stretch (thione)1050 - 1250Medium to Strong

Experimental Workflow for IR Spectroscopy

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis solid_sample Prepare a KBr pellet or use Attenuated Total Reflectance (ATR) instrument Place sample in FTIR spectrometer solid_sample->instrument background Acquire background spectrum instrument->background sample_scan Acquire sample spectrum background->sample_scan correction Perform baseline correction and normalize the spectrum sample_scan->correction analyze Identify characteristic absorption bands and assign to functional groups correction->analyze

Caption: Workflow for acquiring an IR spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Rationale for Predictions:

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak [M]⁺ at m/z corresponding to its molecular weight. The fragmentation pattern will likely involve the cleavage of the bond between the phenyl ring and the imidazole ring, leading to fragments corresponding to the dimethylphenyl cation and the imidazole-2-thiol cation. Further fragmentation of the imidazole-2-thiol ring could involve the loss of small molecules like HCN or CS. These predictions are based on the known fragmentation patterns of N-aryl substituted heterocyclic compounds.[14][15][16][17][18]

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
[M]⁺Molecular Ion
[M - CH₃]⁺Loss of a methyl group
[C₈H₉]⁺Dimethylphenyl cation
[C₃H₃N₂S]⁺Imidazole-2-thiol cation

Logical Relationship of Spectroscopic Data

G cluster_structure Molecular Structure cluster_techniques Spectroscopic Techniques cluster_information Derived Information structure 1-(2,3-dimethylphenyl)- 1H-imidazole-2-thiol NMR NMR (¹H, ¹³C) IR IR MS Mass Spec. connectivity Proton & Carbon Connectivity NMR->connectivity functional_groups Functional Groups (N-H, C=S, C=N) IR->functional_groups molecular_weight Molecular Weight & Fragmentation MS->molecular_weight connectivity->structure Confirms functional_groups->structure Confirms molecular_weight->structure Confirms

Caption: Interrelation of spectroscopic data for structural elucidation.

Conclusion

This technical guide provides a comprehensive prediction of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for this compound. While experimental verification is essential, these predictions, grounded in established spectroscopic principles and comparative data, offer a valuable framework for the initial identification and characterization of this compound. The detailed workflows and rationale behind the expected spectral features aim to equip researchers with the necessary insights for their experimental design and data interpretation, thereby accelerating the research and development process.

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An In-depth Technical Guide to 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential applications of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of N-Aryl-Imidazole-2-Thiol Scaffolds

The imidazole ring is a fundamental heterocyclic motif present in numerous biologically active molecules, including essential amino acids like histidine, and is a cornerstone in the architecture of many pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with various biological targets.[1] When functionalized at the N-1 position with an aryl group and possessing a thiol or thione moiety at the C-2 position, these molecules, such as this compound, exhibit a wide spectrum of pharmacological activities.[3] These activities include but are not limited to anticancer, antimicrobial, and antiprotozoal properties.[3][4] The lipophilic 2,3-dimethylphenyl substituent in the target molecule is expected to influence its pharmacokinetic and pharmacodynamic profile.

A critical aspect of the chemistry of 2-mercaptoimidazoles is the existence of thione-thiol tautomerism. The equilibrium between the this compound and its tautomeric form, 3-(2,3-dimethylphenyl)-1H-imidazole-2-thione, is a key determinant of its reactivity and biological interactions. Spectroscopic evidence from related N-substituted imidazole-2-thiones suggests that the thione form is often predominant in the solid state and in solution.[5]

Proposed Synthesis of this compound

Step 1: N-Arylation of Imidazole with 1-bromo-2,3-dimethylbenzene

The introduction of the 2,3-dimethylphenyl group at the N-1 position of the imidazole ring can be achieved through a copper-catalyzed Ullmann-type coupling reaction. This method is widely used for the N-arylation of imidazoles and offers good yields and functional group tolerance.[6]

Experimental Protocol:

  • To an oven-dried sealed tube, add Cu₂O (catalytic amount), 4,7-dimethoxy-1,10-phenanthroline (ligand), imidazole (1.2 equivalents), 1-bromo-2,3-dimethylbenzene (1.0 equivalent), and Cs₂CO₃ (1.4 equivalents).

  • Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add polyethylene glycol (PEG) as a solvent.

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 1-(2,3-dimethylphenyl)-1H-imidazole.

Step 2: Thionation of 1-(2,3-dimethylphenyl)-1H-imidazole

The conversion of the C-2 position of the imidazole ring to a thiocarbonyl group can be achieved through a thionation reaction. A common and effective method for this transformation is the reaction with elemental sulfur in a suitable high-boiling solvent.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-(2,3-dimethylphenyl)-1H-imidazole in a high-boiling solvent such as N,N-dimethylformamide (DMF).

  • Add elemental sulfur (excess) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.

Synthesis_Workflow cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Thionation imidazole Imidazole step1_product 1-(2,3-dimethylphenyl)-1H-imidazole imidazole->step1_product Ullmann Coupling dimethylbenzene 1-bromo-2,3-dimethylbenzene dimethylbenzene->step1_product reagents1 Cu₂O, Ligand, Cs₂CO₃, PEG final_product This compound step1_product->final_product Thionation reagents2 Sulfur, DMF, Reflux

Caption: Proposed two-step synthesis of this compound.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central imidazole ring substituted with a 2,3-dimethylphenyl group at the N-1 position and a thiol/thione group at the C-2 position.

PropertyPredicted Value/InformationSource
Molecular Formula C₁₁H₁₂N₂S[7]
Molecular Weight 204.29 g/mol [8]
CAS Number 17452-16-3[7]
IUPAC Name 3-(2,3-dimethylphenyl)-1H-imidazole-2-thione[7]
XLogP3-AA 2.8[7]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 2[7]
Rotatable Bond Count 1[7]

Analytical and Spectroscopic Characterization

A comprehensive characterization of this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the purity assessment and quantification of the title compound. Based on methods for similar imidazole derivatives, a C18 or C8 column would be suitable.[9][10]

Proposed HPLC Method:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically in the range of 210-320 nm for imidazole derivatives).

  • Column Temperature: Ambient or controlled (e.g., 25-30 °C).

HPLC_Workflow Sample Sample Injection Column C18 Reversed-Phase Column Sample->Column Detector UV Detector Column->Detector MobilePhase Mobile Phase (Buffer/Organic Solvent) Pump HPLC Pump Pump->Column Data Chromatogram (Purity & Quantification) Detector->Data

Caption: General workflow for HPLC analysis of this compound.

Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the molecule. Based on data from analogous N-aryl-imidazole-2-thiones, the following spectral features are anticipated.[3][11]

  • ¹H NMR:

    • Singlets for the two methyl groups on the phenyl ring.

    • Multiplets in the aromatic region for the protons of the dimethylphenyl group and the imidazole ring.

    • A broad singlet for the N-H proton of the imidazole-2-thione, which is exchangeable with D₂O.

  • ¹³C NMR:

    • Signals for the two methyl carbons.

    • A characteristic signal for the thiocarbonyl carbon (C=S) in the range of δ 175-180 ppm.[5][11]

    • Signals for the aromatic and imidazole ring carbons.

IR spectroscopy provides information about the functional groups present in the molecule. Expected characteristic absorption bands for the thione tautomer include:[5]

  • N-H stretching vibration around 3100-3300 cm⁻¹.

  • Aromatic C-H stretching vibrations above 3000 cm⁻¹.

  • C=N stretching vibration in the range of 1600-1650 cm⁻¹.

  • C=S stretching vibration around 1200-1300 cm⁻¹.

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For related imidazole-2-thiones, common fragmentation pathways involve the cleavage of the N-aryl bond and fragmentation of the imidazole ring.[5][12]

X-ray Crystallography

Single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure, including the bond lengths, bond angles, and the predominant tautomeric form in the solid state. Obtaining suitable crystals is a prerequisite for this analysis.[13][14]

Potential Biological Activities and Applications in Drug Discovery

Imidazole derivatives are known to exhibit a wide array of biological activities.[2] The incorporation of a 2-thiol/thione moiety and an N-aryl substituent can modulate these activities.

  • Anticancer Activity: Many imidazole-2-thione derivatives have shown promising anticancer activity through various mechanisms, including the inhibition of kinases and interaction with DNA.[3]

  • Antimicrobial Activity: The imidazole scaffold is present in many antifungal and antibacterial agents. The title compound could be screened for its efficacy against a panel of pathogenic bacteria and fungi.[15]

  • Antiprotozoal Activity: Aryl-substituted imidazoles have been investigated as potential agents against parasitic diseases like leishmaniasis and Chagas disease.[4]

Biological_Screening_Workflow cluster_assays In Vitro Biological Screening Compound This compound Anticancer Anticancer Assays (e.g., MTT assay on cancer cell lines) Compound->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC determination) Compound->Antimicrobial Antiprotozoal Antiprotozoal Assays (e.g., against Leishmania, Trypanosoma) Compound->Antiprotozoal Data Biological Activity Data Anticancer->Data IC₅₀ values Antimicrobial->Data MIC values Antiprotozoal->Data EC₅₀ values

Caption: Workflow for the in vitro biological screening of this compound.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry due to its structural features that are commonly associated with diverse pharmacological activities. This technical guide has provided a comprehensive overview of its proposed synthesis, methods for its analytical and spectroscopic characterization, and its potential applications in drug discovery. While specific experimental data for this exact molecule is not extensively published, the information presented, based on closely related analogs, provides a solid foundation for researchers to synthesize, characterize, and evaluate this promising compound. Further investigation into its biological properties is warranted to fully elucidate its therapeutic potential.

References

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The Multifaceted Biological Activities of Imidazole-2-Thiol Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The imidazole ring is a quintessential example of such a scaffold, forming the core of numerous natural products and clinically significant pharmaceuticals.[1][2][3] When functionalized with a thiol group at the 2-position, the resulting imidazole-2-thiol (or imidazole-2-thione) core offers a unique combination of electronic properties and hydrogen bonding capabilities, making its derivatives a fertile ground for the discovery of novel therapeutic agents.[4] This guide provides an in-depth exploration of the diverse biological activities of imidazole-2-thiol derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

The Chemical Biology of Imidazole-2-Thiol: A Foundation for Diverse Bioactivity

The imidazole-2-thiol scaffold is an electron-rich heterocyclic system. The thione group can engage in metal chelation and redox interactions, which may enable interference with multiple biological targets.[4] This inherent reactivity and structural versatility are central to the broad spectrum of pharmacological properties exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][5][6][7] The ability to readily functionalize the imidazole ring and the exocyclic sulfur atom allows for the fine-tuning of physicochemical properties and biological targeting.[8]

Anticancer Activity: Targeting Multiple Hallmarks of Malignancy

Imidazole-2-thiol derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy through a variety of mechanisms that target the complex biology of cancer.[9]

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which these derivatives exert their anticancer effects is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[9] For instance, certain S-substituted imidazole-2-thione derivatives have been shown to induce G1 cell cycle arrest and caspase-dependent apoptosis in lung, cervical, and colorectal cancer cells.[4][10] This is often accompanied by the accumulation of DNA damage markers like p-γH2AX, indicating that these compounds can create a level of cellular stress that is insurmountable for the cancer cells, leading to their demise.[4][10]

Inhibition of Key Cancer-Related Enzymes

The imidazole-2-thiol scaffold has proven to be an effective template for designing inhibitors of enzymes crucial for cancer progression.

  • Matrix Metalloproteinases (MMPs): Metastasis, the spread of cancer cells, is a major cause of cancer-related mortality and is heavily reliant on the activity of enzymes like MMP-2 and MMP-9, which degrade the extracellular matrix.[4] Specific imidazole-2-thione derivatives have demonstrated potent inhibition of MMP-2 and MMP-9 activity, thereby suppressing cancer cell migration and invasion in both 2D and 3D cell culture models.[4][10] This anti-metastatic property is a significant advantage, as it addresses a critical aspect of cancer progression that is often not effectively targeted by traditional chemotherapeutics.[4]

  • Topoisomerase II: DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription. Their inhibition can lead to DNA damage and cell death, making them a validated target for anticancer drugs. Certain imidazole-2-thiones, when hybridized with other scaffolds like acenaphthylenone, have been shown to act as dual DNA intercalators and topoisomerase II inhibitors, demonstrating potent anticancer activity.[11]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of imidazole-2-thiol derivatives is highly dependent on the nature and position of substituents on the imidazole ring and the thiol group. For example, in a series of S-substituted derivatives, the presence of specific aromatic moieties has been shown to be crucial for potent cytotoxicity against various cancer cell lines.[4] Similarly, for topoisomerase II inhibitors, the substitution pattern on the imidazole ring significantly influences their DNA intercalating and enzyme-inhibiting activities.[11]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative imidazole-2-thiol derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 24 A-549 (Lung)SubmicromolarG1 arrest, apoptosis, MMP-9 inhibition[4][10]
HeLa (Cervical)SubmicromolarG1 arrest, apoptosis, MMP-9 inhibition[4][10]
HCT-116 (Colorectal)SubmicromolarG1 arrest, apoptosis, MMP-9 inhibition[4][10]
Compound 5h MCF-7 (Breast)More active than doxorubicinDNA intercalation, Topoisomerase II inhibition[11]
HepG2 (Liver)Not specifiedDNA intercalation, Topoisomerase II inhibition[11]
HCT-116 (Colorectal)Not specifiedDNA intercalation, Topoisomerase II inhibition[11]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Imidazole-2-thiol derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacteria and fungi.[12] The mechanism of their antimicrobial action is thought to involve the disruption of essential cellular processes, such as cell wall synthesis or DNA replication.[12]

Antibacterial and Antifungal Spectrum

Various synthesized imidazole-2-thiol derivatives have been screened for their in vitro antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal species like Candida albicans and Aspergillus fumigatus.[13] Some of these compounds have shown moderate to excellent antimicrobial activity, comparable to standard reference drugs like ciprofloxacin.

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

The antimicrobial efficacy of these derivatives is closely tied to their chemical structure. For instance, the introduction of specific substituted phenyl and pyrazolyl moieties at the C5 position of the imidazole-2-thiol ring has been shown to modulate the antimicrobial spectrum and potency.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response implicated in a wide range of diseases. Imidazole-2-thiol derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory pathway.[14][15]

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[14] Novel imidazolidinone derivatives, which are structurally related to imidazole-2-thiols, have been designed and evaluated as selective COX-2 inhibitors.[14] Molecular docking studies have revealed that these compounds can bind effectively to the active site of the COX-2 enzyme, with interactions stabilized by both hydrophobic and hydrophilic residues.[14]

In Vitro Evaluation of Anti-inflammatory Potential

The anti-inflammatory activity of these compounds is often assessed using in vitro assays such as the inhibition of protein denaturation, as protein denaturation is a hallmark of inflammation.[16][17][18][19]

Experimental Protocols: A Practical Guide

To facilitate further research in this promising area, this section provides detailed, step-by-step methodologies for the synthesis of a representative imidazole-2-thiol derivative and a key in vitro assay for evaluating its anticancer activity.

Synthesis of a Representative Imidazole-2-Thiol Derivative

This protocol is based on the Markwald synthesis, a common method for preparing 2-mercaptoimidazoles.[3][20]

Objective: To synthesize a 4,5-disubstituted-imidazole-2-thiol.

Materials:

  • An appropriate α-amino ketone or α-amino aldehyde

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, magnetic stirrer, filtration apparatus)

Procedure:

  • Dissolve the α-amino ketone/aldehyde (1 equivalent) in a mixture of ethanol and water.

  • Add potassium thiocyanate (1.1 equivalents) to the solution and stir until dissolved.

  • Slowly add glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified imidazole-2-thiol derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[21]

Objective: To determine the cytotoxic effect of an imidazole-2-thiol derivative on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A-549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Imidazole-2-thiol derivative (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the imidazole-2-thiol derivative in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubate the plate for 48-72 hours in the CO2 incubator.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Science: Diagrams and Workflows

Signaling Pathway: Inhibition of MMP-Mediated Metastasis

MMP_Inhibition cluster_cell Cancer Cell cluster_ecm Extracellular Matrix (ECM) Cancer_Cell Cancer Cell Proliferation & Survival MMP_Production Increased Production of MMP-2 & MMP-9 Cancer_Cell->MMP_Production MMPs Active MMP-2/MMP-9 MMP_Production->MMPs ECM Extracellular Matrix ECM_Degradation ECM Degradation MMPs->ECM_Degradation Invasion_Metastasis Cell Invasion & Metastasis ECM_Degradation->Invasion_Metastasis Imidazole_Derivative Imidazole-2-thiol Derivative Imidazole_Derivative->MMPs Inhibition workflow cluster_synthesis Chemical Synthesis & Characterization cluster_invitro In Vitro Biological Screening cluster_sar Lead Optimization Synthesis Synthesis of Imidazole-2-thiol Derivatives Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Primary_Screening Primary Screening (e.g., Anticancer - MTT Assay) Characterization->Primary_Screening Secondary_Assays Secondary Assays (e.g., Apoptosis, Cell Cycle) Primary_Screening->Secondary_Assays Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Inhibition) Secondary_Assays->Mechanism_Studies SAR_Analysis Structure-Activity Relationship (SAR) Analysis Mechanism_Studies->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A typical workflow for the discovery and development of imidazole-2-thiol derivatives as therapeutic agents.

Conclusion and Future Directions

The imidazole-2-thiol scaffold represents a remarkably versatile platform for the development of novel therapeutic agents with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with the potential for straightforward chemical modification, underscores their continued importance in medicinal chemistry. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties through rational drug design, and exploring their potential in combination therapies to combat complex diseases like cancer and drug-resistant infections. The insights and methodologies presented in this guide are intended to empower researchers to further unlock the therapeutic potential of this privileged heterocyclic system.

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solubility of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvents. This document combines theoretical predictions based on physicochemical properties with detailed, practical methodologies for experimental solubility determination.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For a compound like this compound, which belongs to a class of heterocyclic compounds with significant pharmacological interest, understanding its solubility profile is paramount. This knowledge informs crucial decisions in drug discovery and development, including formulation design, purification strategies (such as crystallization and chromatography), and the selection of appropriate solvents for chemical reactions.[1] This guide will delve into the factors governing the solubility of this specific imidazole-2-thiol derivative and provide a robust framework for its experimental determination.

Theoretical Assessment of Solubility

Physicochemical Properties of this compound

A summary of the key computed physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂S[3][4]
Molecular Weight 204.29 g/mol [3][4]
XLogP3-AA 2.8[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Topological Polar Surface Area 38.3 Ų[3]
  • XLogP3-AA : This value, a measure of lipophilicity, is greater than 2, suggesting that the compound is more soluble in nonpolar, lipophilic solvents than in polar, hydrophilic solvents.

  • Hydrogen Bonding : The presence of one hydrogen bond donor (the thiol group) and two acceptors (the nitrogen atoms in the imidazole ring) indicates a capacity for interaction with protic and polar solvents.[3]

  • Molecular Structure : The molecule possesses a significant nonpolar character due to the dimethylphenyl group. The imidazole-2-thiol moiety, however, introduces polarity. This amphiphilic nature suggests that its solubility will be highly dependent on the specific solvent.

Predicted Solubility in Common Organic Solvents

Based on the "like dissolves like" principle and the compound's physicochemical properties, we can predict its solubility behavior:

  • Nonpolar Solvents (e.g., Hexane, Toluene) : Due to the large nonpolar surface area of the dimethylphenyl group, the compound is expected to exhibit moderate to good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane) : These solvents can engage in dipole-dipole interactions and may be good candidates for dissolving the compound due to its polar imidazole-2-thiol group.

  • Polar Protic Solvents (e.g., Ethanol, Methanol) : The ability of the compound to form hydrogen bonds suggests it will be soluble in alcohols.[1] However, the bulky nonpolar group may limit high solubility.

  • Aqueous Solubility : The compound is predicted to have low solubility in water due to its significant nonpolar character. However, its solubility may be enhanced in acidic or basic aqueous solutions due to the potential for protonation or deprotonation of the imidazole and thiol groups, respectively.[5]

Experimental Determination of Solubility

The following section provides a detailed, step-by-step protocol for the qualitative and semi-quantitative determination of the solubility of this compound.

Materials and Reagents
  • This compound (solid)

  • A range of organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethyl acetate, methanol, ethanol)

  • Deionized water

  • 5% (w/v) aqueous HCl solution

  • 5% (w/v) aqueous NaOH solution

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Spatula

Experimental Workflow Diagram

G cluster_prep Preparation cluster_solvent Solvent Addition cluster_mixing Mixing & Observation cluster_decision Assessment prep1 Weigh 10 mg of the compound prep2 Add to a clean, dry test tube prep1->prep2 solv1 Add 1 mL of the chosen solvent prep2->solv1 mix1 Vortex for 1 minute solv1->mix1 obs1 Visually inspect for dissolution mix1->obs1 dec1 Is the solid fully dissolved? obs1->dec1 res1 Record as 'Soluble' dec1->res1 Yes res2 Record as 'Insoluble' or 'Partially Soluble' dec1->res2 No

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol
  • Preparation : Accurately weigh approximately 10 mg of this compound and place it into a clean, dry test tube.[5]

  • Solvent Addition : Add 1 mL of the selected organic solvent to the test tube.[1]

  • Mixing : Vigorously mix the contents of the test tube using a vortex mixer for 1 minute.

  • Observation : Visually inspect the solution. If the solid has completely disappeared, the compound is considered soluble in that solvent at the tested concentration.

  • Insolubility/Partial Solubility : If the solid has not fully dissolved, the compound is considered insoluble or partially soluble.

  • Repeat : Repeat this procedure for each of the selected organic solvents, as well as for water, 5% HCl, and 5% NaOH.

  • Record : Meticulously record all observations in a tabular format.

Data Presentation and Interpretation

The results of the solubility tests should be summarized in a clear and concise table.

Sample Data Table
SolventPolarityObservation (e.g., Soluble, Partially Soluble, Insoluble)
HexaneNonpolar
TolueneNonpolar
DichloromethanePolar Aprotic
AcetonePolar Aprotic
Ethyl AcetatePolar Aprotic
MethanolPolar Protic
EthanolPolar Protic
WaterPolar Protic
5% HCl (aq)Aqueous Acid
5% NaOH (aq)Aqueous Base
Interpretation of Results
  • Solubility in Nonpolar Solvents : Good solubility in hexane and toluene would confirm the significant lipophilic character of the dimethylphenyl group.

  • Solubility in Polar Aprotic Solvents : Solubility in solvents like dichloromethane and acetone will highlight the contribution of the polar imidazole-2-thiol moiety to the overall solubility.

  • Solubility in Polar Protic Solvents : The degree of solubility in methanol and ethanol will provide insight into the compound's ability to participate in hydrogen bonding.

  • Aqueous Solubility : The results in water, 5% HCl, and 5% NaOH will indicate the compound's behavior in aqueous environments and its potential for salt formation, which is a key factor in drug formulation.[5]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on its physicochemical properties with a robust experimental protocol, researchers can efficiently characterize the solubility profile of this compound. This essential data will facilitate informed decisions in subsequent stages of research and development, ultimately accelerating the journey from discovery to application.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
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A Senior Application Scientist's Guide to the Initial Characterization of Novel Imidazole-2-thiols

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Blueprint

The imidazole-2-thiol scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure in compounds exhibiting a vast spectrum of biological activities, from antimicrobial to anticancer and anti-inflammatory effects.[1][2] The journey from a promising molecular design on a screen to a viable lead compound is paved with rigorous, systematic, and insightful characterization. This guide deviates from rigid, checklist-style protocols. Instead, it presents an integrated, logic-driven workflow, mirroring the thought process of a senior scientist. We will not only detail the "how" but, more critically, the "why"—exploring the causal relationships between experimental choices and the quality of data obtained. Our objective is to establish a self-validating system of analysis where each piece of data corroborates the next, building an unshakeable foundation for the structural and functional identity of a novel chemical entity.

The Strategic Workflow: An Integrated Approach

The characterization of a novel imidazole-2-thiol is not a linear sequence of independent experiments but a cohesive, iterative process. Each step informs the next, creating a feedback loop that ensures confidence in the final structural assignment and preliminary functional assessment.

G cluster_0 Phase 1: Synthesis & Purity cluster_1 Phase 2: Structural Elucidation Synthesis Chemical Synthesis Purification Purification (Recrystallization/Chromatography) TLC TLC Analysis MS Mass Spectrometry (MS) TLC->MS NMR NMR Spectroscopy (1H, 13C, 2D) IR Infrared (IR) Spectroscopy XRay Single Crystal X-ray Crystallography NMR->XRay BioAssay Preliminary Biological Screening NMR->BioAssay XRay->BioAssay

Figure 1: The integrated workflow for novel imidazole-2-thiol characterization.

Part 1: Synthesis and Purity—The Foundation of Certainty

Before any advanced characterization can begin, the synthesis and purification of the target compound must be robust. The principle of "garbage in, garbage out" is acutely true in chemical analysis; an impure sample will yield ambiguous and misleading data.

Exemplary Synthesis Protocol: One-Pot Synthesis of 1,4,5-Trisubstituted Imidazole-2-thiol

This protocol is adapted from established methodologies and serves as a common route to this scaffold.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the starting α-hydroxy ketone (10 mmol), an appropriate aromatic aldehyde (10 mmol), and ammonium thiocyanate (25 mmol) in 50 mL of glacial acetic acid.

  • Rationale: Glacial acetic acid serves as both the solvent and a catalyst, facilitating the multi-component condensation reaction. An excess of ammonium thiocyanate is used to drive the reaction to completion.

  • Reaction Execution: Heat the mixture to reflux (approximately 118°C) and maintain for 4-6 hours. The progress of the reaction should be monitored.

  • Monitoring: Use Thin-Layer Chromatography (TLC) to track the consumption of the starting materials.

    • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is often a good starting point. Adjust polarity as needed.

    • Visualization: Use a UV lamp (254 nm) to visualize the aromatic spots. Staining with iodine or potassium permanganate can also be used. A completed reaction is indicated by the disappearance of starting material spots and the appearance of a single, new product spot.

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. The crude product will precipitate.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with water to remove excess acetic acid and inorganic salts. The primary method of purification is recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure imidazole-2-thiol.

Part 2: Core Structural Elucidation—Assembling the Molecular Puzzle

With a pure compound in hand, the next phase involves using a suite of spectroscopic techniques to piece together the molecular structure. Each technique provides a different, complementary piece of the puzzle.

G Start Pure Compound MS Mass Spectrometry 'What is the Molecular Weight?' Start->MS Confirms M+ IR IR Spectroscopy 'What Functional Groups are Present?' Start->IR Identifies N-H, C=S NMR NMR Spectroscopy 'What is the C-H Framework?' Start->NMR Maps Connectivity Structure Proposed Structure MS->Structure IR->Structure NMR->Structure

Figure 2: The logic of spectroscopic data integration for structural confirmation.

A. Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS is the first-line spectroscopic test. Its primary role is to confirm the molecular weight of the synthesized compound, providing immediate validation that the desired reaction has occurred.

  • Why it's Trustworthy: A high-resolution mass spectrum (HRMS) provides a highly accurate mass measurement (typically to four decimal places), which can be used to confirm the molecular formula. This is a critical checkpoint before investing time in more detailed analyses.[3]

Protocol: Sample Preparation for ESI-MS

  • Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • If solubility is an issue, a small amount of DMSO or DMF can be added, but be mindful of potential ion suppression.

  • The sample is then directly infused into an Electrospray Ionization (ESI) mass spectrometer.

  • Expected Result: For an imidazole-2-thiol with a hypothetical molecular weight of 350.45 g/mol , you should observe a prominent ion peak at m/z 351.45 [M+H]⁺ in positive ion mode. The isotopic pattern should also match the calculated pattern for the proposed molecular formula.

B. Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid, non-destructive technique used to identify the presence of key functional groups. For imidazole-2-thiols, it provides characteristic evidence for the core structure.

  • Expertise in Interpretation: While the spectrum can be complex, the diagnostic region (>1500 cm⁻¹) is where we focus. The presence or absence of specific bands validates the structure. For example, the disappearance of a ketone C=O band from a starting chalcone (~1640-1680 cm⁻¹) and the appearance of imidazole-related bands is strong evidence of successful cyclization.[4]

Functional GroupCharacteristic Absorption (cm⁻¹)Rationale for Importance
N-H Stretch3100 - 3400 (often broad)Confirms the presence of the imidazole N-H proton.[4]
C-H Stretch (Aromatic)3000 - 3100Indicates the presence of aromatic rings.
C=N Stretch1580 - 1650A key vibration of the imidazole ring.
C=C Stretch (Aromatic)1450 - 1600Further confirms aromatic systems.
C=S (Thione)1100 - 1250Diagnostic for the thione tautomer of the imidazole-2-thiol.
Table 1: Key diagnostic IR absorption bands for imidazole-2-thiol characterization.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework, connectivity, and the chemical environment of each atom.

  • Authoritative Grounding: The assignment of ¹H and ¹³C chemical shifts is based on decades of empirical data and quantum mechanical principles.[5] Two-dimensional NMR experiments (like COSY and HSQC) provide unambiguous proof of atom-to-atom connectivity, making the final structure assignment a self-validating system.

Protocol: Standard ¹H NMR Acquisition

  • Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

  • Solvent Choice: DMSO-d₆ is often preferred as it can solubilize many heterocyclic compounds and its residual water peak does not typically interfere with aromatic signals. It also allows for the observation of exchangeable protons like N-H.[6]

  • Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum (e.g., to the residual solvent peak of DMSO-d₆ at ~2.50 ppm).

Proton/Carbon TypeRepresentative ¹H Chemical Shift (ppm)Representative ¹³C Chemical Shift (ppm)Key Insights
Imidazole N-H11.0 - 13.0 (broad singlet)N/AHighly deshielded, exchangeable with D₂O. Confirms the thiol tautomer.[4]
Aromatic C-H7.0 - 8.5 (multiplets)110 - 140Integration and splitting patterns reveal substitution on phenyl rings.
Imidazole C-H~7.0 - 7.8~115 - 130Specific shifts depend on other ring substituents.
Imidazole C=SN/A160 - 180Diagnostic quaternary carbon signal for the thione group.
Other Substituents (e.g., -CH₃)Variable (e.g., 2.0 - 2.5)Variable (e.g., 15 - 25)Confirms the presence and environment of appended groups.
Table 2: Representative NMR chemical shifts for a substituted imidazole-2-thiol scaffold.

Part 3: Absolute Confirmation—The Gold Standard

While spectroscopy provides a robust model of the molecule, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.

Single-Crystal X-ray Crystallography

This technique provides a definitive 3D map of the atoms in the solid state, confirming not only the connectivity but also the precise bond lengths, bond angles, and stereochemistry.[7]

Workflow: From Powder to Structure

  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. Techniques include slow evaporation of a saturated solution (e.g., in ethanol, ethyl acetate, or a solvent mixture), vapor diffusion, or liquid-liquid diffusion.

  • Data Collection: A suitable crystal is selected, mounted on a diffractometer, and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.[7]

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.[8]

ParameterExample Data for a Novel Imidazole-2-thiolSignificance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.[9]
Space GroupP2₁/cDefines the symmetry elements within the crystal.[9]
Bond Length C2-S11.68 ÅConfirms the carbon-sulfur double bond character of the thione.
Dihedral AnglesVariableDefines the 3D orientation of substituent groups (e.g., phenyl rings).
R-factor< 0.05A key indicator of the quality of the final refined structure.[8]
Table 3: Example summary of crystallographic data.

Part 4: Preliminary Functional Insight—Linking Structure to Activity

With the structure unequivocally confirmed, the final step in the initial characterization is to perform preliminary biological screening. This provides the first glimpse into the compound's potential function and provides a basis for future structure-activity relationship (SAR) studies.

  • Rationale: The goal here is not exhaustive pharmacological profiling but a targeted screen based on the known activities of the imidazole-2-thiol class. Common starting points include antimicrobial and anticancer assays.[10][11]

Exemplary Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

  • Prepare a stock solution of the confirmed compound in DMSO.

  • Perform serial two-fold dilutions in a 96-well plate containing appropriate bacterial growth medium (e.g., Mueller-Hinton broth).

  • Inoculate each well with a standardized suspension of a test bacterium (e.g., Staphylococcus aureus or Escherichia coli).

  • Include positive (standard antibiotic, e.g., ciprofloxacin) and negative (no compound) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The initial characterization of a novel imidazole-2-thiol is a multi-faceted process that demands a strategic, integrated approach. By logically layering data from purity assessments (TLC), molecular weight confirmation (MS), functional group analysis (IR), and detailed connectivity mapping (NMR), a scientist can build a highly confident structural hypothesis. This hypothesis is then unequivocally validated by the gold standard of single-crystal X-ray crystallography. Only with this complete structural picture can the results of preliminary biological assays be interpreted meaningfully, paving the way for rational, data-driven drug discovery and development.

References

  • Dhawas, A.K., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(5), 616-623.

  • Golcienė, B., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1).

  • Golcienė, B., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. PubMed, National Library of Medicine.

  • Salman, A.S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.

  • Golcienė, B., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. ResearchGate.

  • Khan, I., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. Molecules, 27(23), 8201.

  • Al-Ostath, A., et al. (2024). COX-2 structure–activity relationship (SAR) of imidazole-2-thiol derivatives 4a-r. Journal of Molecular Structure, 1307, 137975.

  • Dhawas, A.K., et al. (n.d.). Synthesis of novel imidazole-2-thiol derivatives and evaluation of their antimicrobial efficacy. Agris, Food and Agriculture Organization of the United Nations.

  • Onysko, M.Y., et al. (2019). Regioselective reaction of imidazole-2-thiols with N-sulfonylphenyldichloroacetaldimines: en route to novel sulfonylamino-substituted imidazo[2,1-b]thiazoles and thiazolo[3,2-a]benzimidazoles. RSC Advances, 9(4), 1877-1886.

  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International, 1(7), 253-260.

  • Unknown Authors. (2019). Synthesis and biological studies of thiol derivatives containing imidazole moiety. ResearchGate.

  • Redayan, M., et al. (2018). SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL EVALUATION OF NEW BENZIMIDAZOLE BEARING THIOESTER MOIETY. ResearchGate.

  • BenchChem. (2025). Application Notes & Protocols for the Synthesis of Novel Heterocyclic Compounds. BenchChem.

  • Al-Masoudi, W.A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Egyptian Journal of Chemistry, 67(1), 355-369.

  • National Center for Biotechnology Information. (n.d.). 2-Mercaptoimidazole. PubChem.

  • MDPI. (n.d.). Special Issue : Synthesis and Characterization of Heterocyclic Compounds. Molecules.

  • BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives. BenchChem.

  • Bhor, R.J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmaceutical and Phytopharmacological Research, 24(2).

  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace.

  • SpectraBase. (n.d.). 1-(2-phenylethyl)-1H-imidazole-2-thiol [1H NMR]. SpectraBase.

  • BOC Sciences. (n.d.). Advanced Strategies in Heterocyclic Compound Synthesis. BOC Sciences.

  • Patel, J.G., et al. (2014). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica, 6(1), 138-143.

  • El-Sayed, N.N.E., et al. (2017). Synthesis, antimicrobial and docking study of three novel 2,4,5-triarylimidazole derivatives. ResearchGate.

  • BenchChem. (2025). An In-depth Technical Guide on the X-ray Crystal Structure of Fused Imidazole Derivatives. BenchChem.

  • Kerr, C.L., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2570-2579.

  • Castro, I.D., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 28(13), 5183.

  • Bizzocchi, L., et al. (2020). Rotational spectroscopy of imidazole: improved rest frequencies for astrophysical searches. ResearchGate.

  • Al-Said, N.H. (2007). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate.

  • Al-Ostath, A., et al. (2024). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. ResearchGate.

  • Supporting Information for Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. (n.d.). The Royal Society of Chemistry.

  • Ali, M., et al. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports, 15(1), 6965.

  • Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 12(11), 1546.

  • Go, Y.M., & Jones, D.P. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine, 76, 212-226.

  • El-Sheref, E.M., et al. (2022). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 27(18), 5871.

Sources

exploring the chemical reactivity of the thiol group in imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of the Thiol Group in Imidazoles

Abstract

The imidazole ring, a ubiquitous scaffold in biologically active molecules, exhibits a fascinating and highly versatile reactivity profile when functionalized with a thiol group.[1][2] This guide provides an in-depth exploration of the chemical reactivity of the imidazole-thiol moiety, focusing on the fundamental principles that govern its behavior and the practical applications of this chemistry in research and drug development. We will delve into the critical thione-thiol tautomerism, key reaction classes including oxidation, alkylation, and Michael additions, and the pivotal role of this functional group in catalysis and medicinal chemistry. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this privileged structural motif.

Fundamental Properties: The Thione-Thiol Tautomerism

The reactivity of 2-mercaptoimidazoles cannot be understood without first appreciating their dominant tautomeric form. While often drawn in the thiol form (possessing a C=N bond in the ring and an exocyclic S-H bond), experimental and computational evidence overwhelmingly indicates that the thione tautomer, 1,3-dihydro-2H-imidazole-2-thione, is the predominant species in solution.[3][4] This preference is a critical determinant of the molecule's chemical behavior.

  • Thiol Form: 2-Mercapto-1H-imidazole

  • Thione Form: 1,3-dihydro-2H-imidazole-2-thione

The thione form contains a thioamide-like N-C=S motif, which significantly influences the electronic distribution and nucleophilicity of the sulfur atom.[5] For the remainder of this guide, while we discuss "thiol reactivity," it is implicitly understood that the reaction often proceeds via the more stable and nucleophilic thione tautomer.

Caption: Thione-thiol tautomerism in 2-mercaptoimidazole.

Acidity and Nucleophilicity

The pKa of the N-H protons in the imidazole-2-thione ring is typically in the range of 10-11, making them weakly acidic. Deprotonation with a suitable base generates a resonance-stabilized thiolate anion, which is a potent nucleophile. The negative charge is delocalized over the sulfur and nitrogen atoms, but reactions with soft electrophiles predominantly occur at the highly polarizable sulfur atom, a classic example of Hard and Soft Acids and Bases (HSAB) theory in action.

Key Classes of Chemical Reactions

The rich reactivity of the imidazole-thiol group stems from the nucleophilicity of the sulfur atom, its susceptibility to oxidation, and its ability to coordinate with metals.

S-Alkylation and S-Acylation

The most fundamental and widely utilized reaction of imidazole-2-thiones is the nucleophilic attack of the sulfur atom on an electrophilic carbon. This S-functionalization is a cornerstone for the synthesis of diverse derivatives in drug discovery.[6][7]

  • Mechanism: The reaction typically proceeds via an SN2 mechanism. The thione is treated with a base (e.g., K₂CO₃, NaH) to generate the thiolate anion, which then attacks an alkyl or acyl halide (or other electrophile like a tosylate) to form a new C-S bond.

  • Causality in Experimental Design: The choice of base is critical. A mild, non-nucleophilic base like potassium carbonate is often preferred because it is strong enough to deprotonate the thione without competing with the sulfur nucleophile or causing unwanted side reactions.[7] Stronger bases like sodium hydride are used when a less reactive electrophile is employed. The solvent choice, typically a polar aprotic solvent like DMF or acetonitrile, facilitates the SN2 reaction by solvating the cation of the base while leaving the nucleophile relatively free.

S_Alkylation cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) start Imidazole-2-thione (Nucleophile) intermediate Resonance-Stabilized Thiolate Anion start->intermediate + Base base Base (e.g., K₂CO₃) electrophile Alkyl Halide (R-X) (Electrophile) product S-Alkylated Imidazole (2-(Alkylthio)-1H-imidazole) intermediate->product + R-X

Sources

Methodological & Application

synthesis of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol from dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Practical Laboratory Synthesis of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, two-part protocol for the laboratory synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Imidazole-2-thiol derivatives are recognized for a wide range of pharmacological activities.[1] The synthetic strategy detailed herein begins with the commercially available and practical starting material, 2,3-dimethylaniline. The protocol first outlines the N-acylation of 2,3-dimethylaniline with chloroacetyl chloride to yield the key intermediate, 2-chloro-N-(2,3-dimethylphenyl)acetamide. The second part describes the subsequent intramolecular cyclization of this intermediate with potassium thiocyanate to form the target imidazole-2-thiol ring system. This guide emphasizes the causality behind experimental choices, safety considerations, and methods for purification and characterization, providing a robust and reproducible methodology for researchers.

Introduction & Strategic Overview

The synthesis of substituted imidazole-2-thiols is a significant objective in organic synthesis due to their prevalence as scaffolds in biologically active molecules.[2] The target molecule, this compound, incorporates a sterically hindered 2,3-dimethylphenyl (2,3-xylyl) group, which can significantly influence its physicochemical and pharmacological properties.

Rationale for Starting Material Selection

While the nominal topic specifies synthesis from "dimethylaniline," this term can be ambiguous. N,N-dimethylaniline, a tertiary amine, is a common chemical feedstock.[3] However, its conversion to 2,3-dimethylaniline (a specific xylidine isomer) is a complex process, often involving high-temperature catalytic rearrangements that yield mixtures of isomers and are not amenable to standard laboratory conditions.[4]

Therefore, for a high-yield, reproducible, and scalable laboratory preparation, this protocol commences with 2,3-dimethylaniline . This primary aromatic amine is a readily available and cost-effective starting material, serving as a versatile building block for various chemical syntheses.[5][6]

Synthetic Strategy

The chosen synthetic route is a robust two-step process:

  • Amide Formation: An N-acylation reaction between 2,3-dimethylaniline and chloroacetyl chloride. This reaction is highly efficient and selective for the amine, forming the crucial α-chloro acetamide intermediate. This is a well-established transformation, analogous to the first step in the synthesis of the anesthetic Lidocaine from 2,6-dimethylaniline.[7][8][9]

  • Thiocyanate Cyclization: The α-chloro acetamide intermediate is reacted with a thiocyanate salt. This serves as a classic and effective method for constructing the imidazole-2-thiol ring system from N-aryl-α-haloacetamides.[1]

The overall workflow is depicted below.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Cyclization to Final Product A 2,3-Dimethylaniline C N-Acylation Reaction (Schotten-Baumann Conditions) A->C B Chloroacetyl Chloride B->C D 2-Chloro-N-(2,3-dimethylphenyl)acetamide C->D Purification (Recrystallization) F Cyclization Reaction D->F Intermediate Product E Potassium Thiocyanate E->F G This compound F->G Purification (Recrystallization)

Figure 1: Overall synthetic workflow.

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, must be worn at all times. 2,3-Dimethylaniline is toxic, and chloroacetyl chloride is corrosive and a lachrymator.[8]

Part A: Synthesis of 2-Chloro-N-(2,3-dimethylphenyl)acetamide (Intermediate 1)

Principle: This step involves the nucleophilic attack of the amino group of 2,3-dimethylaniline on the highly electrophilic carbonyl carbon of chloroacetyl chloride.[9] A weak base, such as sodium acetate or potassium carbonate, is used to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing protonation of the starting amine.[10] Glacial acetic acid or dichloromethane can serve as the solvent.[8][10]

Materials & Reagents:

ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)
2,3-DimethylanilineC₈H₁₁N121.186.06 g50.0
Chloroacetyl ChlorideC₂H₂Cl₂O112.944.0 mL (5.65 g)50.0
Potassium CarbonateK₂CO₃138.217.60 g55.0
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
Deionized WaterH₂O18.02150 mL-

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dimethylaniline (6.06 g) and potassium carbonate (7.60 g).

  • Add 100 mL of dichloromethane (DCM) to the flask. Stir the suspension vigorously at room temperature (20-25°C).

  • Slowly add chloroacetyl chloride (4.0 mL) dropwise to the stirring suspension over 15-20 minutes using a dropping funnel. Note: The reaction is exothermic. Maintain the temperature below 30°C, using an ice bath if necessary.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexane:Ethyl Acetate). The starting amine spot should disappear, and a new, less polar product spot should appear.

  • Once the reaction is complete, slowly add 50 mL of deionized water to the flask to quench the reaction and dissolve the salts.

  • Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

  • Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove any unreacted amine), followed by 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield white to off-white crystals of 2-chloro-N-(2,3-dimethylphenyl)acetamide.

Characterization (Expected):

  • Appearance: White crystalline solid.

  • Melting Point: ~145-148 °C (literature for similar compounds).

  • ¹H NMR: Expect characteristic peaks for the aromatic protons (3H), the two methyl groups on the phenyl ring (6H), the methylene protons adjacent to the chlorine (2H), and the amide N-H proton (1H).

Part B: Synthesis of this compound (Final Product)

Principle: This reaction proceeds via an initial S-alkylation of the thiocyanate ion with the α-chloro acetamide, forming an isothiocyanate intermediate. This is followed by an intramolecular cyclization where the amide nitrogen attacks the electrophilic carbon of the isothiocyanate group. A subsequent dehydration and tautomerization yield the stable imidazole-2-thiol. Ethanol is a common solvent for this transformation.

Materials & Reagents:

ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)
Intermediate 1C₁₀H₁₂ClNO197.667.91 g40.0
Potassium ThiocyanateKSCN97.184.28 g44.0
Ethanol (95%)C₂H₅OH46.07120 mL-
Deionized WaterH₂O18.02250 mL-

Protocol:

  • Place the 2-chloro-N-(2,3-dimethylphenyl)acetamide (7.91 g) and potassium thiocyanate (4.28 g) into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add 120 mL of 95% ethanol to the flask.

  • Heat the mixture to reflux with constant stirring. The solids should dissolve as the temperature increases.

  • Maintain the reflux for 4-6 hours. Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into 250 mL of ice-cold deionized water with gentle stirring.

  • A precipitate of the crude product will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold deionized water to remove any inorganic salts.

  • Dry the crude product in a vacuum oven at 50-60°C.

  • For further purification, recrystallize the crude solid from ethanol or an ethanol/water mixture to obtain pure this compound.

Characterization (Expected):

  • Appearance: White to pale yellow solid.

  • Molecular Formula: C₁₁H₁₂N₂S.[11]

  • Molecular Weight: 204.29 g/mol .

  • ¹H NMR: Expect characteristic peaks for the aromatic protons, the two phenyl methyl groups, the two vinyl protons on the imidazole ring, and a broad singlet for the thiol (S-H) or thione (N-H) proton, depending on the tautomeric form in the NMR solvent.

Figure 2: Step-by-step experimental protocol summary.

References

  • Dhawas, A. K., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53(5), 642-646. [Link]

  • Wikipedia. (n.d.). Dimethylaniline. Retrieved from [Link]

  • Salman, A. S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. [Link]

  • ResearchGate. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Retrieved from [Link]

  • Asmaa S. Salman, et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. [Link]

  • Dhawas, A.K., et al. (2014). Synthesis of novel imidazole-2-thiol derivatives and evaluation of their antimicrobial efficacy. Indian Journal of Chemistry - Section B. [Link]

  • PubChem. (n.d.). 2,3-Dimethylaniline. Retrieved from [Link]

  • Aghamaliyev, Z. Z., et al. (2015). THE CONVERSION OF N – METHYLANILINE AND N –, 2 – DIMETHYLANILINE BY USING DIFFERENT CATALYSTS. European Academic Research, III(3), 6386-6398. [Link]

  • EduBirdie. (n.d.). Lidocaine Synthesis Lab. Retrieved from [Link]

  • Journal of Chemical Education. (1981). The Preparation of Lidocaine. [Link]

  • Queen's University Belfast. (n.d.). The 2-Step Synthesis of Lidocaine Review. [Link]

  • Google Patents. (2020).
  • Queen's University Belfast. (n.d.). Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Application Notes and Protocols for Antimicrobial Studies of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health. The continuous evolution of resistance mechanisms necessitates a robust and innovative pipeline for the discovery and development of new antimicrobial agents. Imidazole derivatives have emerged as a promising class of compounds, demonstrating a broad spectrum of biological activities.[1] The imidazole core is a key pharmacophore in several clinically significant antifungal drugs, such as ketoconazole and miconazole.[1] Their primary mechanism of action often involves the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane, leading to increased membrane permeability and ultimately cell death. This established mode of action provides a strong rationale for the exploration of novel imidazole-based compounds as potential antimicrobial agents.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol . While specific biological data for this compound is still emerging, this document outlines the foundational protocols for determining its in vitro efficacy against a panel of clinically relevant bacteria and fungi. The methodologies detailed herein are based on internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Compound Profile: this compound

Property Value
IUPAC Name This compound
Molecular Formula C₁₁H₁₂N₂S
Molecular Weight 204.29 g/mol
CAS Number 17452-16-3
PubChem CID 4961772[2]

Proposed Mechanism of Action

Based on the well-established mechanism of action for imidazole-based antifungal agents, it is hypothesized that this compound interferes with the biosynthesis of ergosterol in fungal cell membranes. This is likely achieved through the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol. The disruption of ergosterol synthesis alters the fluidity and integrity of the fungal cell membrane, leading to cell leakage and death. For bacteria, the mechanism may differ and could involve other cellular targets, which warrants further investigation.

PART 1: Synthesis of this compound

Reaction Scheme:

Synthesis_Scheme reagent1 2,3-Dimethylaniline intermediate1 N-(2,2-diethoxyethyl)-2,3-dimethylaniline reagent1->intermediate1 + Reagent 2 (Base, Solvent) reagent2 2-Chloro-1,1-diethoxyethane product This compound intermediate1->product + Reagent 3 (Acid, Heat) reagent3 Potassium Thiocyanate (KSCN)

Caption: Plausible synthetic route for this compound.

Protocol:

  • Step 1: Synthesis of N-(2,2-diethoxyethyl)-2,3-dimethylaniline.

    • In a round-bottom flask, dissolve 2,3-dimethylaniline (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

    • Add a base, for example, sodium carbonate (2 equivalents).

    • To this stirring mixture, add 2-chloro-1,1-diethoxyethane (1.1 equivalents) dropwise.

    • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture, filter to remove the inorganic base, and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude intermediate by column chromatography.

  • Step 2: Cyclization to form this compound.

    • Dissolve the purified N-(2,2-diethoxyethyl)-2,3-dimethylaniline (1 equivalent) in an acidic medium, such as a mixture of acetic acid and water.

    • Add potassium thiocyanate (1.5 equivalents) to the solution.

    • Heat the reaction mixture to reflux for 6-12 hours.

    • Monitor the formation of the product by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • The precipitated product can be collected by filtration, washed with water, and dried.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

PART 2: Antimicrobial Susceptibility Testing

The following protocols are designed to determine the antimicrobial efficacy of this compound.

Materials and Reagents
  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Culture Media:

    • Mueller-Hinton Broth (MHB) for bacteria

    • RPMI-1640 medium for fungi

    • Mueller-Hinton Agar (MHA) for bacteria

    • Sabouraud Dextrose Agar (SDA) for fungi

  • Microbial Strains:

    • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

    • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Fungi (Yeast): Candida albicans (e.g., ATCC 90028)

  • Equipment:

    • 96-well microtiter plates

    • Incubator

    • Spectrophotometer or microplate reader

    • Pipettes and sterile tips

    • Sterile petri dishes

    • 0.5 McFarland turbidity standard

Experimental Workflow

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC/MFC Determination prep_compound Prepare Compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculation Inoculate wells with microbial suspension prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate (35°C, 16-20h for bacteria; 35°C, 24-48h for fungi) inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no visible growth) incubation_mic->read_mic subculture Subculture from clear wells (MIC and higher) onto agar plates read_mic->subculture incubation_mbc Incubate agar plates subculture->incubation_mbc read_mbc Read MBC/MFC (Lowest concentration with ≥99.9% killing) incubation_mbc->read_mbc

Caption: Workflow for determining MIC and MBC/MFC.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2] The broth microdilution method is a standardized and widely used technique for MIC determination.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in DMSO at a concentration of 1280 µg/mL. Sterilize by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB (for bacteria) or RPMI-1640 (for fungi) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the 10th well. Discard 100 µL from the 10th well. The 11th well will serve as a growth control (no compound), and the 12th well as a sterility control (no inoculum).

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture, suspend several colonies in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 10 µL of the prepared inoculum.

    • Cover the plate and incubate at 35°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

The MBC/MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial/fungal inoculum.[3]

  • Subculturing:

    • Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

    • Spot-plate these aliquots onto separate, labeled MHA (for bacteria) or SDA (for fungi) plates.

  • Incubation:

    • Incubate the agar plates at 35°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Reading the MBC/MFC:

    • The MBC/MFC is the lowest concentration that results in no growth or a colony count that corresponds to a ≥99.9% kill of the initial inoculum.

PART 3: Data Analysis and Interpretation

Results should be tabulated to provide a clear overview of the compound's antimicrobial spectrum.

Table 1: Hypothetical Antimicrobial Activity of this compound

Microorganism Strain ID MIC (µg/mL) MBC/MFC (µg/mL) Interpretation
Staphylococcus aureusATCC 292131632Bactericidal
Enterococcus faecalisATCC 2921232128Bacteriostatic
Escherichia coliATCC 2592264>128Limited Activity
Pseudomonas aeruginosaATCC 27853>128>128Inactive
Candida albicansATCC 90028816Fungicidal

Interpretation of Results:

  • Bactericidal/Fungicidal: An agent is generally considered bactericidal or fungicidal if the MBC/MFC is no more than four times the MIC.[3]

  • Bacteriostatic/Fungistatic: If the MBC/MFC is greater than four times the MIC, the agent is considered static.

  • Susceptibility Breakpoints: The interpretation of MIC values as "Susceptible," "Intermediate," or "Resistant" requires comparison to established breakpoints from organizations like CLSI or EUCAST.[2] For novel compounds, these breakpoints are not yet established.

PART 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general safety precautions for imidazole derivatives should be strictly followed.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][5]

    • Ingestion: If swallowed, rinse mouth and seek immediate medical attention. Do not induce vomiting.[5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]

Conclusion and Future Directions

This document provides a comprehensive framework for the initial in vitro antimicrobial evaluation of this compound. The described protocols for MIC and MBC/MFC determination are fundamental for assessing the compound's spectrum of activity and potency. While the presented data is hypothetical, it serves as a guide for the expected outcomes of such studies.

Further research should focus on:

  • Elucidating the precise mechanism of action against both bacterial and fungal pathogens.

  • Evaluating the compound's efficacy against a broader panel of clinical isolates, including multidrug-resistant strains.

  • Conducting cytotoxicity assays to determine the compound's selectivity for microbial cells over mammalian cells.

  • In vivo studies in animal models of infection to assess the compound's therapeutic potential.

The exploration of novel imidazole-2-thiol derivatives like this compound is a critical step in the ongoing search for new and effective antimicrobial agents.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4961772, this compound. Retrieved from [Link]

  • Dhawas, A. K., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53(5), 642-646.
  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
  • Kudzma, L., & Turnbull, S., Jr. (1991). Expedient Synthesis of 4(5)-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole, the α2-Adrenergic Agonist Medetomidine. Synthesis, 1991(11), 1021-1022.
  • Kumar, A., et al. (2021). Synthesis, characterization and anti microbial screening of novel 1H-2,4triazole 2,4,5-tri aryl imidazole derivatives. International Journal of Pharmaceutical Sciences and Research, 12(8), 4333-4340.

Sources

Application of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol and its Analogs in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the anticancer potential of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol and the broader class of imidazole-2-thiol derivatives. While specific research on this compound is emerging, this document synthesizes the current understanding of closely related S-substituted imidazole-2-thione analogs to provide a comprehensive framework for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their antitumor activity, present detailed protocols for their evaluation, and offer insights into the causality behind experimental design.

Introduction: The Therapeutic Promise of Imidazole-2-thiol Derivatives

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Within this class, imidazole-2-thiol derivatives have garnered significant attention for their potential as anticancer agents.[2][3] These compounds have demonstrated a multifaceted approach to combating cancer, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in tumor progression and metastasis.[1][2] This guide will use a well-characterized S-substituted imidazole-2-thione, referred to as "Compound 24" in a pivotal study by Golcienė et al., as a representative example to illustrate the therapeutic potential and methodological evaluation of this class of molecules.[1][4][5]

Unraveling the Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer efficacy of imidazole-2-thiol derivatives stems from their ability to interfere with multiple critical cellular processes that are often dysregulated in cancer. The primary mechanisms of action include the induction of G1 phase cell cycle arrest and caspase-dependent apoptosis, coupled with the inhibition of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis.[1][4][5]

Inhibition of Matrix Metalloproteinases (MMPs)

MMPs, particularly MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, a key step in tumor invasion and the formation of new blood vessels (angiogenesis) that supply the tumor.[6][7] Imidazole-2-thiol derivatives have been shown to directly inhibit the activity of these enzymes, thereby impeding the metastatic cascade.[1][4][5]

Induction of G1 Cell Cycle Arrest and Apoptosis

Cancer is characterized by uncontrolled cell division. Imidazole-2-thiol derivatives can halt this process by inducing cell cycle arrest, primarily in the G1 phase.[1][4][8] This arrest prevents the cancer cells from progressing to the S phase, where DNA replication occurs. Following cell cycle arrest, these compounds trigger the intrinsic apoptotic pathway, leading to the activation of caspases, a family of proteases that execute programmed cell death.[1][4][9]

The proposed signaling pathway for a representative imidazole-2-thiol derivative is depicted in the following diagram:

Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell ECM Extracellular Matrix Degradation ECM Degradation ECM->Degradation Imidazole Imidazole-2-thiol Derivative MMP MMP-2 / MMP-9 Imidazole->MMP Inhibits CellCycle Cell Cycle Progression Imidazole->CellCycle Inhibits Caspase Caspase Activation Imidazole->Caspase Induces MMP->Degradation Promotes Invasion Invasion & Metastasis Degradation->Invasion G1 G1 Phase CellCycle->G1 S S Phase G1->S Blocked Apoptosis Apoptosis Caspase->Apoptosis

Figure 1: Proposed signaling pathway of a representative imidazole-2-thiol derivative in cancer cells.

Quantitative Assessment of Anticancer Activity

The potency of imidazole-2-thiol derivatives can be quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table presents representative IC50 values for "Compound 24" from the study by Golcienė et al., highlighting its efficacy.[1][4]

Cell LineCancer TypeIC50 (µM)
A-549Lung Carcinoma0.8 ± 0.1
HeLaCervical Cancer1.2 ± 0.2
HCT-116Colon Cancer1.5 ± 0.3
Panc-1Pancreatic Cancer2.1 ± 0.4

Table 1: In vitro cytotoxicity (IC50) of a representative S-substituted imidazole-2-thione derivative ("Compound 24") against various human cancer cell lines after 72 hours of treatment. Data is presented as mean ± standard deviation.

Experimental Protocols for Evaluation

To thoroughly investigate the anticancer properties of this compound or its analogs, a series of well-established in vitro assays are recommended. The following experimental workflow provides a logical sequence for these investigations.

Experimental_Workflow Start Start: Synthesized Imidazole-2-thiol Derivative MTT Cell Viability Assay (MTT) Start->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/7-AAD) IC50->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) IC50->CellCycle WesternBlot Western Blot Analysis (MMPs, Caspases) Apoptosis->WesternBlot CellCycle->WesternBlot Conclusion Conclusion: Elucidation of Anticancer Mechanism WesternBlot->Conclusion

Figure 2: A streamlined experimental workflow for the in vitro evaluation of imidazole-2-thiol derivatives.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the imidazole-2-thiol derivative (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and 7-AAD Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. 7-AAD is a fluorescent DNA intercalator that is excluded by viable cells but penetrates cells with compromised membrane integrity (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the imidazole-2-thiol derivative at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and 7-AAD staining solution and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative / 7-AAD-negative: Viable cells

    • Annexin V-positive / 7-AAD-negative: Early apoptotic cells

    • Annexin V-positive / 7-AAD-positive: Late apoptotic/necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium Iodide (PI) is a fluorescent dye that binds to DNA. The amount of PI fluorescence is directly proportional to the DNA content in a cell, allowing for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the imidazole-2-thiol derivative at its IC50 concentration for 24 and 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

Principle: This technique is used to detect and quantify the expression levels of specific proteins in a cell lysate. It is crucial for confirming the molecular mechanisms of action, such as the downregulation of MMPs and the activation of caspases.

Protocol:

  • Protein Extraction: Treat cells with the imidazole-2-thiol derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against MMP-2, MMP-9, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion and Future Directions

The collective evidence strongly suggests that this compound and its structural analogs represent a promising class of anticancer agents with a desirable multi-target profile. Their ability to concurrently inhibit key metastatic enzymes and induce cancer cell death through cell cycle arrest and apoptosis positions them as attractive candidates for further preclinical and clinical development. The protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds, enabling researchers to elucidate their mechanisms of action and advance their translation into novel cancer therapies. Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and the exploration of combination therapies to fully realize the therapeutic potential of this exciting class of molecules.

References

  • Golcienė, B., Maciejewska, N., Kallingal, A., Sapijanskaitė-Banevič, B., Stasevych, M., & Mickevičius, V. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 2607820. [Link]

  • Golcienė, B., Maciejewska, N., Kallingal, A., Sapijanskaitė-Banevič, B., Stasevych, M., & Mickevičius, V. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. National Institutes of Health. [Link]

  • Golcienė, B., Maciejewska, N., Kallingal, A., Sapijanskaitė-Banevič, B., Stasevych, M., & Mickevičius, V. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. ResearchGate. [Link]

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). ResearchGate. [Link]

  • Imidazoles as potential anticancer agents. (2018). PMC. [Link]

  • Inhibitory activity of selected S-substituted imidazole-2-thione... (n.d.). ResearchGate. [Link]

  • New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. (2024). Taylor & Francis Online. [Link]

  • Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. (2022). National Institutes of Health. [Link]

  • Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. (2014). ResearchGate. [Link]

  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (2015). Scientific & Academic Publishing. [Link]

  • User Guide — graphviz 0.21 documentation. (n.d.). Graphviz. [Link]

  • Create a Flowchart using Graphviz Dot. (2022). Medium. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2020). MDPI. [Link]

  • Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma. (2017). PubMed. [Link]

  • Learn to Generate Diagrams with Graphviz and dot. (2024). Toolify AI. [Link]

  • Caspase Protocols in Mice. (2016). National Institutes of Health. [Link]

  • Inhibition of MMP-9 transcription and suppression of tumor metastasis by pyrrole-imidazole polyamide. (2010). National Institutes of Health. [Link]

  • The inhibitory activities toward MMP-2 and MMP-9. (n.d.). ResearchGate. [Link]

  • Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. [Link]

  • Drawings as Code – DOT and Graphviz. (2021). Thejesh GN. [Link]

  • Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy. (n.d.). MDPI. [Link]

  • Inhibition of MMP-9 using a pyrrole-imidazole polyamide reduces cell invasion in renal cell carcinoma. (2013). PubMed. [Link]

  • General Protocol for Western Blotting. (n.d.). Bio-Rad. [Link]

  • Current Advances In the Synthesis and Biological Evaluation of Pharmacologically Relevant 1,2,4,5-Tetrasubstituted-1H-Imidazole Derivatives. (2018). ResearchGate. [Link]

  • 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. (2021). National Institutes of Health. [Link]

  • Synthesis and Biological Evaluation of a 5-6-5 Imidazole-Phenyl-Thiazole Based α-Helix Mimetic. (2011). National Institutes of Health. [Link]

  • DOT Language. (2024). Graphviz. [Link]

  • dot. (2022). Graphviz. [Link]

  • Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. (n.d.). Semantic Scholar. [Link]

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Application Note & Protocol: Selective N-Alkylation of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Imidazole-2-thiols

The imidazole ring is a cornerstone scaffold in medicinal chemistry, present in numerous pharmacologically active compounds.[1] Specifically, derivatives of imidazole-2-thiol are recognized for a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1] The N-alkylation of these heterocycles is a critical synthetic transformation that allows for the modulation of their physicochemical properties, such as lipophilicity and metabolic stability, thereby fine-tuning their therapeutic potential.[2]

This document provides a detailed protocol for the selective N-alkylation of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol. The primary challenge in this synthesis is controlling the regioselectivity of the alkylation. The starting material exists in a tautomeric equilibrium between the thiol and thione forms, and its deprotonation yields an ambident nucleophile with reactive centers at both the nitrogen (N3) and sulfur atoms. This guide outlines a robust methodology designed to favor alkylation at the nitrogen atom, providing a pathway to novel compounds for drug discovery and development.

Reaction Scheme & Mechanism

2.1. Overall Transformation

The protocol details the reaction of this compound with a generic alkyl halide (R-X) in the presence of a base to yield the corresponding N-alkylated product.

Overall reaction scheme for the N-alkylation of this compound.

2.2. Mechanistic Rationale: Achieving N-Selectivity

The key to this synthesis is directing the alkylating agent to the imidazole ring nitrogen instead of the exocyclic sulfur. This is governed by a combination of electronic effects, steric hindrance, and reaction conditions.

  • Tautomerism and Nucleophilicity : The starting material, this compound, exists in equilibrium with its thione tautomer. Upon deprotonation with a base, a resonance-stabilized anion is formed, where the negative charge is delocalized over both the sulfur and nitrogen atoms. This creates an "ambident" nucleophile.

  • Hard and Soft Acids and Bases (HSAB) Theory : According to HSAB theory, hard acids prefer to react with hard bases, and soft acids with soft bases. The nitrogen atom is a "harder" nucleophilic center compared to the more polarizable sulfur atom, which is "softer". Typical alkyl halides (like ethyl iodide or benzyl bromide) are considered soft electrophiles. While this might suggest a preference for the soft sulfur, other factors can override this tendency.

  • The Role of the Base and Counter-ion : Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical.[2][3] NaH ensures complete and irreversible deprotonation. The resulting sodium counter-ion (Na⁺) coordinates more tightly with the harder nitrogen atom, sterically shielding it to some extent but also potentially activating it, while leaving the softer sulfur more exposed. However, thermodynamic control often favors N-alkylation.

  • Steric Effects : The 2,3-dimethylphenyl group at the N1 position introduces significant steric bulk, which can influence the approach of the electrophile to the adjacent N3 and sulfur atoms.

The diagram below illustrates the mechanistic pathway, highlighting the competitive nature of N- versus S-alkylation.

Mechanism cluster_0 Deprotonation cluster_1 Alkylation Pathways Start Imidazole-2-thione Tautomer Anion Ambident Anion (Resonance Stabilized) Start->Anion - H⁺ Base Base (e.g., NaH) Anion_N N⁻ Attack Anion->Anion_N N-nucleophile Anion_S S⁻ Attack Anion->Anion_S S-nucleophile RX Alkyl Halide (R-X) N_Product N-Alkylated Product (Thermodynamically Favored) RX->N_Product SN2 S_Product S-Alkylated Product (Potential Byproduct) RX->S_Product SN2 Anion_N->RX Anion_S->RX

Caption: Mechanism of N-alkylation showing deprotonation and competing pathways.

Detailed Experimental Protocol

This protocol is optimized for a 1 mmol scale reaction. Adjustments may be necessary for different scales.

3.1. Materials and Reagents

ReagentGradeSupplier ExampleNotes
This compound>97%Sigma-AldrichStarting material.
Sodium Hydride (NaH)60% dispersion in oilSigma-AldrichStrong base. Handle with extreme caution.
Alkyl Halide (e.g., Ethyl Iodide)Reagent GradeFisher ScientificElectrophile. (1.1 eq)
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Acros OrganicsReaction solvent.
HexaneACS GradeVWRFor washing NaH and for chromatography.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
Saturated Aqueous Ammonium Chloride (NH₄Cl)-Lab PreparedFor quenching the reaction.
Brine (Saturated Aqueous NaCl)-Lab PreparedFor washing during workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRDrying agent.
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography.

3.2. Equipment

  • Flame-dried, two-neck round-bottom flask (50 mL) with stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Ice-water bath

  • Heating mantle with temperature controller

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Separatory funnel (100 mL)

  • Glassware for column chromatography

3.3. Step-by-Step Procedure

The entire process should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the base by atmospheric moisture.

Caption: Experimental workflow for N-alkylation.

  • Preparation of Base: Weigh sodium hydride (60% dispersion, 1.2 eq, ~48 mg) into the flame-dried flask. Wash the NaH three times with anhydrous hexane (~3 mL each) under an inert atmosphere to remove the mineral oil, carefully decanting the hexane wash each time.

  • Reaction Setup: Add anhydrous DMF (~5 mL) to the washed NaH in the flask. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 eq, ~218 mg) in anhydrous DMF (~5 mL) and add it dropwise to the stirred NaH suspension at 0 °C.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed. The solution may turn colored.

  • Alkylation: Re-cool the mixture to 0 °C. Add the alkylating agent (e.g., ethyl iodide, 1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:EtOAc eluent system). The starting material should be consumed, and a new, typically less polar, spot should appear.

  • Quenching: Once complete, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution (~10 mL).

  • Workup: Transfer the mixture to a separatory funnel and add water (~20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) to isolate the pure N-alkylated product.[4]

Data Summary & Troubleshooting

4.1. Typical Reaction Parameters

The following table provides a general framework for expected outcomes. Yields are highly dependent on the specific substrate and alkylating agent.

EntryAlkylating Agent (R-X)Base (eq)SolventTemp (°C)Time (h)Typical Yield (%)
1Ethyl IodideNaH (1.2)DMFRT1660-80
2Benzyl BromideNaH (1.2)DMFRT1270-85
3Methyl IodideK₂CO₃ (2.0)MeCNReflux2450-70*
4Propargyl BromideNaH (1.2)THFRT1855-75

*Note: Milder bases like K₂CO₃ may lead to a higher proportion of the S-alkylated byproduct and require heating.[2]

4.2. Troubleshooting Guide

IssuePossible CauseSuggested Solution
No Reaction / Low Conversion Inactive base (NaH exposed to air/moisture). Insufficient reaction time/temp.Use fresh NaH and ensure anhydrous conditions. Increase reaction time or gently heat the mixture (e.g., to 40-50 °C). Confirm starting material purity.
Mixture of N- and S-products Reaction conditions favor the kinetic S-alkylated product. Milder base used.Use a stronger base (NaH) and a polar aprotic solvent (DMF) to favor the thermodynamic N-alkylated product. Carefully separate isomers via chromatography.
Multiple Unidentified Spots on TLC Decomposition of starting material or product. Reaction with solvent.Ensure the reaction temperature is not too high. Use high-purity, anhydrous solvents. Check the stability of the alkylating agent under basic conditions.
Difficult Purification Products have similar polarity. Residual DMF in the crude product.Use a long chromatography column with a shallow eluent gradient. Ensure thorough washing with brine during workup to remove DMF.[4]

Characterization of the N-Alkylated Product

The final product should be characterized using standard analytical techniques to confirm its structure and purity.

  • ¹H NMR: Expect to see characteristic peaks for the 2,3-dimethylphenyl group, the imidazole ring protons, and new peaks corresponding to the introduced alkyl group. The N-CH₂ protons adjacent to the imidazole ring typically appear around 4.0-5.0 ppm.

  • ¹³C NMR: The spectrum will show carbons from all parts of the molecule. The C=S carbon signal (typically ~160-180 ppm) from the starting material will be absent, replaced by signals from the N-alkylated imidazole ring.

  • FT-IR: The characteristic N-H stretch (around 3100-3400 cm⁻¹) and C=S stretch (around 1200-1300 cm⁻¹) of the starting material should disappear.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺ or [M+H]⁺) should correspond to the calculated mass of the N-alkylated product.

Safety Precautions

  • Sodium Hydride (NaH) is highly flammable and reacts violently with water, releasing flammable hydrogen gas. Handle only under an inert atmosphere in a fume hood.

  • Anhydrous solvents like DMF and THF are flammable and can be harmful if inhaled or absorbed through the skin.

  • Alkylating agents are often toxic, lachrymatory, and potential carcinogens. Always handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Conduct all operations in a well-ventilated chemical fume hood.

References

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (2014). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.
  • Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters.
  • Sharma, D., et al. (2009). Synthesis, antimicrobial and antiviral evaluation of substituted imidazole Derivatives. European Journal of Medicinal Chemistry.
  • BenchChem. (2025).
  • Grimmett, M. R. (1982). N-Alkylation of imidazoles. University of Otago Thesis.
  • Słoczyńska, K., et al. (2021).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).

Sources

experimental setup for synthesizing imidazole-2-thione derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Experimental Synthesis of Imidazole-2-thione Derivatives

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of imidazole-2-thione derivatives, a scaffold of significant interest to researchers in medicinal chemistry and drug development. Imidazole-2-thiones are renowned for a wide spectrum of biological activities, including anticancer, antimicrobial, antifungal, anti-HIV, and antithyroid properties.[1][2][3] This document moves beyond simple procedural lists to offer an in-depth exploration of the causality behind experimental choices, ensuring that each protocol is a robust, self-validating system. We will cover several versatile synthetic strategies, from classic condensation reactions to modern microwave-assisted and one-pot methodologies. Each section includes mechanistic insights, step-by-step protocols, data interpretation guidelines for compound characterization, and critical safety precautions.

Introduction: The Pharmaceutical Significance of the Imidazole-2-thione Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[4][5] When functionalized with a thione group at the 2-position, the resulting imidazole-2-thione core exhibits a unique combination of electronic and steric properties that enable potent interactions with a variety of biological targets.[6] These compounds can exist in two tautomeric forms, the thione (1) and the thiol (2), a characteristic that is crucial for their biological activity and ability to coordinate with metal ions in metalloenzymes.[1][7]

The therapeutic potential of this scaffold is remarkably broad. For instance, methimazole, a simple imidazole-2-thione derivative, is a clinically used antithyroid drug.[1] More complex derivatives have shown promise as potent and selective anticancer agents with anti-metastatic properties, inhibitors of HIV replication, and broad-spectrum antimicrobial agents.[3][6][8] The versatility and potent bioactivity of this scaffold underscore the need for reliable and efficient synthetic protocols to generate diverse libraries for drug discovery campaigns. This guide details several field-proven methods for their synthesis.

Core Synthetic Strategies and Protocols

The synthesis of the imidazole-2-thione ring can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the scale of the reaction. We present four robust methods here.

Strategy 1: The Markwald Synthesis from α-Amino Ketones

A classic and highly effective route involves the cyclization of an α-amino ketone with a thiocyanate salt, such as potassium thiocyanate (KSCN).[9] This method, a variation of the Markwald synthesis, is advantageous for preparing 2-mercaptoimidazoles (the thiol tautomer), which can be readily oxidized to the desired thione or used for further S-alkylation.

The reaction is initiated by the nucleophilic attack of the amino group of the α-amino ketone onto the carbon of the thiocyanate. This is followed by an intramolecular cyclization where the newly formed amino group attacks the ketone carbonyl. Subsequent dehydration yields the imidazole-2-thione ring.

A α-Amino Ketone C Initial Adduct A->C B Thiocyanate (KSCN) B->C D Cyclized Intermediate (5-hydroxyimidazolidine-2-thione) C->D Intramolecular Cyclization E Imidazole-2-thione D->E Dehydration (-H2O)

Caption: Workflow for the Markwald Synthesis of Imidazole-2-thiones.

Objective: To synthesize 1,5-diphenyl-1H-imidazole-2(3H)-thione.

Materials:

  • 2-Amino-1,2-diphenylethan-1-one (1 mmol, 211 mg)

  • Potassium thiocyanate (KSCN) (1.2 mmol, 117 mg)

  • Glacial Acetic Acid (5 mL)

  • Round-bottom flask (25 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Combine 2-amino-1,2-diphenylethan-1-one and potassium thiocyanate in the 25 mL round-bottom flask.

  • Add 5 mL of glacial acetic acid to the flask.

  • Fit the flask with a reflux condenser and place it on a heating mantle with magnetic stirring.

  • Heat the mixture to reflux (approximately 118°C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 50 mL of ice-cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid and inorganic salts.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude solid from an appropriate solvent, such as ethanol, to obtain the purified product.

Strategy 2: Condensation of α-Haloketones with Thiourea Derivatives

This is one of the most common and versatile methods for synthesizing N-substituted and 4,5-disubstituted imidazole-2-thiones. The reaction involves the condensation of an α-haloketone with a thiourea or an N-substituted thiourea.

The mechanism begins with the S-alkylation of thiourea by the α-haloketone to form an isothiouronium salt intermediate. This is followed by a base-catalyzed or thermally induced intramolecular cyclization, where the nitrogen of the thiourea attacks the carbonyl carbon. The final step is a dehydration event to yield the aromatic imidazole ring.[10][11]

cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Cyclization & Dehydration A α-Haloketone C Isothiouronium Salt (Intermediate) A->C B Thiourea B->C D Cyclized Intermediate C->D Intramolecular Nucleophilic Attack E Final Product: Imidazole-2-thione D->E - H2O

Sources

Application Notes and Protocols: In Vitro Efficacy Testing of Imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Versatility of the Imidazole Scaffold in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities. Its ability to coordinate with metal ions in enzyme active sites, participate in hydrogen bonding, and serve as a bioisosteric replacement for other functional groups has made it a cornerstone in the development of antifungal, anticancer, antiparasitic, and enzyme-inhibitory drugs. This application note provides a comprehensive guide to the in vitro assays essential for evaluating the efficacy of novel imidazole-based compounds, with a focus on robust, reproducible, and mechanistically informative methodologies.

I. Antifungal Susceptibility Testing: Targeting Fungal Cell Integrity

Imidazole-based antifungal agents, such as clotrimazole and miconazole, primarily exert their effect by inhibiting the enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

A. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antifungal drug discovery, providing a quantitative measure of a compound's potency. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for this method.

  • Inoculum Preparation:

    • Culture C. albicans (e.g., ATCC 90028) on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute the suspension 1:1000 in RPMI 1640 medium (buffered with MOPS) to obtain the final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of the imidazole compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in RPMI 1640 medium to achieve a range of desired concentrations. Ensure the final DMSO concentration is non-inhibitory to the fungus (typically ≤1%).

    • Include a positive control (e.g., fluconazole) and a negative control (no compound).

  • Incubation:

    • Add the prepared fungal inoculum to each well.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.

B. Visualizing the Workflow: Antifungal MIC Testing

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Fungal Culture (C. albicans on SDA) Inoculum 2. Inoculum Preparation (0.5 McFarland, Dilution) Fungal_Culture->Inoculum Inoculation 4. Inoculate Plate Inoculum->Inoculation Compound_Prep 3. Compound Dilution (Serial Dilution in Plate) Compound_Prep->Inoculation Incubation 5. Incubate (35°C, 24-48h) Inoculation->Incubation Readout 6. Visual/Spectrophotometric Reading Incubation->Readout MIC_Determination 7. Determine MIC Readout->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

II. Anticancer Efficacy: Probing Cytotoxicity and Apoptotic Pathways

Many imidazole derivatives have demonstrated potent anticancer activity by targeting various cellular processes, including cell proliferation, apoptosis, and cell cycle regulation. In vitro assays are crucial for elucidating the mechanisms underlying their cytotoxic effects.

A. MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

  • Cell Seeding:

    • Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazole compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.

B. Caspase-Glo® 3/7 Assay for Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. Caspases are key proteases in the apoptotic pathway. The Caspase-Glo® 3/7 assay provides a sensitive, luminescence-based method for measuring the activity of caspases 3 and 7, which are key executioner caspases.

  • Cell Seeding and Treatment:

    • Seed and treat the cells with the imidazole compound as described in the MTT assay protocol.

  • Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Add the reagent to each well of the 96-well plate.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.

  • Data Analysis:

    • Normalize the luminescence signal to the number of viable cells (which can be determined from a parallel MTT assay) to assess the specific induction of apoptosis.

C. Visualizing the Anticancer Screening Cascade

Anticancer_Screening cluster_primary Primary Screening cluster_secondary Secondary Mechanistic Assays cluster_tertiary Target Identification MTT MTT Assay (Cell Viability) IC50 Determine IC50 MTT->IC50 Apoptosis Caspase-Glo Assay (Apoptosis) IC50->Apoptosis Active Compounds CellCycle Flow Cytometry (Cell Cycle Analysis) IC50->CellCycle Active Compounds Enzyme_Assay Enzyme Inhibition Assay (e.g., Kinase Assay) Apoptosis->Enzyme_Assay Western_Blot Western Blot (Protein Expression) CellCycle->Western_Blot

Caption: A typical screening cascade for anticancer imidazole compounds.

III. Enzyme Inhibition Assays: Pinpointing Molecular Targets

The efficacy of many imidazole compounds stems from their ability to inhibit specific enzymes. For instance, certain imidazoles are potent inhibitors of cytochrome P450 enzymes, which are involved in drug metabolism, while others target protein kinases implicated in cancer signaling pathways.

A. Cytochrome P450 Inhibition Assay

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases. Inhibition of these enzymes can lead to significant drug-drug interactions. Fluorometric assays using commercially available substrates are a common method for assessing CYP inhibition.

  • Reagent Preparation:

    • Use a recombinant human CYP3A4 enzyme system, which includes the enzyme and NADPH-cytochrome P450 reductase.

    • Prepare a reaction buffer (e.g., potassium phosphate buffer).

    • Prepare a solution of a fluorogenic substrate for CYP3A4 (e.g., 7-benzyloxy-4-(trifluoromethyl)coumarin, BFC).

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, the imidazole compound at various concentrations, and the CYP3A4 enzyme.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding the BFC substrate and an NADPH-generating system.

    • Monitor the increase in fluorescence over time using a microplate fluorometer. The product of the BFC metabolism is highly fluorescent.

  • Data Analysis:

    • Calculate the rate of the reaction for each compound concentration.

    • Determine the IC₅₀ value for the inhibition of CYP3A4 activity.

IV. Data Summary and Interpretation

For effective comparison and decision-making, it is crucial to present the quantitative data from these assays in a clear and organized manner.

Assay Type Parameter Measured Typical Readout Key Result Example Application
Broth MicrodilutionFungal Growth InhibitionVisual/OD₆₀₀MIC (µg/mL)Antifungal Potency
MTT AssayCell Metabolic ActivityAbsorbance at 570 nmIC₅₀ (µM)Anticancer Cytotoxicity
Caspase-Glo® 3/7Caspase 3/7 ActivityLuminescence (RLU)Fold-change vs. ControlApoptosis Induction
CYP InhibitionEnzyme ActivityFluorescence (RFU)IC₅₀ (µM)Drug Metabolism Interaction

V. Conclusion and Future Directions

The in vitro assays described in this application note provide a robust framework for the initial efficacy testing of novel imidazole compounds. By employing a combination of these methods, researchers can gain valuable insights into the antifungal, anticancer, and enzyme-inhibitory potential of their compounds. Subsequent studies should focus on more advanced in vitro models, such as 3D cell cultures and co-culture systems, to better mimic the in vivo environment, as well as in vivo studies to confirm the efficacy and safety of lead candidates.

References

  • Clinical and Laboratory Standards Institute (CLSI). M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard — Third Edition. CLSI document M27-A3. Wayne, PA: Clinical and Laboratory Standards Institute; 2008. [Link]

  • Espinel-Ingroff, A., & Turnidge, J. (2016). The role of epidemiological cutoff values (ECVs/ECOFFs) in antifungal susceptibility testing and clinical laboratory reporting. Journal of Fungi, 2(2), 15. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

Application Notes & Protocols: Developing Novel Therapeutic Agents from Imidazole-2-thiols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole-2-thiol Scaffold in Modern Drug Discovery

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs.[1][2] This five-membered aromatic heterocycle, with its two nitrogen atoms, is a key component of essential biomolecules like the amino acid histidine and the hormone histamine.[3][4][5] Its unique electronic properties and ability to engage in various noncovalent interactions allow imidazole-containing molecules to bind effectively to a wide range of biological targets.[2][6]

Among its many derivatives, the imidazole-2-thiol (also known as 2-mercaptoimidazole) moiety has garnered significant attention. This structure provides a versatile synthetic handle for creating large, diverse chemical libraries and has been associated with a remarkable breadth of pharmacological activities. These activities span from antimicrobial and antiviral to anticancer, anti-inflammatory, and anti-diabetic properties, making it a highly attractive starting point for novel therapeutic agent development.[7][8][9][10]

This guide provides a structured approach for researchers, scientists, and drug development professionals to navigate the synthesis, screening, and optimization of novel drug candidates derived from the imidazole-2-thiol scaffold. The protocols and insights herein are designed to be self-validating and are grounded in established scientific principles to accelerate the discovery pipeline.

Section 1: Synthesis of Imidazole-2-thiol Core Structures and Derivative Libraries

The foundation of any drug discovery program is the efficient and versatile synthesis of the core scaffold and its derivatives. The Marckwald synthesis is a classical and robust method for preparing 2-mercaptoimidazoles, which serve as the foundational building blocks for library generation.[3][4]

Protocol 1.1: General Synthesis of 1,4,5-Trisubstituted Imidazole-2-thiol Core via Marckwald Synthesis

This protocol describes the cyclization of an α-amino ketone with potassium thiocyanate. The causality behind this choice is its reliability and the commercial availability of diverse α-amino ketone precursors, allowing for rapid generation of scaffold diversity.

Materials:

  • α-amino ketone hydrochloride derivative (1.0 eq)

  • Potassium thiocyanate (KSCN) (1.2 eq)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Standard laboratory glassware for reflux

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the α-amino ketone hydrochloride (1.0 eq) in a minimal amount of water.

  • Add a solution of potassium thiocyanate (1.2 eq) dissolved in water to the flask.

  • Add glacial acetic acid to the mixture (typically 2-3 volumes relative to the water). The acid catalyzes the cyclization reaction.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 100-110°C) for 4-6 hours.

  • Validation Step: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates product formation.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Pour the cooled mixture into a beaker of crushed ice/water. The crude imidazole-2-thiol product will precipitate as a solid.

  • Collect the solid by vacuum filtration, washing thoroughly with cold water to remove any unreacted KSCN and other water-soluble impurities.

  • Dry the solid under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure of the synthesized core using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Library Diversification Strategy

With the core imidazole-2-thiol in hand, a library of derivatives can be generated by targeting the thiol (-SH) group, which is a potent nucleophile. Alkylation with various electrophiles (e.g., substituted benzyl halides, phenacyl bromides) is a common and effective strategy.[1]

G cluster_synthesis Synthesis Phase cluster_diversification Diversification Phase AminoKetone α-Amino Ketone Precursor Core Imidazole-2-thiol Core AminoKetone->Core Marckwald Synthesis KSCN KSCN KSCN->Core Library Diverse Imidazole-2-thiol Derivative Library Core->Library Nucleophilic Substitution Electrophiles Library of Electrophiles (R-X) Electrophiles->Library S-Alkylation

Section 2: Primary Screening and Hit Identification

Once a library of compounds is synthesized, the next critical step is to screen them for biological activity. The choice of assay depends on the therapeutic area of interest. Based on the extensive literature, imidazole-2-thiols are potent candidates for anticancer and anti-diabetic applications.[1][11][12]

Protocol 2.1: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)

This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀). It is a robust, colorimetric assay that measures metabolic activity.

Materials:

  • Cancer cell line (e.g., A-549 lung cancer, HeLa cervical cancer).[1]

  • Normal fibroblast cell line (e.g., MRC-5) for selectivity testing.[1]

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • Test compounds dissolved in DMSO.

  • Doxorubicin (positive control).

  • 96-well microplates.

  • Multichannel pipette.

  • Microplate reader (570 nm).

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of the test compounds and positive control (Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • After 24 hours, remove the medium from the plates and add 100 µL of the various compound dilutions. Include "vehicle control" wells containing only medium with 0.5% DMSO.

  • Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Validation Step: Ensure that cells in the vehicle control wells show robust formazan formation and cells in the highest concentration of Doxorubicin show minimal formazan.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.

  • Data Analysis: A "hit" is a compound with a potent IC₅₀ (e.g., submicromolar).[1] Crucially, compare the IC₅₀ in cancer cells to that in normal fibroblasts to calculate a Selectivity Index (SI = IC₅₀ normal cells / IC₅₀ cancer cells). A high SI is desirable.

Protocol 2.2: In Vitro Enzyme Inhibition Screening (α-Glucosidase Assay)

This protocol identifies compounds that can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme is a key strategy for managing type 2 diabetes.[12]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae.

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Phosphate buffer (pH 6.8).

  • Test compounds dissolved in DMSO.

  • Acarbose (positive control).[12]

  • Sodium carbonate (Na₂CO₃) solution (0.1 M) as a stop solution.

  • 96-well microplates and plate reader (405 nm).

Procedure:

  • Add 50 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 20 µL of α-glucosidase solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG substrate solution.

  • Incubate at 37°C for 30 minutes. The enzyme will cleave pNPG, releasing the yellow-colored p-nitrophenol.

  • Validation Step: Include control wells: a "no enzyme" control to check for substrate auto-hydrolysis and a "no inhibitor" control (with DMSO vehicle) to measure 100% enzyme activity. Acarbose wells validate the assay's sensitivity to inhibition.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

  • Measure the absorbance at 405 nm. The intensity of the yellow color is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value. Hits are compounds with significantly lower IC₅₀ values than the standard drug, acarbose.[11][12]

Section 3: Lead Optimization and Structure-Activity Relationship (SAR)

Identifying a "hit" is only the beginning. The subsequent lead optimization phase aims to improve the potency, selectivity, and drug-like properties of the initial hit through systematic chemical modifications. This process is guided by Structure-Activity Relationship (SAR) studies.[11][12][13]

The core principle of SAR is to understand how specific structural features of a molecule contribute to its biological activity. For an imidazole-2-thiol scaffold, key points for modification include the substituents at the N-1, C-4, and C-5 positions of the imidazole ring, as well as the group attached to the sulfur atom at C-2.

SAR_Logic Hit Initial Hit Compound (e.g., IC50 = 5 µM) SAR SAR-Guided Chemical Synthesis Hit->SAR Analogues New Analogues (Systematic Modifications) SAR->Analogues Screening Re-Screen Analogues (Potency & Selectivity) Analogues->Screening Screening->SAR Iterative Feedback Loop Lead Optimized Lead (e.g., IC50 = 50 nM High Selectivity) Screening->Lead Success

Example SAR Table: Hypothetical α-Glucosidase Inhibitors

This table illustrates how systematic changes to a core structure can inform the SAR, guiding chemists toward more potent compounds.

Compound IDR¹ Substituent (at N-1)R² Substituent (S-alkylation)α-Glucosidase IC₅₀ (µM)Notes
Hit-1 Phenyl-H25.5Initial hit compound.
SAR-1a 4-Chlorophenyl-H15.2Electron-withdrawing group (EWG) improves potency.
SAR-1b 4-Methoxyphenyl-H30.1Electron-donating group (EDG) is not favorable.
SAR-2a 4-Chlorophenyl-CH₃18.9Small alkylation at sulfur slightly reduces activity.
SAR-2b 4-Chlorophenyl-CH₂COOH8.7Carboxylic acid group significantly improves potency.
SAR-2c 4-Chlorophenyl-CH₂(4-hydroxyphenyl)1.2 Bulky, H-bonding group is highly favorable.

From this hypothetical data, a researcher would conclude that an electron-withdrawing group at the N-1 phenyl ring and a hydrogen-bond-donating group attached to the sulfur are key for high potency.

Section 4: In-Depth Mechanistic Studies

For a promising lead compound, it is essential to understand its mechanism of action. For an anticancer candidate, this could involve determining if it induces programmed cell death (apoptosis) and/or halts cell proliferation (cell cycle arrest).[1][14]

Protocol 4.1: Cell Cycle Analysis by Flow Cytometry

Rationale: This protocol determines if the lead compound arrests the cell cycle at a specific phase (e.g., G1, S, or G2/M), which is a common mechanism for anticancer drugs.

Materials:

  • Cancer cell line and complete medium.

  • Lead compound and vehicle (DMSO).

  • PBS, Trypsin-EDTA.

  • 70% ice-cold ethanol.

  • RNase A solution.

  • Propidium Iodide (PI) staining solution.

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and grow until they reach ~70% confluency.

  • Treat cells with the lead compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.

  • Harvest the cells by trypsinization, wash with cold PBS, and collect the cell pellets by centrifugation.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Store at 4°C for at least 2 hours (or overnight).

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes. The RNase A degrades RNA to prevent its staining, ensuring PI only intercalates with DNA.

  • Validation Step: The vehicle-treated control should show a normal cell cycle distribution profile characteristic of the specific cell line.

  • Analyze the samples using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.

  • Data Analysis: Deconvolute the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant accumulation of cells in one phase compared to the control indicates cell cycle arrest. For example, some imidazole-2-thiones have been shown to cause G1 arrest.[1]

Conclusion

The imidazole-2-thiol scaffold is a remarkably versatile and productive platform for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of large and diverse chemical libraries, while its inherent biological relevance has led to the identification of potent modulators of various disease targets. By employing a systematic workflow encompassing rational synthesis, robust primary screening, iterative SAR-guided optimization, and in-depth mechanistic studies, researchers can effectively unlock the therapeutic potential of this privileged chemical class. The protocols outlined in this guide provide a validated framework to support and streamline these discovery efforts.

References

  • Dhawas, A. K., & Thakare, S. S. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, 53B, 642-646.
  • Sharma, D., & Narasimhan, B. (2011). Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. Medicinal Chemistry Research, 20(9), 1435-1450. [Link]

  • Golcienė, B., Maciejewska, N., Kallingal, A., et al. (2024). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). COX-2 structure-activity relationship (SAR) of imidazole-2-thiol derivatives 4a-r. ResearchGate. [Link]

  • Khan, I., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega. [Link]

  • Hussain, F., et al. (2011). Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol. European Journal of Medicinal Chemistry. [Link]

  • Khan, I., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega. [Link]

  • Chen, Y.-H., et al. (2016). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Molecules. [Link]

  • Abdel-Wahab, B. F., et al. (2022). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. RSC Advances. [Link]

  • Chawla, A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica. [Link]

  • Singh, A., & Parle, A. (2015). Synthesis and biological studies of thiol derivatives containing imidazole moiety. ResearchGate. [Link]

  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]

  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. [Link]

  • Kumar, S., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. International Journal of Chemical Studies. [Link]

  • Bansal, Y., & Kumar, S. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Chemical and Pharmaceutical Research. [Link]

  • Şahin, Z., et al. (2021). Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. Turkish Journal of Chemistry. [Link]

  • Pérez-Márquez, J. M., et al. (2022). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. Molecules. [Link]

  • ResearchGate. (2024). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. [Link]

  • Journal of Pharma Insights and Research. (2024). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research. [Link]

  • Kumar, A., et al. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Kumar, A., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Research Journal of Pharmacy and Technology. [Link]

  • Wujec, M., et al. (2022). Indole Derivatives Bearing Imidazole, Benzothiazole-2-Thione or Benzoxazole-2-Thione Moieties—Synthesis, Structure and Evaluation of Their Cytoprotective, Antioxidant, Antibacterial and Fungicidal Activities. Molecules. [Link]

  • Zhang, H., et al. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules. [Link]

  • Bkhaitan, M. M., et al. (2024). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules. [Link]

  • Taylor & Francis Online. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. [Link]

  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

Sources

The Versatile Precursor: 1-(2,3-Dimethylphenyl)-1H-imidazole-2-thiol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Heterocycle

In the landscape of contemporary organic synthesis and medicinal chemistry, the imidazole-2-thiol scaffold has emerged as a privileged structural motif. These compounds are not merely synthetic intermediates but are recognized for their intrinsic biological activities and their capacity to serve as versatile precursors for a diverse array of more complex heterocyclic systems. Among this important class of molecules, 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol stands out as a precursor with significant potential in the development of novel therapeutic agents and functional materials.

The strategic placement of the 2,3-dimethylphenyl group on the imidazole nitrogen introduces specific steric and electronic features that can influence the reactivity of the thiol group and the overall properties of the resulting derivatives. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utility of this compound as a precursor in organic synthesis. We will delve into detailed protocols for its preparation and its application in the synthesis of bioactive molecules, supported by mechanistic insights and practical considerations.

Physicochemical Properties and Characterization

Before its application in synthesis, a thorough understanding of the precursor's properties is essential.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂S[1]
Molecular Weight 204.29 g/mol [1]
Appearance Expected to be a solidGeneral knowledge of similar compounds
Solubility Soluble in organic solvents like DMSO, DMF, and alcoholsGeneral knowledge of similar compounds

Spectroscopic Characterization (Expected):

  • ¹H NMR (DMSO-d₆):

    • Aromatic protons (phenyl ring): δ 7.0-7.5 ppm (m, 3H)

    • Imidazole protons: δ 7.0-7.8 ppm (two d or s, 2H)

    • Methyl protons: δ 2.1-2.4 ppm (two s, 6H)

    • Thiol proton (NH-C=S): δ 12.0-13.0 ppm (br s, 1H)

  • ¹³C NMR (DMSO-d₆):

    • C=S: δ ~160-170 ppm

    • Aromatic and imidazole carbons: δ ~110-140 ppm

    • Methyl carbons: δ ~15-20 ppm

  • IR (KBr):

    • N-H stretch: ~3100-3300 cm⁻¹

    • C=N stretch: ~1600-1650 cm⁻¹

    • C=S stretch: ~1250-1350 cm⁻¹

Synthesis of the Precursor: A Reliable Protocol

The synthesis of 1-aryl-1H-imidazole-2-thiols is a well-established process, typically involving the condensation of an aniline derivative with an α-halocarbonyl compound and a thiocyanate salt. The following protocol is adapted from general methods for the synthesis of similar compounds.[5]

Synthesis_of_Precursor cluster_reactants Reactants cluster_process Process aniline 2,3-Dimethylaniline intermediate In situ formation of 2,3-dimethylphenylamino-acetaldehyde aniline->intermediate + α-Haloacetaldehyde halo α-Haloacetaldehyde or precursor kscn Potassium Thiocyanate cyclization Thiocyanation and Intramolecular Cyclization intermediate->cyclization + KSCN product This compound cyclization->product

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 2,3-Dimethylaniline

  • Chloroacetaldehyde (50% aqueous solution) or 3-chloro-2,4-pentanedione as a precursor

  • Potassium thiocyanate (KSCN)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Crushed ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dimethylaniline (0.1 mol) in ethanol (150 mL).

  • Cool the solution in an ice bath and slowly add chloroacetaldehyde (0.11 mol). Stir the mixture for 30 minutes.

  • To this mixture, add a solution of potassium thiocyanate (0.12 mol) in water (20 mL).

  • Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • A precipitate will form. Adjust the pH to ~7-8 with a sodium hydroxide solution to ensure complete precipitation.

  • Filter the solid product, wash it thoroughly with cold water, and dry it under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Causality Behind Experimental Choices:

  • The initial reaction between the aniline and the α-haloaldehyde forms an intermediate Schiff base or the corresponding amino alcohol, which is then poised for cyclization.

  • Potassium thiocyanate serves as the source of the sulfur atom and the remaining carbon and nitrogen atoms of the imidazole-2-thiol ring.

  • Refluxing provides the necessary energy to drive the cyclization and dehydration steps.

  • Pouring the reaction mixture into ice water facilitates the precipitation of the product, which is often less soluble in cold aqueous media.

Application in the Synthesis of Bioactive Molecules

The nucleophilic thiol group of this compound is the primary site of reactivity, making it an excellent precursor for S-alkylation and the construction of fused heterocyclic systems.

Application 1: Synthesis of S-Substituted Imidazole Derivatives

S-alkylation of the imidazole-2-thiol with various alkyl halides, particularly α-halo ketones, is a straightforward method to introduce diverse functionalities. The resulting thioether derivatives have shown significant potential as antimicrobial and anticancer agents.[2][3]

S_Alkylation precursor This compound product 2-(Aroyl-methylthio)-1-(2,3-dimethylphenyl)-1H-imidazole precursor->product reactant α-Halo Ketone (e.g., Phenacyl bromide) reactant->product base Base (e.g., Et3N, K2CO3) base->product catalyst Imidazothiazole_Synthesis cluster_reactants Reactants cluster_process Process precursor This compound s_alkylation S-Alkylation Intermediate precursor->s_alkylation haloketone α-Halo Ketone haloketone->s_alkylation cyclization Intramolecular Cyclization (Dehydration) s_alkylation->cyclization product Substituted Imidazo[2,1-b]thiazole cyclization->product

Sources

Application Note & Protocol Guide: A Comprehensive Methodology for Evaluating the Antioxidant Properties of Thiol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for the methodology for evaluating the antioxidant properties of thiol compounds.

Abstract

Thiol-containing compounds, such as the endogenous antioxidant glutathione and the amino acid cysteine, represent a critical class of molecules that protect biological systems from oxidative stress.[1][2] Their potent antioxidant activity is primarily attributed to the sulfhydryl (-SH) group, which can readily donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).[3] Accurate and robust evaluation of the antioxidant properties of novel thiol-based therapeutics or natural products is therefore essential. This guide provides a detailed framework for this evaluation, moving beyond simple procedural lists to explain the causality behind experimental choices. We present validated protocols for direct thiol quantification, radical scavenging assays, and metal-reducing power assays, while critically discussing the unique chemical behavior of thiols that necessitates a multi-assay approach for a comprehensive assessment.

The Foundational Principle: Thiol Chemistry in Redox Biology

Unlike phenolic antioxidants, which are widely studied, thiols exhibit unique redox chemistry. The primary antioxidant mechanism involves the donation of a hydrogen atom from the sulfhydryl group, forming a thiyl radical (RS•).[4] This radical is relatively stable but can participate in a variety of subsequent reactions, including reacting with another thiol to form a disulfide radical anion or reacting with oxygen.[4][5] This complex fate of the thiyl radical underscores why a single assay is insufficient to capture the complete antioxidant profile of a thiol compound.[4]

The deprotonation of the thiol to a thiolate anion (RS⁻) significantly enhances its nucleophilicity and antioxidant capacity.[2][3] This pH-dependent equilibrium is a critical experimental parameter that must be controlled in any assay.

The core reactions governing thiol antioxidant activity are:

  • Direct Radical Scavenging (One-Electron Transfer): RS-H + X• → RS• + X-H

  • Thiol-Disulfide Exchange: RSH + R'SSR' ⇌ RSSR' + R'SH[5][6][7]

This guide will focus on assays that probe these fundamental reactions.

Direct Quantification of the Functional Group: The Ellman's Assay

Expert Insight: Before assessing the function (antioxidant capacity), it is crucial to quantify the cause (the free sulfhydryl group). The Ellman's assay is the gold standard for this purpose. It is not an antioxidant activity assay per se, but a direct measure of the concentration of the active functional group. This provides a baseline for normalizing the results from functional assays.

The assay relies on the reaction of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) with a free sulfhydryl group. This reaction cleaves the disulfide bond in DTNB, forming a mixed disulfide and the 2-nitro-5-thiobenzoate (TNB²⁻) anion.[8][9] TNB²⁻ is a vibrant yellow-colored product with a strong absorbance maximum at 412 nm, which can be measured spectrophotometrically.[9][10]

Caption: Reaction mechanism of Ellman's Reagent (DTNB) with a thiol.

Protocol 2.1: Quantification of Free Sulfhydryl Groups using DTNB

This protocol is adapted from standard methods and is designed for a 96-well plate format for higher throughput.[8][9][11]

A. Materials & Reagents:

  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0. (EDTA is included to chelate divalent metal ions that can catalyze thiol oxidation).

  • DTNB Stock Solution (4 mg/mL): Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer. Store protected from light at 4°C.[11]

  • Thiol Standard (e.g., L-cysteine): Prepare a 1.5 mM stock solution of L-cysteine hydrochloride monohydrate in Reaction Buffer.[8][11]

  • Sample: Dissolve the thiol compound of interest in Reaction Buffer to a known concentration.

  • Instrumentation: Microplate reader capable of measuring absorbance at 412 nm.

B. Experimental Procedure:

  • Standard Curve Preparation:

    • Perform serial dilutions of the 1.5 mM L-cysteine stock solution in Reaction Buffer to create standards ranging from 1.5 mM down to approximately 0.025 mM, including a 0 mM blank (Reaction Buffer only).

  • Sample Preparation:

    • Prepare several dilutions of your unknown thiol sample in Reaction Buffer. The final concentration should fall within the range of the standard curve.

  • Assay Execution:

    • To each well of a 96-well plate, add 25 µL of either standard, sample, or blank.

    • Add 200 µL of Reaction Buffer to each well.

    • Add 25 µL of the 4 mg/mL DTNB solution to each well.

    • Mix gently by pipetting or using a plate shaker for 30 seconds.

    • Incubate at room temperature for 15 minutes, protected from light.[8]

  • Measurement:

    • Measure the absorbance of all wells at 412 nm.[8][10]

C. Data Analysis & Trustworthiness:

  • Subtract the absorbance of the 0 mM blank from all standard and sample readings.

  • Plot the corrected absorbance of the L-cysteine standards against their known concentrations (mM).

  • Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (which should be >0.99 for a valid assay).

  • Use the equation to calculate the concentration of free sulfhydryl groups in your unknown samples. Remember to account for any dilution factors.

Evaluation of Radical Scavenging Capacity

These assays measure the ability of a thiol to neutralize stable free radicals, which is a direct measure of its primary antioxidant function.

General_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis SamplePrep Prepare Thiol Sample (Stock & Dilutions) Mix Mix Sample/Standard with Reagent SamplePrep->Mix StdPrep Prepare Standard (e.g., Trolox, Cysteine) StdPrep->Mix ReagentPrep Prepare Assay Reagent (DPPH, ABTS, etc.) ReagentPrep->Mix Incubate Incubate (Time & Temp Dependent) Mix->Incubate Measure Measure Signal (Absorbance/Fluorescence) Incubate->Measure Calculate Calculate % Inhibition or Scavenging Measure->Calculate Plot Plot Dose-Response Curve (Calculate IC50) Calculate->Plot

Caption: A generalized workflow for in vitro antioxidant capacity assays.

ABTS Radical Cation Decolorization Assay

Expert Insight: The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay is highly versatile and effective for measuring the antioxidant activity of both hydrophilic and lipophilic compounds, including thiols.[12] The pre-formed radical cation, ABTS•⁺, is blue-green. In the presence of an antioxidant that can donate an electron or hydrogen atom, it is reduced to its colorless neutral form.[13] This assay is less subject to steric hindrance than the DPPH assay and can be performed at different pH levels, though pH 7.4 is common for biological relevance.

Protocol 3.1: ABTS Assay for Thiol Compounds

A. Materials & Reagents:

  • ABTS Stock Solution: 7 mM ABTS in water.

  • Potassium Persulfate Stock Solution: 2.45 mM potassium persulfate in water.

  • ABTS•⁺ Working Solution: Mix the ABTS and potassium persulfate stock solutions in equal volumes (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark at 4°C.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Standard: Trolox (a water-soluble vitamin E analog) is typically used as the standard for expressing results as Trolox Equivalents (TE). Prepare a 1 mM stock in Assay Buffer.

  • Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm.

B. Experimental Procedure:

  • Working Solution Preparation: Before the assay, dilute the ABTS•⁺ stock solution with Assay Buffer (e.g., PBS) to obtain an absorbance of 0.70 (± 0.02) at 734 nm. This is your working solution.

  • Standard & Sample Preparation: Prepare serial dilutions of your Trolox standard (e.g., 100 µM to 5 µM) and your thiol sample in Assay Buffer.

  • Assay Execution (96-well plate):

    • Add 20 µL of sample, standard, or blank (Assay Buffer) to each well.

    • Add 180 µL of the ABTS•⁺ working solution to all wells.

    • Mix and incubate at room temperature for 6 minutes.[13] The reaction time is critical and should be kept consistent across all measurements.[14]

  • Measurement:

    • Read the absorbance at 734 nm.

C. Data Analysis:

  • Calculate the percentage of ABTS•⁺ scavenging for each concentration using the formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Where Abs_control is the absorbance of the blank (buffer + ABTS•⁺ solution).

  • Plot the % Scavenging against the concentration of your thiol sample and the Trolox standard.

  • Determine the IC₅₀ (the concentration required to scavenge 50% of the ABTS•⁺ radicals).

  • Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) by dividing the slope of the linear regression for the sample by the slope of the linear regression for Trolox.

DPPH Radical Scavenging Assay

Expert Insight: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is one of the most common and rapid methods for antioxidant screening.[15][16] The stable DPPH radical has a deep violet color in solution. When reduced by an antioxidant, it becomes the pale yellow hydrazine, DPPH-H.[15][17] The reaction is typically run in an alcoholic solvent like methanol or ethanol.

Protocol 3.2: DPPH Assay for Thiol Compounds

A. Materials & Reagents:

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be prepared fresh daily and kept in the dark.

  • Standard: Trolox or Ascorbic Acid prepared in methanol.

  • Sample: Thiol compound dissolved in methanol.

  • Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm.

B. Experimental Procedure:

  • Standard & Sample Preparation: Prepare serial dilutions of your standard and thiol sample in methanol.

  • Assay Execution (96-well plate):

    • Add 100 µL of your sample, standard, or blank (methanol) to each well.

    • Add 100 µL of the 0.1 mM DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Read the absorbance at 517 nm.[17]

C. Data Analysis:

  • Data analysis is identical to the ABTS assay. Calculate the percentage of radical scavenging and determine the IC₅₀ value.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Expert Insight: Unlike the single electron transfer (SET) mechanisms of DPPH and ABTS, the ORAC assay measures antioxidant activity via a hydrogen atom transfer (HAT) mechanism.[18] This is considered more biologically relevant as it mimics the reaction with peroxyl radicals, a common type of ROS in the body.[19] The assay monitors the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[19][20]

Protocol 3.3: ORAC Assay for Thiol Compounds

A. Materials & Reagents:

  • Assay Buffer: 75 mM Potassium Phosphate Buffer, pH 7.4.

  • Fluorescein Stock: Prepare a stock solution in Assay Buffer.

  • AAPH (Radical Initiator): Prepare fresh daily in Assay Buffer.

  • Standard: Trolox prepared in Assay Buffer.

  • Instrumentation: Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm, capable of kinetic reads at 37°C.[21]

B. Experimental Procedure:

  • Reagent Preparation: Prepare working solutions of Fluorescein, AAPH, Trolox standards, and thiol samples in pre-warmed (37°C) Assay Buffer.

  • Assay Execution (96-well black plate):

    • Add 150 µL of the Fluorescein working solution to each well.[18]

    • Add 25 µL of sample, standard, or blank (Assay Buffer) to the wells.[18]

    • Mix and incubate the plate in the reader at 37°C for 15-30 minutes.[18][20]

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells. This step should be done quickly, preferably with an automated injector.

  • Measurement:

    • Immediately begin kinetic reading of fluorescence every 1-2 minutes for at least 60-90 minutes at 37°C.

C. Data Analysis:

  • The data is expressed as the Area Under the Curve (AUC).

  • Calculate the Net AUC for each sample by subtracting the AUC of the blank.

    • Net AUC = AUC_sample - AUC_blank

  • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

  • Determine the ORAC value of the thiol sample from the standard curve, expressed in µmol of Trolox Equivalents (TE) per gram or mole of the sample.

Metal Ion Reducing Assays: Critical Considerations for Thiols

These assays measure the ability of a compound to reduce a metal ion, typically iron (Fe³⁺) or copper (Cu²⁺).

Ferric Reducing Antioxidant Power (FRAP) Assay

Expert Insight & CAUTION: The FRAP assay is generally not recommended for evaluating thiol compounds.[22] The assay operates under acidic conditions (pH 3.6), where the thiol group is protonated (-SH) and is a much weaker reducing agent than the deprotonated thiolate (-S⁻) which is favored at neutral or alkaline pH.[13] Furthermore, the reduction of the Fe³⁺-TPTZ complex by thiols is kinetically very slow.[13][23] This results in a significant underestimation of the true antioxidant capacity of thiols.[22] While the protocol is provided for completeness, results should be interpreted with extreme caution and cross-validated with more appropriate assays.

Protocol 4.1: FRAP Assay

A. Materials & Reagents:

  • Acetate Buffer: 300 mM, pH 3.6.[13]

  • TPTZ Solution: 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.[24]

  • FeCl₃ Solution: 20 mM FeCl₃·6H₂O in water.[13]

  • FRAP Reagent: Mix Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 (v/v/v) ratio. Prepare fresh and warm to 37°C before use.[13][24]

  • Standard: Ferrous sulfate (FeSO₄) or Trolox.

  • Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 593-595 nm.[13][23]

B. Experimental Procedure:

  • Prepare standards and samples in an appropriate solvent.

  • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

  • Add 20 µL of sample, standard, or blank to the wells.

  • Incubate at 37°C for 4-6 minutes.[13][24]

  • Measure the absorbance at 595 nm.

Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay

Expert Insight: The CUPRAC assay is a superior alternative to FRAP for thiol analysis.[22] It operates at a pH near physiological conditions (pH 7.0), where thiols are more reactive.[2] The assay measures the reduction of the Cu(II)-Neocuproine complex to the highly colored Cu(I)-Neocuproine complex, which absorbs at 450 nm. This method has been shown to be reliable and consistent for thiol-type antioxidants.[2][22]

Data Presentation and Interpretation

For a comprehensive evaluation, it is essential to use multiple assays and present the data clearly.

AssayPrincipleWavelengthTypical StandardSuitability for ThiolsKey Considerations
Ellman's Thiol Quantification412 nmL-cysteineExcellent Measures -SH concentration, not activity. Baseline measurement.
ABTS SET / Radical Scavenging734 nmTroloxVery Good Less steric hindrance than DPPH. Can be run at physiological pH.
DPPH SET / Radical Scavenging517 nmTroloxGood Simple and fast. Reaction occurs in organic solvent.
ORAC HAT / Radical ScavengingEx: 485, Em: 520 nmTroloxExcellent Biologically relevant mechanism (peroxyl radicals). Kinetic assay.
FRAP Metal Reduction (Fe³⁺)593 nmFeSO₄, TroloxPoor / Not Recommended Acidic pH and slow kinetics lead to severe underestimation.
CUPRAC Metal Reduction (Cu²⁺)450 nmUric Acid, TroloxVery Good Operates at neutral pH, providing a more accurate measure of reducing power.

Final Recommendation: A robust evaluation of a thiol antioxidant should include:

  • Ellman's Assay: To determine the precise concentration of the active sulfhydryl group.

  • ORAC Assay: To assess its capacity to scavenge biologically relevant peroxyl radicals via a HAT mechanism.

  • ABTS or CUPRAC Assay: To measure its capacity for electron transfer at a physiologically relevant pH.

References

  • Pomp, R., et al. (2015). Comparison of Glutathione, Cysteine, and Their Redox Potentials in the Plasma of Critically Ill and Healthy Children. PubMed Central. Available from: [Link]

  • Kavruk, M., et al. (2020). ABTS radical-based single reagent assay for simultaneous determination of biologically important thiols and disulfides. PubMed. Available from: [Link]

  • Yamada, T., et al. Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants. PubMed Central. Available from: [Link]

  • Wikipedia. Thiol-ene reaction. Available from: [Link]

  • Interchim. Quantitation of sulfhydryls DTNB, Ellman's reagent. Available from: [Link]

  • Enescu, M., et al. (2007). Mechanism of Thiol Oxidation by the Superoxide Radical. ACS Publications. Available from: [Link]

  • Bodor, A., et al. (2024). Prediction of Antioxidant Capacity of Thiolate–Disulfide Systems Using Species-Specific Basicity Values. MDPI. Available from: [Link]

  • Apak, R., et al. (2016). Spectrophotometric Determination of Phenolic Antioxidants in the Presence of Thiols and Proteins. MDPI. Available from: [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. Available from: [Link]

  • Hlovi, I., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. Available from: [Link]

  • Fairweather, S. J., et al. (2022). Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. MDPI. Available from: [Link]

  • BMG Labtech. Ellman's assay for in-solution quantification of sulfhydryl groups. Available from: [Link]

  • Dojindo Molecular Technologies, Inc. Instruction manual: Thiol Detection Assay Kit. Available from: [Link]

  • Hlovi, I., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Odessa National University Chemical Journal. Available from: [Link]

  • ResearchGate. ABTS radical-based single reagent assay for simultaneous determination of biologically important thiols and disulfides | Request PDF. Available from: [Link]

  • ResearchGate. (PDF) Species-Specific Standard Redox Potential of Thiol-Disulfide Systems: A Key Parameter to Develop Agents against Oxidative Stress. Available from: [Link]

  • Sen, C. K., & Packer, L. (1996). Redox signaling and the emerging therapeutic potential of thiol antioxidants. PubMed. Available from: [Link]

  • Giles, G. I., & Jacob, C. (2002). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PubMed Central. Available from: [Link]

  • Tsimogiannis, D., et al. (2019). Development and Validation of a Kit to Measure Drink Antioxidant Capacity Using a Novel Colorimeter. PubMed Central. Available from: [Link]

  • CBU. EXPERIMENT : 8 DETERMINATION OF ANTIOXIDANTS (DPPH,GLUTATHION). Available from: [Link]

  • ResearchGate. Comparative evaluation of antioxidant capacities of thiol-based antioxidants measured by different in vitro methods | Request PDF. Available from: [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PubMed Central. Available from: [Link]

  • Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. PubMed Central. Available from: [Link]

  • NIH. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. National Institutes of Health. Available from: [Link]

  • Sharma, A., & Bhatia, V. (2020). Antioxidant Assays in Pharmacological Research. Asian Journal of Pharmacy and Technology. Available from: [Link]

  • Lees, W. J., & Whitesides, G. M. (1992). Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol. PubMed Central. Available from: [Link]

  • MDPI. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. MDPI. Available from: [Link]

  • Loizzo, M. R., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI. Available from: [Link]

  • G-Biosciences. DPPH Antioxidant Assay. Available from: [Link]

  • Granato, D., et al. (2023). Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. MDPI. Available from: [Link]

  • Kamiya Biomedical Company. Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Available from: [Link]

  • Zen-Bio, Inc. FRAP Antioxidant Assay Kit. Available from: [Link]

  • Cell Biolabs, Inc. OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Available from: [Link]

  • Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. PubMed. Available from: [Link]

  • YouTube. (2020). ABTS Anti-Oxidant Scavenging Assay/Test & IC50 Calculation. Available from: [Link]

  • ResearchGate. (2005). Thiols as major determinants of the total antioxidant capacity. Available from: [Link]

  • MDPI. (2022). Development and Validation of Conditions for Extracting Flavonoids Content and Evaluation of Antioxidant and Cytoprotective Activities from Bougainvillea x buttiana Bracteas (var. Rose). Available from: [Link]

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  • Assay Genie. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,3-Dimethylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis. Our approach is grounded in the well-established Markwald synthesis, a reliable method for preparing 2-mercaptoimidazoles.[1]

Introduction to the Synthesis Pathway

The synthesis of this compound is most effectively approached via a two-step process. First, an N-alkylation reaction is performed between 2,3-dimethylaniline and an α-haloacetaldehyde equivalent, such as 2-bromoacetaldehyde diethyl acetal. This step forms the key intermediate, N-(2,2-diethoxyethyl)-2,3-dimethylaniline. The second step involves an acid-catalyzed cyclization of this intermediate with a thiocyanate salt, typically potassium thiocyanate (KSCN), to yield the target imidazole-2-thiol.

This guide will dissect each stage of this process, providing a robust experimental protocol and addressing the common challenges that can impact your yield and product quality.

Visualizing the Workflow

A clear understanding of the process flow is critical for successful synthesis. The following diagram outlines the key stages from starting materials to the final purified product.

SynthesisWorkflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization & Hydrolysis cluster_2 Work-up & Purification Start 2,3-Dimethylaniline + 2-Bromoacetaldehyde Diethyl Acetal Reaction1 Heat in Solvent (e.g., Ethanol or DMF) with Acid Scavenger Start->Reaction1 Intermediate Intermediate: N-(2,2-diethoxyethyl)-2,3-dimethylaniline Reaction1->Intermediate Intermediate2 Intermediate from Step 1 Intermediate->Intermediate2 Proceed to next step Reagents + Potassium Thiocyanate (KSCN) + Acid Catalyst (e.g., HCl) Reaction2 Heat in Aqueous Alcohol Intermediate2->Reaction2 Reagents->Reaction2 CrudeProduct Crude Product in Solution Reaction2->CrudeProduct CrudeSolution Crude Product in Solution CrudeProduct->CrudeSolution Proceed to work-up Precipitation Precipitation by pouring into ice-water CrudeSolution->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization (e.g., from Ethanol) Filtration->Recrystallization FinalProduct Pure 1-(2,3-dimethylphenyl)- 1H-imidazole-2-thiol Recrystallization->FinalProduct

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis.

Protocol 1: Synthesis of N-(2,2-diethoxyethyl)-2,3-dimethylaniline (Intermediate)
  • Reagent Preparation : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,3-dimethylaniline (1.0 eq.). Dissolve it in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) (approx. 5-10 mL per gram of aniline).

  • Addition of Base : Add a non-nucleophilic base, such as sodium carbonate (Na₂CO₃, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.), to act as an acid scavenger.

  • N-Alkylation : To the stirring suspension, add 2-bromoacetaldehyde diethyl acetal (1.1 eq.) dropwise at room temperature. The steric hindrance from the ortho-methyl group on the aniline may slow this reaction.[2]

  • Reaction Execution : Heat the reaction mixture to reflux (for ethanol, ~78°C; for DMF, a temperature of 80-100°C may be required) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

  • Work-up : Cool the mixture to room temperature. Filter off the inorganic salts (if Na₂CO₃ was used). Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate, which can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • Reaction Setup : To the crude N-(2,2-diethoxyethyl)-2,3-dimethylaniline (1.0 eq.) from the previous step, add ethanol and an aqueous solution of potassium thiocyanate (KSCN, 1.2 eq.).

  • Acid-Catalyzed Cyclization : Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (HCl, approx. 2.0-3.0 eq.). The acid catalyzes the hydrolysis of the acetal to the aldehyde and the subsequent cyclization.

  • Reaction Execution : Heat the mixture to reflux (70-80°C) for 2-4 hours. The reaction should be monitored by TLC for the disappearance of the intermediate.

  • Product Precipitation : After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring. The crude product should precipitate as a solid.

  • Purification : Collect the solid by vacuum filtration and wash it thoroughly with cold water. The primary method for purification is recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

Troubleshooting Guide & Yield Optimization (Q&A Format)

This section addresses common issues encountered during the synthesis.

Step 1: N-Alkylation Issues

Q1: My N-alkylation reaction is very slow or shows no conversion. What's going wrong?

A1: This is a common issue, primarily due to the steric hindrance of the 2,3-dimethylaniline. The two methyl groups, particularly the one in the ortho position, sterically shield the nitrogen atom, making it a less accessible nucleophile.[2]

  • Troubleshooting Steps:

    • Increase Temperature/Reaction Time : These are often the first parameters to adjust. If using ethanol, consider switching to a higher-boiling solvent like DMF or toluene to safely increase the reaction temperature to >100°C. Extend the reaction time up to 48 hours.

    • Check Reagent Purity : Ensure your 2,3-dimethylaniline is pure and that the 2-bromoacetaldehyde diethyl acetal has not degraded.

    • Choice of Base : If using a weaker base like sodium carbonate, it may not be sufficient to drive the reaction. A stronger, non-nucleophilic organic base like DIPEA can be more effective.

Q2: I'm seeing multiple spots on my TLC plate, suggesting side products. What are they and how can I avoid them?

A2: A likely side product is the N,N-bis-alkylated quaternary ammonium salt, formed if the product of the first alkylation reacts again with 2-bromoacetaldehyde diethyl acetal.

  • Troubleshooting Steps:

    • Control Stoichiometry : Avoid a large excess of the alkylating agent. Use no more than 1.1 equivalents. Adding it dropwise over a period can also help maintain a low instantaneous concentration.

    • Lower Temperature : If conversion is acceptable but side products are high, try running the reaction at a lower temperature for a longer period.

ParameterStandard ConditionOptimization for Low ReactivityOptimization to Reduce Side Products
Solvent EthanolDMF, TolueneEthanol
Temperature 78°C (Ethanol Reflux)100-120°C60-70°C
Time 12-24 h24-48 hMonitor closely, stop at full conversion
Base Na₂CO₃DIPEANa₂CO₃
Step 2: Cyclization & Purification Issues

Q3: The yield of my final product is low after precipitation and recrystallization. Where am I losing material?

A3: Low yield in this step can be attributed to incomplete cyclization, product decomposition, or loss during work-up and purification.

  • Troubleshooting Steps:

    • Ensure Complete Acetal Hydrolysis : The acid is crucial for hydrolyzing the diethyl acetal to the reactive aldehyde. Ensure you have added sufficient acid (at least 2 equivalents). The reaction should be visibly acidic.

    • Monitor Reaction Closely : Over-refluxing in strong acid can lead to decomposition or side reactions. Monitor by TLC and stop heating as soon as the intermediate is consumed.

    • Precipitation Technique : Pouring the reaction mixture into ice-water is critical. If the product is slightly soluble in water, this rapid precipitation from a cold, non-solvent environment maximizes recovery. Ensure the water is ice-cold.

    • Recrystallization Solvent : Ethanol is a common choice. If your yield is low, your product might be too soluble. Try a mixed solvent system (e.g., ethanol/water) or a different solvent like isopropanol to find conditions where the product is soluble when hot but sparingly soluble when cold.

Q4: My final product is an off-color oil or a gummy solid that is difficult to purify. What is the cause?

A4: This often points to the presence of polymeric byproducts or other impurities. Aniline-type compounds can be sensitive to oxidation, and intermediates in the Markwald synthesis can sometimes polymerize under strong acidic conditions.

  • Troubleshooting Steps:

    • Work Under Inert Atmosphere : While not always necessary, running the reaction under a nitrogen or argon atmosphere can prevent oxidation, which often leads to colored impurities.

    • Purification Strategy : If recrystallization fails, column chromatography on silica gel is an alternative. A solvent system of ethyl acetate/hexane is a good starting point. The basicity of the imidazole ring can sometimes cause streaking on the column; adding a small amount (0.5-1%) of triethylamine to the eluent can mitigate this.[3]

    • Acid-Base Extraction : Before recrystallization or chromatography, you can perform an acid-base wash. Dissolve the crude product in an organic solvent and wash with a dilute base (e.g., 1M NaHCO₃) to remove any acidic impurities.

Frequently Asked Questions (FAQs)

Q: Why is 2-bromoacetaldehyde diethyl acetal used instead of 2-bromoacetaldehyde itself?

A: 2-bromoacetaldehyde is unstable and prone to polymerization. The diethyl acetal serves as a stable, protected form of the aldehyde. The acetal group is unreactive during the N-alkylation step and is easily removed (hydrolyzed) in the subsequent acidic cyclization step to generate the reactive aldehyde in situ.

Q: What is the mechanism of the acid-catalyzed cyclization with potassium thiocyanate?

A: The mechanism, a key part of the Markwald synthesis, proceeds as follows:

  • Acetal Hydrolysis : Under acidic conditions, the diethyl acetal is hydrolyzed to form the corresponding α-(2,3-dimethylphenylamino)acetaldehyde.

  • Thiocyanate Attack : The thiocyanate ion (SCN⁻), a potent nucleophile, attacks the protonated aldehyde's carbonyl carbon.

  • Imine Formation : The amino group of the intermediate attacks the same carbon, leading to the formation of a five-membered ring intermediate after dehydration.

  • Tautomerization : The resulting 2-imino-thiazolidine derivative is unstable and tautomerizes to the more stable aromatic this compound.

Mechanism cluster_step1 Step 1: Acetal Hydrolysis (Acid-Catalyzed) cluster_step2 Step 2: Thiocyanate Attack & Cyclization cluster_step3 Step 3: Tautomerization Intermediate_Acetal Ar-NH-CH₂(CH(OEt)₂) Protonated_Acetal Ar-NH-CH₂(CH(OEt)(OHEt)⁺) Intermediate_Acetal->Protonated_Acetal + H⁺ Aldehyde Ar-NH-CH₂-CHO Protonated_Acetal->Aldehyde - 2 EtOH Aldehyde_from_S1 Ar-NH-CH₂-CHO Protonated_Aldehyde Ar-NH-CH₂-CH=O⁺H Thiocyanate_Adduct Ar-NH-CH₂(CH(OH)(SCN)) Protonated_Aldehyde->Thiocyanate_Adduct + KSCN Cyclized_Intermediate 5-Membered Ring Intermediate Thiocyanate_Adduct->Cyclized_Intermediate Intramolecular - H₂O Final_Product This compound Cyclized_Intermediate->Final_Product Rearrangement Aldehyde_from_S1->Protonated_Aldehyde + H⁺

Caption: Simplified reaction mechanism for the cyclization step.

Q: Can I use sodium thiocyanate instead of potassium thiocyanate?

A: Yes, sodium thiocyanate is generally interchangeable with potassium thiocyanate for this reaction. Both serve as the source of the thiocyanate nucleophile. The choice is often dictated by cost, availability, and hygroscopic properties.

References

  • Dhawas, A. K., & Thakare, S. S. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53(5), 642-646.
  • BenchChem. (2025). Identifying Common Impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline Synthesis. BenchChem Technical Support.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Qasim, S. S., et al. (2018). REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. Scripta Scientifica Pharmaceutica, 5(2), 7-13.
  • BenchChem. (2025).
  • Windholz, M., et al. (1983). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. Merck & Co.
  • vibzz lab. (2021, September 29). Dimethylaniline : Synthesis [Video]. YouTube.
  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?
  • Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros.
  • Sigma-Aldrich. 2,3-Dimethylaniline for synthesis. Product Page.
  • Lee, C., et al. (2018). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Molecules.
  • ResearchGate. (2023).
  • SciSpace.
  • Daraji, D. G., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry.
  • Reddit. (2014, March 15). [Discussion] Tips and Tricks to getting better synthetic yields. r/chemistry.

Sources

Technical Support Center: Overcoming Challenges in the Purification of Imidazole-2-thiols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of imidazole-2-thiols. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. As a class of molecules, imidazole-2-thiols present unique purification hurdles due to their chemical properties, including the basicity of the imidazole ring and the reactivity of the thiol group.[1][2]

This resource synthesizes field-proven insights and established methodologies to help you navigate these challenges effectively. We will explore the causality behind common purification problems and provide robust, step-by-step protocols to enhance the purity, yield, and stability of your target compounds.

Purification Strategy Overview

A successful purification strategy begins with an understanding of the crude product's composition and the target molecule's physicochemical properties. The general workflow involves selecting an appropriate primary purification technique, followed by rigorous purity analysis.

G cluster_0 Purification Workflow Crude Crude Synthetic Product Decision Select Primary Purification Method Crude->Decision ColChrom Column Chromatography Decision->ColChrom Complex Mixture / Similar Polarity Impurities Recryst Recrystallization Decision->Recryst Crystalline Solid / Impurities with Different Solubility Purity Assess Purity (HPLC, LC-MS, NMR) ColChrom->Purity Recryst->Purity Pure Pure Imidazole-2-thiol (>98%) Purity->Pure

Caption: General workflow for the purification of imidazole-2-thiols.

Troubleshooting Guide

This section addresses specific issues encountered during purification in a question-and-answer format.

Issue 1: Severe Peak Tailing in Silica Gel Chromatography

Q: My imidazole-2-thiol derivative shows significant tailing on a standard silica gel column, leading to poor separation and broad peaks. What is the cause, and how can I resolve it?

A: This is the most common issue when purifying imidazole-containing compounds on silica gel.

  • Causality: Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH). The basic nitrogen atoms of the imidazole ring[1] interact strongly with these acidic sites via secondary acid-base interactions. This causes a portion of the molecules to be retained longer on the column, resulting in an asymmetric or "tailing" peak shape.[3]

  • Solutions:

    • Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel. Incorporate a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine , into your mobile phase. A typical concentration is 0.1-1% (v/v) .[3][4] This base will preferentially bind to the acidic silanol groups, allowing your imidazole-2-thiol to elute symmetrically.

    • Switch to a Neutral Stationary Phase: If tailing persists or your compound is sensitive to bases, consider switching the stationary phase. Neutral or basic alumina (Al₂O₃) can provide excellent separation for basic compounds without the issue of acidic interactions.[4]

    • Dry Loading: Instead of loading your sample dissolved in a small amount of solvent, pre-adsorb it onto a small quantity of silica gel or celite. After evaporating the solvent, the resulting dry powder can be carefully loaded onto the top of the column. This technique often leads to sharper bands and improved resolution.[4]

Issue 2: Low Recovery or Irreversible Binding to the Column

Q: My yield after column chromatography is extremely low, and I suspect my compound is irreversibly stuck to the silica gel. What's happening?

A: This is a more extreme case of the interactions described in Issue 1, where the compound binds so strongly it cannot be eluted.

  • Causality: Highly basic imidazole-2-thiols can bind irreversibly to the acidic sites on silica gel.[3] Additionally, the thiol group itself can sometimes coordinate to trace metals present in the silica, or in rare cases, undergo oxidation catalyzed by the stationary phase.

  • Solutions:

    • Pre-treat the Silica: Before preparing your column, you can wash the silica gel with a solvent containing a high concentration of the basic modifier you plan to use (e.g., 5% triethylamine in ethyl acetate), then wash with the mobile phase to remove the excess. This passivates the active sites.

    • Use Alumina: As mentioned previously, switching to neutral alumina is a primary solution for compounds that show irreversible adsorption on silica.[4]

    • Acid-Base Extraction: For a crude purification or to remove non-basic impurities, consider a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic imidazole-2-thiol will move to the aqueous layer as a salt. The layers are then separated, the aqueous layer is basified (e.g., with NaHCO₃ or NaOH), and the product is back-extracted into an organic solvent. This can significantly clean up a sample before a final chromatographic step.[5]

Issue 3: Compound "Oils Out" During Recrystallization

Q: I've dissolved my crude product in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What should I do?

A: "Oiling out" is a common problem in recrystallization that occurs when the compound comes out of the solution above its melting point or as a supersaturated liquid.

  • Causality: This typically happens for a few reasons: the cooling process is too rapid, the solution is too concentrated, or the chosen solvent is not ideal, leading to a large drop in solubility over a small temperature range. The presence of impurities can also inhibit crystal lattice formation.

  • Solutions:

    • Slow Down the Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask with glass wool or paper towels can further slow the process, encouraging ordered crystal growth.[4]

    • Reduce Concentration: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt the slow cooling process again from this slightly more dilute solution.

    • Change the Solvent System: The initial solvent may be too "good." Try re-dissolving the oil in a small amount of the hot solvent and then adding a "poor" solvent (one in which your compound is less soluble) dropwise until persistent cloudiness appears. Add a final drop or two of the "good" solvent to clarify and then cool slowly. A common system for imidazole derivatives is ethanol/water.[4]

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Issue 4: Compound Decomposes During Purification

Q: My compound appears to be degrading during purification, as evidenced by new spots on TLC or a change in color. How can I prevent this?

A: Imidazole-2-thiols can be susceptible to oxidation, especially at the thiol group.

  • Causality: The thiol (-SH) group can be oxidized to form disulfide (-S-S-) bridges, particularly in the presence of air (oxygen), trace metals, or elevated temperatures over long periods.[6] The imidazole ring itself is generally stable but can be sensitive to harsh acidic or basic conditions if other functional groups are present.

  • Solutions:

    • Work Under an Inert Atmosphere: When possible, conduct chromatographic separations and solvent evaporations under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

    • Minimize Heat and Time: Avoid prolonged heating during recrystallization. Use rotary evaporation at the lowest practical temperature to remove solvents. Do not leave the purified compound on the column for extended periods.

    • Degas Solvents: For highly sensitive compounds, using solvents that have been degassed by sparging with nitrogen or argon can help prevent oxidation.

    • Check for Peroxides: Ensure that solvents like THF or diethyl ether are free of peroxides, which can aggressively oxidize thiols.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for imidazole-2-thiols?

A1: There is no single "best" method, as it depends on the scale and impurity profile. However, a two-stage approach is often highly effective. Start with a rapid, bulk purification technique like acid-base extraction or a quick filtration through a silica plug to remove major impurities. Follow this with a high-resolution technique like recrystallization (for crystalline solids) or careful column chromatography for final polishing. Recrystallization from ethanol is frequently cited as an effective final step in synthetic procedures.[7]

Q2: How do I systematically choose a good recrystallization solvent?

A2: The ideal solvent should dissolve your compound poorly at room temperature but very well at its boiling point.[4]

  • Screening: Place ~20-30 mg of your crude material into several test tubes.

  • Add Solvents: To each tube, add a common solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexanes) dropwise (~0.5 mL).

  • Observe at Room Temp: If it dissolves immediately, the solvent is too good. If it doesn't dissolve, it's a candidate.

  • Heat: Heat the tubes containing undissolved solid to the solvent's boiling point. If it dissolves, it's a potentially good solvent.

  • Cool: Allow the hot solutions to cool. The solvent that produces high-quality crystals upon cooling is your best choice. If no single solvent works, try a two-solvent system as described in Issue 3.

Q3: Which analytical techniques are best for assessing the final purity of my imidazole-2-thiol?

A3: A combination of methods is recommended for definitive purity assessment.

  • HPLC/LC-MS: High-Performance Liquid Chromatography is excellent for determining purity as a percentage (e.g., >99% by peak area) and can detect trace impurities. Coupling it with Mass Spectrometry (LC-MS) confirms that the main peak has the correct molecular weight for your target compound.[8][9]

  • ¹H NMR: Nuclear Magnetic Resonance spectroscopy is essential for confirming the chemical structure of your compound. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity.

  • Elemental Analysis: For a final, definitive confirmation of elemental composition (C, H, N, S), especially for a novel compound, elemental analysis provides data that can be compared against theoretical values.

G cluster_0 Troubleshooting Chromatography Tailing Start Run TLC/Column CheckTailing Is there significant peak tailing? Start->CheckTailing GoodSep Proceed with Purification CheckTailing->GoodSep No AddBase Add 0.5-1% Et₃N to Mobile Phase CheckTailing->AddBase Yes CheckAgain Does tailing persist? AddBase->CheckAgain CheckAgain->GoodSep No SwitchPhase Switch to Neutral or Basic Alumina CheckAgain->SwitchPhase Yes SwitchPhase->GoodSep

Caption: Decision tree for troubleshooting peak tailing in chromatography.

Protocols & Data

Protocol 1: Optimized Column Chromatography of a Basic Imidazole-2-thiol

This protocol assumes a standard silica gel stationary phase.

  • Mobile Phase Preparation: Choose an appropriate solvent system based on TLC analysis (e.g., 95:5 dichloromethane/methanol). To this mixture, add triethylamine (Et₃N) to a final concentration of 0.5% (v/v).

  • Column Packing: Pack a column with silica gel using the prepared mobile phase. Ensure the column is packed uniformly without air bubbles.

  • Sample Preparation (Dry Loading): Dissolve your crude product (~500 mg) in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add ~1-2 g of silica gel to this solution.

  • Solvent Removal: Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Column Loading: Carefully add the dry powder containing your adsorbed product to the top of the packed column, forming a neat, level band. Gently add a thin layer of sand on top to prevent disturbance.

  • Elution: Carefully add the mobile phase and begin eluting the column, collecting fractions. Do not let the column run dry.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator. The use of a volatile base like Et₃N ensures it is easily removed under vacuum.

Data Summary: Comparison of Purification Techniques

The choice of purification technique involves a trade-off between resolution, speed, and scale.

Purification MethodTypical PurityTypical RecoveryKey Advantages & Disadvantages
Column Chromatography >95%60-90%Pro: Excellent for complex mixtures and difficult separations.Con: Can be time-consuming, potential for product loss on the column.[4]
Recrystallization >99%50-85%Pro: Yields very high purity material, scalable.Con: Requires a suitable solvent system, not effective if impurities have similar solubility.[4]
Acid-Base Extraction >90%70-95%Pro: Fast, excellent for removing non-basic/non-acidic impurities, good for bulk scale.Con: Not a high-resolution technique, may not separate similar basic compounds.[5]

References

  • Dhawas, A.K., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B.
  • Google Patents. (2006). Method of making imidazole-2-thiones.
  • SIELC Technologies. Separation of 2H-Imidazole-2-thione on Newcrom R1 HPLC column. [Link]

  • Salman, A.S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Synthesis and biological studies of thiol derivatives containing imidazole moiety. [Link]

  • ResearchGate. (2013). Troubleshooting protein purification?[Link]

  • Takara Bio Blog. (2018). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. [Link]

  • Dhawas, A.K., et al. (2014). Synthesis of novel imidazole-2-thiol derivatives and evaluation of their antimicrobial efficacy. [Link]

  • Grigoriev, M.S., et al. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. National Center for Biotechnology Information. [Link]

  • BioForum. (2013). Protein purification problems: Presence of contaminated proteins along with the. [Link]

  • de Oliveira, C.S.A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • ResearchGate. (2012). Imidazol concentration for His-Trap purification. [Link]

  • Ksenofontov, A.A., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. National Center for Biotechnology Information. [Link]

  • Ksenofontov, A.A., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. [Link]

  • Chhabria, M.T., et al. (2011). Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. National Center for Biotechnology Information. [Link]

  • van der Linde, L.M., et al. (1988). Stability of thiols in an aqueous process flavoring. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Optimization of Imidazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of imidazole cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of imidazole derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide - Common Issues in Imidazole Cyclization

This section addresses specific experimental hurdles, offering causal explanations and actionable solutions to get your reaction back on track.

Issue 1: Low to No Product Yield

Q1: I've assembled my reaction (e.g., a Radziszewski or Debus-Radziszewski synthesis), but upon workup, I'm seeing very little or no desired imidazole product. What are the likely culprits? [1][2]

A1: Low or no yield in imidazole synthesis is a frequent issue stemming from several potential factors. Let's break down the most common causes and how to address them systematically.

  • Sub-optimal Reaction Temperature: Temperature is a critical parameter in imidazole cyclization.[1]

    • Causality: Insufficient temperature can lead to a sluggish reaction rate, failing to overcome the activation energy required for cyclization. Conversely, excessively high temperatures can promote the formation of unwanted byproducts through decomposition or side reactions, ultimately reducing the yield of the desired product.[1]

    • Troubleshooting Steps:

      • Systematic Temperature Screening: Begin with a moderate temperature (e.g., 60-80°C) and systematically explore a range (e.g., 40-120°C) to identify the optimal point for product formation.[1]

      • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction progress at different temperatures to visually assess the consumption of starting materials and the formation of the product and byproducts.

  • Incorrect Stoichiometry: The molar ratio of your reactants is crucial for driving the reaction to completion.

    • Causality: An improper balance of the dicarbonyl compound, aldehyde, and ammonia source can leave one or more reactants in excess, limiting the formation of the final product.[1] For instance, in many syntheses, an excess of the ammonia source, like ammonium acetate, is used to push the equilibrium towards the product.[3]

    • Troubleshooting Steps:

      • Verify Molar Ratios: Double-check your calculations and ensure the correct molar equivalents of each reactant are used.

      • Experiment with Excess Ammonia Source: Try using a larger excess of the ammonia source (e.g., 3-5 equivalents) to see if it improves the yield.

  • Inefficient Mixing: Proper agitation is essential for a homogeneous reaction mixture.

    • Causality: Poor mixing can create localized concentration gradients, preventing the reactants from interacting effectively and leading to an incomplete reaction.[1]

    • Troubleshooting Steps:

      • Ensure Adequate Stirring: Use a properly sized stir bar and a stir plate with sufficient power to create a vortex and ensure the reaction mixture is homogeneous.

      • Consider Mechanical Stirring: For larger-scale or viscous reactions, a mechanical stirrer may be necessary.

  • Inappropriate Solvent Choice: The solvent plays a critical role in reactant solubility, intermediate stability, and overall reaction kinetics.[4]

    • Causality: Poor solubility of reactants can significantly hinder the reaction rate. The polarity of the solvent also influences the stability of charged intermediates formed during the cyclization process. Polar protic solvents can stabilize these intermediates through hydrogen bonding, potentially increasing yields.[4][5] However, in some cases, aprotic solvents may be preferred to avoid unwanted side reactions.[4]

    • Troubleshooting Steps:

      • Solvent Screening: If yield is low, consider screening a variety of solvents with different polarities (e.g., ethanol, methanol, DMF, DMSO, toluene).[6][7]

      • Consult the Literature: Look for similar imidazole syntheses in the literature to see what solvent systems have been successful.

Issue 2: Formation of Significant Byproducts or a Complex Mixture

Q2: My reaction is producing the desired imidazole, but it's contaminated with a significant amount of byproducts, making purification difficult. How can I improve the selectivity?

A2: The formation of byproducts is a common challenge in multi-component reactions used for imidazole synthesis.[8] Here's how to diagnose and mitigate this issue.

  • Side Reactions of Starting Materials: One or more of your starting materials might be undergoing undesired reactions under the reaction conditions.[8]

    • Causality: For example, aldehydes can undergo self-condensation or oxidation. The dicarbonyl compound might also be prone to side reactions.

    • Troubleshooting Steps:

      • Control Experiments: Run control experiments where you subject each starting material individually to the reaction conditions to check for stability and decomposition.

      • Protecting Groups: If a particular functional group on a starting material is susceptible to side reactions, consider using a protecting group.

  • Incomplete Cyclization: The reaction may be stopping at an intermediate stage.

    • Causality: In some syntheses, an intermediate, such as an oxazole, may form and be isolated as a byproduct if the subsequent cyclization to the imidazole is incomplete.[8]

    • Troubleshooting Steps:

      • Increase Reaction Time/Temperature: Ensure the reaction is running for a sufficient amount of time and at an optimal temperature to drive the cyclization to completion.[8]

      • Excess Nitrogen Source: Using a sufficient excess of the nitrogen source (e.g., ammonium acetate) can favor the complete conversion to the imidazole.[8]

  • Suboptimal Catalyst or Catalyst Loading: The choice and amount of catalyst can significantly influence the reaction pathway.

    • Causality: An inappropriate catalyst may not effectively promote the desired cyclization, leading to competing side reactions. Even with the right catalyst, an incorrect loading can result in either a slow reaction or an increase in byproducts.[6]

    • Troubleshooting Steps:

      • Catalyst Screening: Experiment with different catalysts. For example, copper catalysts have been shown to be effective in reducing reaction times and increasing yields in certain imidazole syntheses.[6][9] Other options include Lewis acids like ZnCl₂ or even green catalysts.[10][11]

      • Optimize Catalyst Loading: Systematically vary the catalyst loading (e.g., 5, 10, 15 mol%) to find the optimal concentration that maximizes the yield of the desired product while minimizing byproducts.[6]

Section 2: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the practical aspects of imidazole cyclization.

Q3: How do I choose the right solvent for my imidazole synthesis?

A3: The choice of solvent is critical and depends on the specific reaction.[4]

  • Polar Protic Solvents (e.g., water, alcohols): These can be effective as they can stabilize charged intermediates through hydrogen bonding.[4] However, they can sometimes lead to lower yields if the reactants have poor solubility or if the ammonia source becomes overly solvated.[7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These are often good choices as they can provide a favorable environment for reactions involving nucleophiles and can effectively dissolve a wide range of reactants.[4][6]

  • Nonpolar Solvents (e.g., toluene): These can sometimes increase selectivity by favoring certain reaction pathways over others.[4][6]

  • Green Solvents (e.g., ionic liquids, glycerol): These are becoming increasingly popular as environmentally friendly alternatives.[7][9] Ionic liquids can act as both the solvent and a catalyst, leading to faster reaction rates and minimal side reactions.[9]

Q4: What are some common purification challenges with imidazole derivatives and how can I overcome them?

A4: Imidazole derivatives can present unique purification challenges.[12]

  • Column Chromatography:

    • Co-elution: If your product co-elutes with impurities, try changing the solvent system polarity or switching to a different stationary phase (e.g., alumina instead of silica gel).[12]

    • Irreversible Adsorption: Some imidazoles can bind strongly to silica gel. This can be mitigated by deactivating the silica gel with a base like triethylamine before running the column.[12]

  • Recrystallization:

    • Finding a Suitable Solvent: If you're struggling to find a good recrystallization solvent, try a co-solvent system (a mixture of a "good" and a "poor" solvent).[13]

    • Failure to Crystallize: If your compound won't crystallize, try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of the pure compound.[12] Cooling the solution in an ice bath can also induce crystallization.[13]

  • Acid-Base Extraction:

    • Emulsion Formation: Emulsions can form during extractions. To break them, try adding a small amount of brine or filtering the mixture through Celite.

Q5: Are there any modern techniques that can accelerate my imidazole synthesis?

A5: Yes, several modern techniques can significantly improve the efficiency of imidazole synthesis.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often leads to higher yields by efficiently heating the reaction mixture.[9][14]

  • Ultrasonic Irradiation: Sonication can also accelerate reactions and improve yields, often under milder conditions than traditional heating.[15][16]

  • Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters like temperature and mixing, leading to improved yields and scalability.

Section 3: Experimental Protocols & Data

Table 1: Optimization of Reaction Conditions for a Trisubstituted Imidazole[6]
EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1CuI (20)DMSO1409075
2CuI (20)DMF140-65
3CuI (20)ButanolReflux2085
4CuI (20)MethanolReflux (65)9074
5CuI (20)WaterReflux9010
6CuI (20)Toluene110-67
7CuI (15)ButanolReflux2085
8CuI (10)ButanolReflux25Slightly lower
9CuI (5)ButanolReflux30Slightly lower

As demonstrated in the table, switching the solvent from DMSO or DMF to butanol significantly improved the yield and reduced the reaction time. Further optimization of the CuI catalyst loading showed that 15 mol% was optimal.[6]

Protocol 1: General Procedure for the Synthesis of a 2,4,5-Trisubstituted Imidazole[1][6]

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent (e.g., butanol, 7 mL).[1][6]

  • Addition of Ammonia Source and Catalyst: To the stirred solution, add the ammonia source (e.g., ammonium acetate, 3.0 mmol) and the catalyst (e.g., CuI, 15 mol%).[6]

  • Reaction Heating: Heat the reaction mixture to reflux and maintain it for the optimized time (e.g., 20 minutes), monitoring the reaction progress by TLC.[1][6]

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Isolate the product by extraction with an organic solvent, followed by washing, drying, and removal of the solvent under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Section 4: Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Low Yield in Imidazole Cyclization

G start Low or No Product Yield temp Is the temperature optimized? start->temp stoich Is the stoichiometry correct? temp->stoich Yes optimize_temp Systematically screen temperature range (e.g., 40-120°C) temp->optimize_temp No solvent Is the solvent appropriate? stoich->solvent Yes adjust_stoich Verify molar ratios and/or increase excess of ammonia source stoich->adjust_stoich No mixing Is mixing efficient? solvent->mixing Yes screen_solvent Screen solvents of varying polarities (e.g., alcohols, DMF, toluene) solvent->screen_solvent No improve_mixing Increase stir rate or use mechanical stirring mixing->improve_mixing No end Improved Yield mixing->end Yes optimize_temp->temp adjust_stoich->stoich screen_solvent->solvent improve_mixing->mixing

Caption: A decision tree for troubleshooting low product yield.

References

  • ijarsct. A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. [Link]

  • Proteios Technology. Imidazole vs. Lysine: How to Improve Lab Safety and Protein Integrity. [Link]

  • Nanotechnology Perceptions. Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles. [Link]

  • RSC Publishing. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. [Link]

  • NIH. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • KU ScholarWorks. Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. [Link]

  • Wikipedia. Imidazole. [Link]

  • MDPI. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. [Link]

  • PMC. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis of imidazoles. [Link]

  • Oriental Journal of Chemistry. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. [Link]

  • NIH. An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. [Link]

  • Nanoscale Advances (RSC Publishing). Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis. [Link]

  • ResearchGate. Imidazole Catalysis. [Link]

  • ResearchGate. Reaction conditions evaluation for imidazole synthesis. [Link]

  • MDPI. Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. [Link]

  • Preprints.org. A review article on synthesis of imidazole derivatives. [Link]

  • ResearchGate. Reaction strategies for synthesis of imidazole derivatives: a review. [Link]

  • ResearchGate. Problem with to synthesis of imidazole?. [Link]

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Technical Support Center: Troubleshooting Unexpected Side Products in Thiol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiol synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the synthesis of thiol-containing molecules. Instead of a rigid manual, this resource is structured as a series of practical, in-depth answers to common and complex problems, focusing on the causality behind experimental outcomes and providing field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Problem 1: My final product is contaminated with a significant amount of disulfide (R-S-S-R). How can I prevent this and salvage my product?

This is the most common side reaction in thiol chemistry. Thiols are highly susceptible to oxidation, readily dimerizing to form disulfides, especially in the presence of oxygen, metal ions, or under basic conditions.[1][2][3]

A. Understanding the "Why": The Mechanism of Oxidative Dimerization

The oxidation of thiols to disulfides is a redox process where two thiol molecules each lose a proton and an electron to form a sulfur-sulfur bond.[4][5] The process is often initiated by trace amounts of oxygen, which can act as the oxidant, particularly under conditions that favor the formation of the highly nucleophilic thiolate anion (RS⁻).[6][7]

  • Base-Catalyzed Oxidation: In the presence of a base, the thiol (R-SH) is deprotonated to the thiolate (RS⁻). This anion is much more easily oxidized than the neutral thiol.

  • Metal-Catalyzed Oxidation: Trace metal impurities (e.g., Fe³⁺, Cu²⁺) can act as catalysts, facilitating electron transfer from the thiol to an oxidant like O₂.

  • Radical Pathways: The reaction can also proceed through a thiyl radical (RS•) intermediate, which can then dimerize.

To visualize the primary oxidative pathway:

G cluster_0 Oxidative Disulfide Formation RSH1 2 R-SH (Thiol) RS_minus 2 R-S⁻ (Thiolate) RSH1->RS_minus - 2 H⁺ (Base catalysis) RSSR R-S-S-R (Disulfide) RS_minus->RSSR + Oxidant - 2 e⁻ Oxidant Oxidant (e.g., O₂) Reduced_Oxidant Reduced Oxidant Oxidant->Reduced_Oxidant + 2 e⁻

Caption: Base-catalyzed oxidation of thiols to disulfides.

B. Proactive Prevention Strategies

The key is to rigorously exclude oxygen from the reaction and workup.

  • Inert Atmosphere: Always perform the synthesis and subsequent manipulations under an inert atmosphere, such as dry nitrogen or argon.[1][3]

  • Degassed Solvents: Solvents can be a major source of dissolved oxygen. Degas all solvents thoroughly before use. Common methods include:

    • Sparging: Bubble an inert gas (N₂ or Ar) through the solvent for 30-60 minutes.[1]

    • Freeze-Pump-Thaw: For more rigorous oxygen removal, subject the solvent to at least three cycles of freezing (with liquid nitrogen), evacuating the headspace under high vacuum, and thawing.[1]

  • Control pH: If possible, maintain a neutral or slightly acidic pH during workup and purification. Basic conditions promote the formation of the highly reactive thiolate anion.[3]

  • Chelating Agents: If metal contamination is suspected, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and inhibit their catalytic activity.

C. Remediation: Reducing Unwanted Disulfides

If disulfide formation has already occurred, the bond can be cleaved to regenerate the desired thiol.[8] This is typically done by treating the product mixture with a reducing agent.

Reducing AgentTypical ConditionsProsCons
TCEP (Tris(2-carboxyethyl)phosphine)Aqueous or organic solution, pH 3-8, Room TempOdorless, selective, effective over a wide pH range, does not contain a thiol itself.[8]More expensive.
DTT (Dithiothreitol)Aqueous solution, pH > 7, Room TempForms a stable cyclic disulfide, driving the reaction forward.[9]Limited to pH > 7, has a strong odor, can interfere with subsequent thiol-specific reactions.[9]
NaBH₄ (Sodium Borohydride)Alcoholic solvent, 0 °C to RTInexpensive and powerful.Can reduce other functional groups (aldehydes, ketones); generates flammable H₂ gas.[3]

Protocol: Reductive Workup with TCEP

  • Dissolve the crude product containing the disulfide impurity in a degassed solvent (e.g., water, methanol, or a mixture).

  • Under an inert atmosphere, add a 1.1 to 1.5 molar excess of TCEP hydrochloride.

  • If the solution is acidic, slowly add a degassed basic solution (e.g., NaHCO₃ or a tertiary amine) to adjust the pH to ~7.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the disappearance of the disulfide by TLC or LC-MS.

  • Once the reduction is complete, proceed with extraction and purification, ensuring all solvents used are degassed to prevent re-oxidation.

Problem 2: My synthesis from an alkyl halide and thiourea gives a low yield and sulfide (R-S-R) byproducts.

This is a common issue when using the thiourea route, which proceeds via an isothiouronium salt intermediate.[10][11] Side reactions can occur both during the initial Sₙ2 reaction and the final hydrolysis.

A. Understanding the "Why": Competing Reactions

  • Formation of Sulfide (R-S-R): The desired thiol product is itself a potent nucleophile (especially its conjugate base, the thiolate).[4][12] It can compete with thiourea and react with the starting alkyl halide in a second Sₙ2 reaction, leading to the formation of a symmetric sulfide.[4][5] This is particularly problematic if the alkyl halide is highly reactive or used in stoichiometric excess.

  • Incomplete Hydrolysis: The hydrolysis of the intermediate alkylisothiouronium salt requires basic conditions. If the hydrolysis is incomplete, the salt will remain in the aqueous layer during workup, leading to low yields of the desired thiol.

G cluster_1 Thiourea Synthesis Pathways Start R-X + Thiourea Intermediate Alkylisothiouronium Salt Start->Intermediate Sₙ2 Reaction Thiol R-SH (Desired Product) Intermediate->Thiol Base Hydrolysis Sulfide R-S-R (Side Product) Thiol->Sulfide + R-X (Competing Sₙ2)

Caption: Desired and competing pathways in thiol synthesis via thiourea.

B. Troubleshooting and Optimization

  • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of thiourea relative to the alkyl halide. This ensures the halide is consumed in the first step, minimizing its availability to react with the thiol product.[10]

  • Reaction Conditions:

    • Run the initial Sₙ2 reaction in a polar solvent like ethanol or DMF to promote the formation of the isothiouronium salt.

    • Ensure the subsequent hydrolysis step is sufficiently basic (e.g., using NaOH or KOH solution) and is allowed to proceed to completion, sometimes with gentle heating.

  • Order of Addition: Consider adding the alkyl halide slowly to a solution of thiourea to maintain a low instantaneous concentration of the halide.

Problem 3: I am performing a thiol-ene "click" reaction and observing incomplete conversion and/or polymer byproducts.

The thiol-ene reaction is a powerful tool for C-S bond formation, but its success depends on the chosen mechanism (radical vs. nucleophilic) and reaction conditions.[13][14]

A. Understanding the "Why": Mechanistic Pitfalls

  • Radical Thiol-Ene: This is the most common variant, often initiated by UV light and a photoinitiator.[13][14]

    • Incomplete Conversion: Can be caused by oxygen inhibition (O₂ is a radical scavenger), insufficient initiator, or low UV intensity. The chain-transfer step, where a hydrogen atom is abstracted from a thiol by the carbon-centered radical, can also be rate-limiting.[14]

    • Polymerization: If the 'ene' partner is susceptible to radical polymerization (e.g., acrylates, styrene), homopolymerization can compete with the desired thiol-ene addition.[15]

  • Nucleophilic Thiol-Ene (Michael Addition): This is a base-catalyzed reaction where a thiolate anion attacks an electron-deficient alkene (e.g., maleimide, acrylate).[13]

    • Incomplete Conversion: Can result from an insufficiently strong base to generate the thiolate, or if the alkene is not electron-deficient enough to act as a good Michael acceptor.

B. Troubleshooting and Optimization

For Radical Reactions:

  • Rigorous Degassing: As with all thiol chemistry, oxygen exclusion is paramount. Degas your monomer/thiol mixture thoroughly.

  • Optimize Initiator: Ensure you are using the correct amount of a suitable photoinitiator that matches the wavelength of your UV source.

  • Check Alkene Reactivity: Electron-rich alkenes (like vinyl ethers) and strained alkenes (like norbornene) are generally more reactive towards radical addition.[15] Electron-poor alkenes may react more slowly or favor polymerization.

  • Control Stoichiometry: Using a slight excess of the thiol can help ensure the carbon-centered radical intermediate is efficiently capped via chain transfer rather than initiating polymerization.

For Nucleophilic (Michael Addition) Reactions:

  • Base Selection: Use a base strong enough to deprotonate the thiol but not so strong that it causes other side reactions. Non-nucleophilic organic bases like DBU or phosphines are often good choices.

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) can accelerate Michael additions.

  • Alkene Choice: This pathway is only efficient for electron-deficient alkenes (conjugated systems like α,β-unsaturated carbonyls or maleimides).

References

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. [Link]

  • Quantification of Thiols and Disulfides. PubMed Central. [Link]

  • Reactions of Thiols. Chemistry Steps. [Link]

  • 3.2.6: Thiols and Sulfides. Chemistry LibreTexts. [Link]

  • Thiols and Sulfides. Chemistry LibreTexts. [Link]

  • 15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]

  • Reaction mechanism of thiol to disulfide oxidation under basic conditions?. Chemistry Stack Exchange. [Link]

  • Disulfide (biochemistry). Wikipedia. [Link]

  • Oxidation Reactions of Thiols. YouTube. [Link]

  • Synthetic access to thiols: A review. Indian Academy of Sciences. [Link]

  • Thiols can be prepared from the reaction of thiourea with an alky... Pearson+. [Link]

  • Issues during thiol synthesis. Reddit. [Link]

  • An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. ResearchGate. [Link]

  • 18.8: Thiols and Sulfides. Chemistry LibreTexts. [Link]

  • 18.7 Thiols and Sulfides. OpenStax. [Link]

  • Method for removal of thiol-protecting groups.
  • Thiol Handling. Reddit. [Link]

  • Chapter 5 Thiol Protecting Groups. Thieme. [Link]

  • Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. ACS Publications. [Link]

  • Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Royal Society of Chemistry. [Link]

  • Problem arises in thiol synthesis.?. ResearchGate. [Link]

  • Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality. Journal of the American Chemical Society. [Link]

  • Thiol-ene reaction. Wikipedia. [Link]

  • Cys thiol protection with the tert-butylsulphenyl (StBu) protecting... ResearchGate. [Link]

  • Thiol. Wikipedia. [Link]

  • What is the disadvantages/limitation of thiol-ene / thiol-yne reaction in bioapplication?. ResearchGate. [Link]

  • Thiols And Thioethers. Master Organic Chemistry. [Link]

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Technical Support Center: Scaling Up 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, optimized protocol for robust and scalable production.

Our approach is grounded in established principles of organic synthesis, particularly the Marckwald synthesis for imidazole-2-thiones, which involves the cyclization of an α-aminoketone or its equivalent with a thiocyanate salt.[1] By understanding the mechanism and potential pitfalls of this multi-step process, we can proactively address challenges and ensure a successful scale-up.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, categorized by the reaction stage.

Stage 1: Synthesis of Intermediate 2-bromo-1-(2,3-dimethylphenyl)ethan-1-one

Issue 1.1: Low Yield of Bromination

  • Question: My acylation of 2,3-dimethylaniline followed by bromination is resulting in a low yield of the α-bromo ketone intermediate. What are the likely causes?

  • Answer:

    • Incomplete Acylation: The initial formation of N-(2,3-dimethylphenyl)acetamide is crucial. Ensure your starting 2,3-dimethylaniline is pure and dry. The acylation reaction with chloroacetyl chloride should be run to completion. Monitor by TLC until the starting aniline is consumed. Incomplete reaction will lead to a complex mixture after bromination.[2]

    • Sub-optimal Bromination Conditions: The bromination of the acetophenone precursor is an equilibrium-driven process. The use of a bromine source like pyridinium tribromide (PBr3) or direct bromination with Br2 in a suitable solvent (e.g., acetic acid, dichloromethane) is common. Key factors include:

      • Temperature Control: Runaway reactions can occur. Maintain the recommended temperature profile strictly. Exothermic reactions can lead to side products.

      • Stoichiometry: Use of excess bromine can lead to di-brominated or ring-brominated byproducts. A slight excess (1.05-1.1 equivalents) is typically sufficient.

    • Degradation of Product: The α-bromo ketone is a lachrymator and can be unstable, especially in the presence of moisture or base. Work-up conditions should be neutral or slightly acidic, and the product should be isolated promptly.

Issue 1.2: Presence of Multiple Spots on TLC After Bromination

  • Question: My reaction mixture shows multiple spots on TLC after the bromination step, making purification difficult. How can I improve the selectivity?

  • Answer:

    • Cause Analysis: Multiple spots indicate side reactions. The most common are over-bromination (dibromo-ketone) and aromatic ring bromination of the dimethylphenyl group.

    • Solutions:

      • Control Reagent Addition: Add the bromine source slowly and portion-wise to the reaction mixture at a low temperature (e.g., 0-5 °C) to dissipate heat and maintain control.

      • Solvent Choice: Acetic acid can sometimes promote ring bromination. Consider a less polar, aprotic solvent like dichloromethane (DCM) or chloroform (CHCl3).

      • Purification Strategy: If side products are unavoidable, a careful column chromatography on silica gel is the most effective purification method. A gradient elution with hexane/ethyl acetate is typically effective.

Stage 2: Cyclization with Thiocyanate

Issue 2.1: Incomplete Cyclization to the Imidazole-2-thiol

  • Question: The reaction between my α-bromo ketone intermediate and potassium thiocyanate (KSCN) is not going to completion, even after extended reaction times. What can I do?

  • Answer:

    • Scientific Rationale: This reaction is a classic SN2 reaction followed by intramolecular cyclization and dehydration. The rate is dependent on solvent, temperature, and the quality of the reactants.

    • Troubleshooting Steps:

      • Solvent Polarity: The reaction proceeds best in a polar protic solvent like ethanol or a polar aprotic solvent like DMF or acetone. Ethanol is often preferred for its ability to dissolve both the organic substrate and the inorganic thiocyanate salt.[3]

      • Temperature: Refluxing is typically necessary to drive the reaction to completion. Ensure your reaction is maintained at a steady reflux. For a 10 mmol scale, a reflux time of 4-6 hours is standard.[4]

      • Reagent Quality: Ensure the potassium or ammonium thiocyanate is dry. Moisture can hydrolyze the α-bromo ketone.

      • Phase Transfer Catalyst (PTC): For larger-scale reactions where solubility may be an issue, the addition of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate by facilitating the transfer of the thiocyanate anion into the organic phase.

Issue 2.2: Formation of a Tar-Like, Intractable Mixture

  • Question: During the cyclization step, my reaction turned into a dark, tarry mess. What causes this and how can it be prevented?

  • Answer:

    • Root Cause: Polymerization and degradation of the α-bromo ketone are the most likely culprits. This intermediate is highly reactive and can self-condense or polymerize under harsh conditions, especially at high temperatures in the presence of impurities.

    • Preventative Measures:

      • Purity of Intermediate: Use highly pure α-bromo ketone. Any residual starting materials or acidic/basic impurities from the previous step can catalyze decomposition.

      • Controlled Heating: Bring the reaction to reflux temperature gradually. Avoid excessively high temperatures or "hot spots" in the reaction vessel.

      • Inert Atmosphere: For scale-up, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to color formation and degradation.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected overall yield for this two-step synthesis on a lab scale?

    • A1: A well-optimized laboratory-scale synthesis (10-50 mmol) can be expected to yield between 60-75% overall. The bromination step is often the lower-yielding of the two.

  • Q2: Are there any specific safety precautions I should take?

    • A2: Yes. The intermediate, 2-bromo-1-(2,3-dimethylphenyl)ethan-1-one, is a potent lachrymator and skin irritant. Handle it exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[5] Chloroacetyl chloride is also highly corrosive and reacts violently with water.[6]

  • Q3: Can I use sodium thiocyanate instead of potassium thiocyanate?

    • A3: Yes, sodium thiocyanate can be used. It has better solubility in some organic solvents like acetone, which might be an advantage. However, it is also more hygroscopic, so ensure it is thoroughly dried before use.

  • Q4: What is the best method to purify the final product, this compound?

    • A4: The crude product obtained after work-up is often a solid. Recrystallization is the most effective method for purification on a larger scale. A common solvent system is ethanol or an ethanol/water mixture.[7] If the product is oily or contains persistent impurities, column chromatography on silica gel with an ethyl acetate/hexane eluent system is recommended before recrystallization.

  • Q5: How can I confirm the structure of my final product?

    • A5: The structure should be confirmed using standard analytical techniques:

      • ¹H NMR: Look for the characteristic peaks of the dimethylphenyl group, the two imidazole ring protons, and the broad singlet for the N-H/S-H tautomer.

      • ¹³C NMR: Confirm the number of unique carbons, including the characteristic C=S carbon signal around 160-170 ppm.

      • Mass Spectrometry (MS): Verify the molecular weight of the compound (C11H12N2S, MW: 204.29 g/mol ).[8]

      • Infrared (IR) Spectroscopy: Look for N-H stretching and C=S stretching bands.

Visualizations and Protocols

Overall Synthesis Workflow

The synthesis is a two-step process starting from commercially available 2,3-dimethylaniline.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization cluster_2 Purification & Analysis A 2,3-Dimethylaniline B N-(2,3-dimethylphenyl)-2-chloroacetamide A->B Chloroacetyl Chloride, NaOAc, Acetic Acid C 2-Bromo-1-(2,3-dimethylphenyl)ethan-1-one (α-Bromo Ketone Intermediate) B->C Brominating Agent (e.g., Br2 in AcOH) D This compound (Final Product) C->D KSCN or NH4SCN, Ethanol, Reflux E Crude Product D->E Aqueous Work-up F Pure Product E->F Recrystallization (Ethanol/Water) G QC Analysis (NMR, MS, HPLC) F->G

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

This diagram helps diagnose issues during the critical cyclization step.

G start Start Cyclization: α-Bromo Ketone + KSCN check_tlc Monitor Reaction by TLC (4-6 hours) start->check_tlc incomplete Problem: Incomplete Reaction (Starting material remains) check_tlc->incomplete SM Present tar Problem: Tar Formation (Reaction mixture dark/viscous) check_tlc->tar Tarring complete Reaction Complete check_tlc->complete No SM sol_temp Solution: 1. Check Solvent (Use Ethanol/DMF) 2. Ensure steady reflux temperature incomplete->sol_temp sol_reagent Solution: 1. Use dry KSCN 2. Add Phase Transfer Catalyst (TBAB) incomplete->sol_reagent sol_purity Solution: 1. Purify α-bromo ketone before use (Column Chromatography) tar->sol_purity sol_conditions Solution: 1. Gradual heating to reflux 2. Run under N2 atmosphere tar->sol_conditions

Caption: Decision tree for troubleshooting the cyclization reaction step.

Detailed Experimental Protocol for Scale-Up (100 mmol)

This protocol is optimized for a 100 mmol scale, focusing on safety, efficiency, and yield.

Quantitative Data Summary
Reactant / Product Molecular Weight ( g/mol ) Moles (mmol) Quantity Role
Step 1: Intermediate Synthesis
2,3-Dimethylaniline121.1810012.12 gStarting Material
Chloroacetyl chloride112.941107.8 mL (9.94 g)Acylating Agent
Glacial Acetic Acid60.05-150 mLSolvent
Sodium Acetate82.031209.84 gBase
Bromine (Br₂)159.811055.4 mL (16.78 g)Brominating Agent
Product: 2-Bromo-1-(2,3-dimethylphenyl)ethan-1-one226.10Theoretical: 100Expected: ~18.1 g (80%)Intermediate
Step 2: Cyclization
α-Bromo Ketone Intermediate226.10~80~18.1 gSubstrate
Potassium Thiocyanate (KSCN)97.1812011.66 gNucleophile
Ethanol (95%)46.07-400 mLSolvent
Product: this compound204.29Theoretical: ~80Expected: ~13.9 g (85%)Final Product
Step-by-Step Methodology

Step 1: Synthesis of 2-Bromo-1-(2,3-dimethylphenyl)ethan-1-one

  • Acylation:

    • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 2,3-dimethylaniline (12.12 g, 100 mmol) and glacial acetic acid (150 mL).

    • Stir the mixture until a clear solution is formed. Add sodium acetate (9.84 g, 120 mmol).

    • Cool the mixture to 10-15 °C in an ice-water bath.

    • Slowly add chloroacetyl chloride (7.8 mL, 110 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 25 °C.[9]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours. The formation of N-(2,3-dimethylphenyl)-2-chloroacetamide can be monitored by TLC.

  • Bromination:

    • This step should be performed in a fume hood with extreme caution.

    • Prepare a solution of bromine (5.4 mL, 105 mmol) in 20 mL of glacial acetic acid in the dropping funnel.

    • Cool the reaction mixture from the previous step back to 15-20 °C.

    • Add the bromine solution dropwise over 45-60 minutes. A precipitate may form during the addition.

    • Once the addition is complete, stir the reaction at room temperature for 3 hours.

  • Work-up and Isolation:

    • Slowly pour the reaction mixture into 800 mL of ice-cold water with vigorous stirring.

    • A pale yellow solid will precipitate. Stir for 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • Dry the solid under vacuum at 40 °C. The product is typically used in the next step without further purification, assuming TLC shows a major spot for the desired product.

Step 2: Synthesis of this compound

  • Cyclization:

    • In a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the crude 2-bromo-1-(2,3-dimethylphenyl)ethan-1-one (~18.1 g, ~80 mmol), potassium thiocyanate (11.66 g, 120 mmol), and 95% ethanol (400 mL).[3]

    • Heat the mixture to reflux with stirring. The solids will gradually dissolve as the reaction proceeds.

    • Maintain a steady reflux for 6 hours. Monitor the reaction's progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate), checking for the disappearance of the bromo-ketone spot.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume to approximately 100 mL using a rotary evaporator.

    • Pour the concentrated mixture into 500 mL of cold water.

    • A solid precipitate will form. Stir for 30 minutes, then collect the crude product by vacuum filtration.

    • Wash the filter cake with water (2 x 100 mL).

    • Recrystallize the crude solid from an ethanol/water mixture (approximately 80:20) to yield the pure product as off-white to pale yellow crystals.

    • Dry the purified product in a vacuum oven at 50 °C.

References

  • [No Title], Molecules, 2021.
  • [No Title], Molecules, 2021.
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  • 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)
  • [No Title], International Journal of Advanced Research, 2015.
  • Convenient synthesis of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones as potential anti-tumor agents *Corresponding Author, ResearchG
  • Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments, N
  • 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)
  • Eco-Friendly Functionalization of Ynals with Thiols under Mild Conditions, PMC.
  • 4RECENT PROGRESS IN THE SYNTHESIS OF IMIDAZOLE DERIVATIVES VIA CYCLIZATION OF ALKYNES AND NITROGEN COMPOUNDS Jose S. S. Netoa, G, 2015.
  • Synthesis of cyclic peptides through direct aminolysis of peptide thioesters catalyzed by imidazole in aqueous organic solutions, PubMed.
  • Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets, ACS Public
  • Synthesis of some new imidazole-2-thiols and their deriv
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  • Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity, 2015.
  • Synthesis, Reactions and Medicinal Uses of Imidazole, Pharmaguideline.
  • Expedient Synthesis of 4(5)-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole, the α2-Adrenergic Agonist Medetomidine, Semantic Scholar, 1991.
  • Debus–Radziszewski imidazole synthesis, Wikipedia.
  • Access to imidazole-based tricyclic heterocycles incorporating medium-sized central rings through direct C-H arylation.
  • Application Notes and Protocols for the Synthesis of Sulfur-Containing Heterocycles
  • This compound, PubChem.
  • Design of a set of 1,3-disubstituted-2-thioxo-imidazoidin-4-one analogues.
  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Applic
  • Amide Formation Part 2: Preparation of Lidocaine Lab Report, Chemistry Connected.
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  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis, MDPI, 2020.
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  • Preparation of 2-mercaptoimidazoles, Google P
  • An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermedi
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  • 1 The 2-Step Synthesis of Lidocaine Review: You should review SN2 reactions. You also need to do some on your own reading of se, 2019.
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Technical Support Center: Optimizing Catalyst Selection for Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing catalyst selection in imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst choice and troubleshoot common experimental hurdles. Imidazoles are a critical structural motif in pharmaceuticals and functional materials, making their efficient synthesis a key focus in modern chemistry.[1][2]

This resource provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the "why" behind catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of catalysts used for imidazole synthesis, and what are their general applications?

A1: The selection of a catalyst for imidazole synthesis is broad, reflecting the versatility of the imidazole scaffold. The main categories include:

  • Metal-Based Catalysts: This is the most diverse group, featuring salts and complexes of copper (Cu), zinc (Zn), iron (Fe), and ruthenium (Ru).[1][3] Copper catalysts, for example, are widely used in multi-component reactions and for C-H functionalization to produce highly substituted imidazoles.[4][5] Iron-based catalysts, such as FeCl₃/SiO₂, are noted for their low cost and effectiveness in solvent-free conditions.[6]

  • Metal-Free Organocatalysts: These offer a greener alternative to metal catalysts.[3] Examples include Brønsted acids like benzoic acid and aminocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO).[3][7] They are often employed in reactions aiming for mild conditions and simplified purification.

  • Nano-Catalysts: These materials, including zinc ferrite (ZnFe₂O₄) and various magnetic nanoparticles, provide significant advantages like high surface area, enhanced reactivity, and straightforward separation from the reaction mixture, which is crucial for purification and catalyst recycling.[1][3][8]

  • Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).[9][10] Their primary advantage is ease of recovery and reusability, which aligns with the principles of green chemistry.[2][8] Examples include silica-supported ferric chloride (FeCl₃/SiO₂) and various metal-organic frameworks (MOFs).[6][11]

  • Homogeneous Catalysts: These are soluble in the reaction medium, leading to high activity and selectivity due to the accessibility of catalytic sites.[9][10] However, their separation from the product can be challenging.[9]

Q2: How does the desired substitution pattern on the imidazole ring influence my choice of catalyst?

A2: The catalyst plays a pivotal role in directing the regioselectivity of the synthesis, especially in multi-component reactions where various isomers can form.[3]

  • For Tri-substituted Imidazoles: The Debus-Radziszewski synthesis is a classic method, often catalyzed by a variety of Lewis or Brønsted acids to improve yields.[12][13][14] For instance, the use of a deep eutectic solvent like urea-ZnCl₂ can efficiently catalyze the reaction between a dicarbonyl compound, an aldehyde, and ammonium acetate.[5]

  • For Tetra-substituted Imidazoles: Synthesizing these more complex imidazoles often requires catalysts that can facilitate the four-component reaction involving a 1,2-dicarbonyl, an aldehyde, a primary amine, and an ammonia source.[15] Organocatalysts like glutamic acid have been shown to be effective under solvent-free conditions for this purpose.[7] Magnetic nanocatalysts are also highly effective for synthesizing tetra-substituted imidazoles.[8][16]

Q3: What are the key differences between homogeneous and heterogeneous catalysts in the context of imidazole synthesis?

A3: The choice between a homogeneous and heterogeneous catalyst involves a trade-off between activity, selectivity, and practicality.

FeatureHomogeneous CatalystsHeterogeneous Catalysts
State Same phase as reactants (typically liquid)[10]Different phase from reactants (typically solid)[10]
Activity/Selectivity Generally higher due to well-defined active sites[9]Can be lower, but highly tunable[9]
Catalyst Separation Difficult, often requires extraction or distillation[3][9]Easy, typically by simple filtration[2][3]
Reusability Challenging to recover and reuse[9]Often highly reusable, promoting greener synthesis[2][8]
Thermal Stability Can be lowerGenerally higher[2]
Examples in Imidazole Synthesis Copper (II) acetate, Schiff's base nickel complexes[4][5]FeCl₃/SiO₂, ZnFe₂O₄ nanoparticles, MIL-101(Cr)[1][6][11]
Q4: Can imidazole synthesis proceed without a catalyst?

A4: Yes, under certain conditions, catalyst-free synthesis is possible. These methods often rely on microwave irradiation or the use of green solvents like glycerol that can also act as a reaction medium and promoter.[3][17] However, these approaches may not be as broadly applicable as catalyzed reactions and are often optimized for specific substrates.

Troubleshooting Guide

This section addresses common problems encountered during catalyzed imidazole synthesis in a question-and-answer format.

Problem 1: Low or No Yield of the Desired Imidazole

Q: My reaction is producing very little or no product. What are the likely causes and how can I fix it?

A: This is a frequent issue with several potential root causes:

  • Inactive Catalyst: The catalyst may have degraded due to improper storage (e.g., exposure to air or moisture).[3]

    • Solution: Use a fresh batch of catalyst or, if applicable, activate the catalyst according to established protocols.

  • Inappropriate Catalyst Choice: The selected catalyst may not be suitable for your specific substrates or reaction conditions.

    • Solution: Conduct a thorough literature review for catalysts proven to be effective for similar transformations.[3]

  • Sub-optimal Reaction Conditions: Temperature, time, and solvent are critical variables. The solubility of reactants and the catalyst's activity are highly solvent-dependent.[3][17]

    • Solution: Systematically screen different solvents and temperatures. A Design of Experiments (DoE) approach can be efficient here.

  • Catalyst Poisoning: Impurities in your starting materials or solvent can bind to the catalyst's active sites and inhibit its function.[3]

    • Solution: Ensure the purity of all reagents and solvents. If necessary, purify starting materials before use.

Problem 2: Formation of Significant Side Products

Q: My reaction is messy, with multiple spots on the TLC plate. How can I improve the selectivity for my target imidazole?

A: The formation of byproducts is often a sign of incorrect reaction parameters or non-optimal catalyst loading.

  • Incorrect Catalyst Loading: Too much or too little catalyst can lead to side reactions.[3]

    • Solution: Perform a catalyst loading study by running a series of small-scale reactions with varying amounts of the catalyst to find the optimal concentration.

  • Reaction Temperature is Too High: Excessive heat can cause decomposition of reactants or products and promote alternative reaction pathways.[3]

    • Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

  • Atmospheric Contamination: For reactions sensitive to oxygen or water, failure to maintain an inert atmosphere can lead to undesired side products.

    • Solution: Ensure all glassware is oven-dried and the reaction is conducted under a positive pressure of an inert gas like nitrogen or argon.[3]

Problem 3: Difficulty in Separating the Catalyst from the Product

Q: I'm struggling to remove the catalyst during workup. What are my options?

A: This is a classic challenge, particularly with homogeneous catalysts.

  • Homogeneous Catalyst: By their nature, these are difficult to remove.

    • Solution: Consider switching to a heterogeneous catalyst, such as a solid-supported or magnetic nanocatalyst, which can be easily removed by filtration.[3][8]

  • Catalyst Leaching: Even with solid-supported catalysts, the active metal can sometimes leach into the reaction mixture.

    • Solution: After filtering the catalyst, test the filtrate for catalytic activity to determine if leaching is significant. If so, a more stable heterogeneous catalyst may be needed.

  • Inefficient Work-up: The work-up procedure may not be optimized for catalyst removal.

    • Solution: Modify the work-up to include steps like precipitation of the catalyst or extraction with a solvent in which the catalyst is insoluble but the product is soluble.

Problem 4: Catalyst Deactivation and Reusability Issues

Q: My heterogeneous catalyst loses activity after the first run. What's causing this and can it be regenerated?

A: Catalyst deactivation is the gradual loss of activity and is a significant concern in industrial applications.[18][19]

  • Fouling or Coking: Carbonaceous material can deposit on the catalyst surface, blocking active sites.[20]

    • Solution: Regeneration can often be achieved by calcination (controlled heating in air) to burn off the coke.

  • Poisoning: Strong chemisorption of impurities onto active sites.[20]

    • Solution: Regeneration might involve washing with specific solvents or chemical treatments to remove the poison. In severe cases, the catalyst may not be recoverable.

  • Thermal Degradation (Sintering): At high temperatures, small catalyst particles can agglomerate, reducing the active surface area.[20]

    • Solution: This is often irreversible. The solution is to operate at lower temperatures or choose a more thermally stable catalyst support.

Experimental Protocols & Visual Guides

Workflow for Catalyst Screening in Imidazole Synthesis

This workflow provides a systematic approach to selecting the optimal catalyst for a novel imidazole synthesis.

Catalyst_Screening_Workflow start Define Target Imidazole (Substitution Pattern) lit_review Literature Review: Identify Candidate Catalysts (Metal, Organo, Nano) start->lit_review catalyst_selection Select 3-5 Diverse Catalyst Types lit_review->catalyst_selection small_scale Small-Scale Parallel Screening (Constant Reactant Stoichiometry) catalyst_selection->small_scale param_opt Parameter Optimization for Best Performing Catalyst small_scale->param_opt Identify Promising Catalyst(s) temp_screen Temperature Screening (e.g., RT, 60°C, 100°C) param_opt->temp_screen Vary One Parameter at a Time solvent_screen Solvent Screening (Polar, Nonpolar, Green) temp_screen->solvent_screen loading_screen Catalyst Loading (e.g., 1, 5, 10 mol%) solvent_screen->loading_screen analysis Analyze Results (TLC, LC-MS, NMR) Identify Optimal Conditions loading_screen->analysis scale_up Scale-Up Reaction analysis->scale_up end Optimized Protocol scale_up->end

Caption: A logical workflow for systematic catalyst screening and optimization.

General Protocol for Heterogeneous Catalyst Reusability Test
  • Initial Reaction: Perform the imidazole synthesis under the optimized conditions using the fresh heterogeneous catalyst.

  • Catalyst Recovery: After the reaction is complete, recover the catalyst by filtration. Wash the catalyst with a suitable solvent (e.g., ethanol, ethyl acetate) to remove any adsorbed product and unreacted starting materials.

  • Drying: Dry the recovered catalyst, typically in a vacuum oven at a moderate temperature, to remove residual solvent.

  • Subsequent Runs: Use the recovered and dried catalyst for a subsequent reaction run under the identical conditions as the initial reaction.

  • Analysis: Compare the yield of the subsequent run with the initial run. Repeat this cycle for 3-5 runs to assess the catalyst's stability and reusability. A significant drop in yield indicates deactivation.[8]

Decision Tree for Troubleshooting Low Yield

This decision tree helps diagnose the cause of low product yield in a systematic manner.

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Are Reagents & Solvents Pure? start->check_reagents purify Action: Purify Reagents and Re-run check_reagents->purify No check_catalyst Is the Catalyst Fresh and Stored Correctly? check_reagents->check_catalyst Yes new_catalyst Action: Use Fresh Catalyst and Re-run check_catalyst->new_catalyst No check_conditions Are Reaction Conditions (Temp, Time, Solvent) Optimal? check_catalyst->check_conditions Yes optimize Action: Systematically Vary Conditions (Temp, Solvent) check_conditions->optimize No review_lit Action: Re-evaluate Catalyst Choice Based on Literature check_conditions->review_lit Yes (Still Low Yield)

Caption: A step-by-step guide to diagnosing and resolving low yield issues.

References

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  • Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis. (2025). Nanoscale Advances. Available at: [Link]

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  • Debus–Radziszewski imidazole synthesis. (n.d.). Wikipedia. Available at: [Link]

  • Mohammed, A. F., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Zheng, X., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals. Available at: [Link]

  • Wang, H., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules. Available at: [Link]

  • Imidazole. (n.d.). Wikipedia. Available at: [Link]

  • Sharma, A., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Journal of Pharmaceutical Research International. Available at: [Link]

  • Kerru, N., et al. (2020). Recent advances in heterogeneous catalysts for the synthesis of imidazole derivatives. ResearchGate. Available at: [Link]

  • Ledesma, G. N., et al. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules. Available at: [Link]

  • Damilano, G., et al. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Advances. Available at: [Link]

  • Das, B., et al. (2024). An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. RSC Advances. Available at: [Link]

  • Bhattacharjee, P., et al. (2025). Organocatalysis in tetrasubstituted imidazole synthesis: A critical review of recent progress. Taylor & Francis Online. Available at: [Link]

  • Synergy between homogeneous and heterogeneous catalysis. (n.d.). RSC Publishing. Available at: [Link]

  • Recent Advances in the Synthesis of 2-Imidazolines and Their Applications in Homogeneous Catalysis. (2025). ResearchGate. Available at: [Link]

  • A review article on synthesis of imidazole derivatives. (2024). International Journal of Science and Research. Available at: [Link]

  • Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. (n.d.). International Science Community Association. Available at: [Link]

  • What is the difference between a homogeneous and a heterogeneous catalyst?. (2023). YouTube. Available at: [Link]

  • Nemati, F., et al. (n.d.). Reaction conditions evaluation for imidazole synthesis. ResearchGate. Available at: [Link]

  • Removing imidazole in a workup?. (2017). Reddit. Available at: [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Advances in Catalyst Deactivation and Regeneration. MDPI. Available at: [Link]

  • Advances in Catalyst Deactivation and Regeneration. (2015). ResearchGate. Available at: [Link]

  • Reaction strategies for synthesis of imidazole derivatives: a review. (2025). ResearchGate. Available at: [Link]

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Technical Support Center: Troubleshooting Guide for Spectral Analysis of Imidazole-2-thiols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the spectral analysis of imidazole-2-thiols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of characterizing these versatile heterocyclic compounds. The following question-and-answer format directly addresses common issues encountered during NMR, IR, UV-Vis, and Mass Spectrometry analyses, providing not just solutions but also the underlying scientific reasoning to empower your experimental choices.

Frequently Asked Questions (FAQs) in Imidazole-2-thiol Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: Why are the peaks in my ¹H NMR spectrum of an imidazole-2-thiol broad and poorly resolved?

A1: Peak broadening in the NMR spectra of imidazole-2-thiols can be attributed to several factors. A primary cause is the phenomenon of tautomerism. Imidazole-2-thiols can exist in equilibrium between the thiol and thione forms.[1] If the rate of this exchange is on the same timescale as the NMR experiment, it can lead to broad signals.

  • Causality: The thione tautomer is often the predominant form.[1] The proton on the nitrogen atom can exchange between the two nitrogen atoms of the imidazole ring, leading to a dynamic equilibrium that broadens the N-H and adjacent C-H signals.[2]

  • Troubleshooting Protocol:

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve this issue. Lowering the temperature may slow down the exchange rate enough to see distinct signals for each tautomer, while increasing the temperature can sometimes increase the exchange rate to a point where a sharp, averaged signal is observed.[3]

    • Solvent Change: The choice of deuterated solvent can influence the tautomeric equilibrium.[4] Experimenting with solvents of different polarity and hydrogen-bonding capabilities (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) may shift the equilibrium and result in sharper peaks.[4]

    • D₂O Exchange: To confirm the presence of an exchangeable N-H proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The broad N-H peak should diminish or disappear.[4]

Q2: I'm seeing unexpected chemical shifts in the ¹³C NMR of my substituted imidazole-2-thione. How can I confirm my structure?

A2: The electronic environment of the imidazole ring is sensitive to substituent effects and tautomeric forms, which can significantly impact ¹³C chemical shifts. The difference in chemical shifts between C4 and C5, in particular, can be diagnostic of the predominant tautomer.[5]

  • Causality: The position of the proton (on N1 or N3) in the thione tautomer influences the electron density distribution across the imidazole ring, altering the chemical shifts of the ring carbons.

  • Troubleshooting Workflow:

    start Ambiguous ¹³C NMR hs_qc Run 2D HSQC/HMQC start->hs_qc Correlate ¹H and ¹³C hm_bc Run 2D HMBC hs_qc->hm_bc Identify long-range couplings noesy Run 2D NOESY hm_bc->noesy Identify through-space proximities confirm Confirm Structure noesy->confirm

    Caption: 2D NMR workflow for structural confirmation.

    • Step-by-Step Protocol:

      • HSQC/HMQC: Perform a Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment to definitively correlate each proton to its directly attached carbon.

      • HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment will reveal correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the carbon skeleton and confirming substituent positions.[1]

      • NOESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can identify protons that are close to each other in space, which is invaluable for determining the regiochemistry of substitution on the imidazole ring.[1]

Infrared (IR) Spectroscopy

Q3: I'm not seeing a clear S-H stretching peak in the IR spectrum of my imidazole-2-thiol. Does this mean my synthesis failed?

A3: Not necessarily. The absence or weakness of a distinct S-H stretching band around 2550-2600 cm⁻¹ is common for imidazole-2-thiols.[6][7]

  • Causality: This is often due to the predominance of the thione tautomer, which lacks an S-H bond.[8] The molecule exists primarily as an imidazole-2-thione, characterized by a C=S bond. Additionally, the S-H stretching vibration is inherently weak in the infrared spectrum.[7]

  • What to look for instead:

    • N-H Stretch: Look for a broad absorption band in the region of 3100-3400 cm⁻¹, characteristic of the N-H stretch in the thione form.[9]

    • C=S Stretch: The thiocarbonyl (C=S) stretching vibration typically appears in the fingerprint region, often between 1020-1250 cm⁻¹. This peak can sometimes be weak and coupled with other vibrations, making it difficult to assign definitively.[10]

Functional Group Typical Wavenumber (cm⁻¹) Expected Intensity
N-H Stretch (Thione)3100 - 3400Medium to Strong, Broad
C=N Stretch~1590 - 1690Medium
C=S Stretch (Thione)~1020 - 1250Weak to Medium
S-H Stretch (Thiol)~2550 - 2600Weak, often absent
Table 1. Key IR absorptions for Imidazole-2-thiols/thiones.[9][10]
UV-Visible (UV-Vis) Spectroscopy

Q4: My UV-Vis spectrum shows multiple absorption bands, and the λₘₐₓ seems to shift between samples. Why is this happening?

A4: The UV-Vis spectrum of imidazole-2-thiols is sensitive to the solvent, pH, and the tautomeric equilibrium. The presence of multiple bands is expected and can be a source of rich information.

  • Causality: Imidazole-2-thiols typically exhibit two main absorption bands.[11] For example, methimazole in acidic solution shows maxima around 211 nm and 251.5 nm.[12][13] The position and intensity of these bands are influenced by:

    • Solvent Polarity: Changing the solvent can alter the energy levels of the molecular orbitals involved in the electronic transitions, leading to a shift in the absorption maxima (solvatochromism).[14]

    • pH and Protonation: The protonation state of the imidazole ring significantly affects the electronic structure.[15] In acidic solutions, the ring is protonated, leading to changes in the absorption spectrum compared to a neutral solution.[13]

    • Tautomerism: The thiol and thione tautomers have different electronic systems and thus will absorb at different wavelengths. The observed spectrum is a composite of the spectra of the species present in equilibrium.

  • Troubleshooting Protocol:

    • Standardize Conditions: Ensure that all comparative measurements are made in the same solvent and at a controlled pH (using a buffer if necessary).

    • pH Titration: To understand the effect of protonation, acquire spectra at various pH values. This can help identify the different absorbing species (neutral, protonated, deprotonated).

    • Solvent Study: To investigate solvatochromic effects, run spectra in a series of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water).[14]

Mass Spectrometry (MS)

Q5: I am having trouble interpreting the fragmentation pattern of my imidazole-2-thiol in the mass spectrum. What are the expected fragmentation pathways?

A5: The fragmentation of imidazole-2-thiols under electron impact (EI) or other ionization techniques can be complex, but some general patterns can be expected. The stability of the imidazole ring often means that fragmentation is dominated by the loss of substituents rather than the cleavage of the ring itself.[16]

  • Causality: The fragmentation pathways are dictated by the stability of the resulting ions. The aromatic imidazole ring is a stable entity, making its fragmentation less favorable.

  • Expected Fragmentation Workflow:

    M Molecular Ion [M]⁺ M_minus_H [M-H]⁺ M->M_minus_H Loss of H• M_minus_S [M-S]⁺ M->M_minus_S Loss of S M_minus_HS [M-HS]⁺ M->M_minus_HS Loss of HS• Ring_Frag Ring Fragments M_minus_S->Ring_Frag M_minus_HS->Ring_Frag

    Caption: Common fragmentation pathways for imidazole-2-thiols.

  • Common Fragmentation Patterns:

    • Molecular Ion (M⁺): A pronounced molecular ion peak is often observed due to the stability of the aromatic ring. For methimazole, the M+ peak is at m/e 114.[13]

    • Loss of Substituents: The primary fragmentation route often involves the loss of small molecules from substituents on the ring.[16]

    • Loss of Sulfur Species: Expect to see fragments corresponding to the loss of a sulfur atom (M-32) or a hydrosulfuryl radical (M-33).

    • Ring Cleavage: While less common, some fragmentation of the imidazole ring can occur after the initial loss of substituents.[17][18]

  • Pro Tip for Analysis:

    • High-Resolution MS (HRMS): Use HRMS to obtain the exact mass of the molecular ion and key fragments. This allows for the determination of the elemental composition, which is critical for confirming assignments.[9]

    • Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID). This will provide a clean fragmentation spectrum that is directly related to the parent ion, simplifying interpretation.

By systematically addressing these common issues and understanding the underlying chemical principles, you can enhance the accuracy and efficiency of your spectral analysis of imidazole-2-thiols.

References

  • Aboul-Enein, H. Y., & Al-Badr, A. A. (n.d.). Analytical Profile of Methimazole.
  • Al-Badr, A. A. (n.d.). Methimazole.
  • Zhang, L., et al. (2018). Spectrophotometric Determination of Methimazole by Silicomolybdenum Blue. E3S Web of Conferences, 38, 03013.
  • Gouda, A. A., et al. (2018). Determination of Methimazole in Tablets Using Spectrophotometric Methods. Düzce University Journal of Science & Technology, 6(3), 1309-1318.
  • Semantic Scholar. (n.d.). Determination of Methimazole in Tablets Using Spectrophotometric Methods.
  • Dhawas, A. K., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(3), 324-330.
  • ResearchGate. (n.d.). 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole.
  • National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. In [Book Title]. ESA-IPB.
  • Lelyveld, V. S., et al. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer.
  • El-Sayed, M. A. A., et al. (2022). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. RSC Advances, 12(46), 30169-30185.
  • Matsuo, H., et al. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 586-596.
  • Zhukovskyi, M., et al. (2021). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups.
  • ResearchGate. (n.d.). Computational UV-vis's spectra of imidazole-2-carboxaldehyde showing oscillator strength for two highest peaks of absorption bands.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Chalmers, J. M. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.
  • Hudson, R. L., & Moore, M. H. (2018). Infrared Spectra and Interstellar Sulfur - New Laboratory Results for H2S and Four Malodorous Thiol Ices. The Astrophysical Journal, 865(2), 156.
  • Scheidt, W. R., et al. (2013). Effects of Imidazole Deprotonation on Vibrational Spectra of High-Spin iron(II) Porphyrinates. Inorganic Chemistry, 52(7), 3753-3761.
  • Wang, Y., et al. (2019). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium.
  • Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Spectrochimica Acta, 18(4), 541-547.
  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240.
  • Workman, J. (2021). Common Problems with FT-IR Instruments and How to Avoid Them. Spectroscopy Online.
  • Quintyn, R. S., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2535-2544.
  • Scheidt, W. R., et al. (2013). Effects of Imidazole Deprotonation on Vibrational Spectra of High-Spin Iron(II) Porphyrinates. Inorganic Chemistry, 52(7), 3753-3761.
  • ResearchGate. (n.d.). Protonation and deprotonation of the imidazole ring and optical property change.
  • Chemistry LibreTexts. (2023).
  • University of California, Irvine. (n.d.).
  • BenchChem. (2025). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
  • da Silva, A. D., et al. (2022).
  • Golcienė, B., et al. (2024). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300593.
  • ResearchGate. (n.d.). UV-visible absorption properties of imidazole-bound, imidazole-free, and ferrous/CO-bound forms of XplA.
  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.
  • Chen, J., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(13), 5092.
  • Padmashali, B., et al. (2012). Synthesis, spectral studies and solvatochromic analysis of novel imidazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 89, 194-200.
  • Semantic Scholar. (n.d.).

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Technical Support Center: Mastering Regioselectivity in Imidazole Substitutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals navigating the complexities of imidazole chemistry. The imidazole core is a cornerstone in medicinal chemistry and materials science, yet controlling the regioselectivity of its substitution can be a significant experimental hurdle.[1][2][3] This guide provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common challenges and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity on the imidazole ring?

A1: The regioselectivity of substitutions on the imidazole ring is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[4]

  • Electronic Effects: The imidazole ring possesses distinct electronic characteristics. The C5 position is inherently electron-rich, making it susceptible to electrophilic attack, while the proton at the C2 position is the most acidic.[1][4] The two nitrogen atoms also exhibit different reactivity profiles. The pyridine-like N3 nitrogen is basic and nucleophilic, while the pyrrole-like N1 nitrogen is acidic.[5] The presence of electron-withdrawing or electron-donating groups on the ring can significantly alter this electronic landscape, thereby directing incoming substituents.[3][4]

  • Steric Hindrance: The size of existing substituents on the imidazole ring and the incoming reagent plays a crucial role in determining the site of the next substitution.[4][6] Bulky groups will sterically shield adjacent positions, favoring substitution at less hindered sites. This is a key consideration for selective N-alkylation of unsymmetrically substituted imidazoles.[4]

  • Reaction Conditions: The choice of solvent, base, catalyst, and temperature can dramatically influence the regiochemical outcome. For instance, in palladium-catalyzed C-H arylations, switching from a carbonate base to an alkoxide base can shift selectivity from the C5 to the C2 position.[4]

Q2: I'm struggling with non-selective N-alkylation of an unsymmetrical imidazole, obtaining a mixture of N1 and N3 isomers. How can I improve this?

A2: This is a frequent challenge because the deprotonated imidazole anion delocalizes the negative charge across both nitrogen atoms, leading to poor regioselectivity.[4][7] Here are several strategies to enhance selectivity:

  • Steric Control: Employing a bulky substituent on the imidazole ring or using a sterically demanding alkylating agent can effectively block one nitrogen atom, directing alkylation to the less hindered nitrogen.[4]

  • Electronic Bias: An electron-withdrawing group at the C4(5) position will decrease the nucleophilicity of the adjacent N3 nitrogen, thereby favoring alkylation at the more distant N1 position.[4]

  • Protecting/Directing Groups: The use of a protecting group can be a powerful strategy. For example, the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to protect one nitrogen, allowing for selective functionalization of the other.[1][4]

Q3: What are the most effective methods for achieving regioselective C-H functionalization of the imidazole core?

A3: Direct C-H functionalization is a modern and efficient approach for elaborating the imidazole scaffold.[1] Regioselectivity is typically achieved through transition-metal catalysis, with palladium and nickel being common choices.[1][8][9]

  • Palladium Catalysis: Palladium catalysts are widely used for the selective arylation of imidazoles. The regioselectivity can often be controlled by the choice of ligands, bases, and protecting groups on the imidazole nitrogen.[1][4]

  • Nickel Catalysis: Nickel-based catalytic systems have emerged as a powerful tool for C-H arylation and alkenylation of imidazoles, often showing high regioselectivity for the C2 position.[8][9]

  • Directing Groups: As with N-alkylation, directing groups are instrumental in controlling C-H functionalization. The SEM group, for instance, can be strategically employed to direct arylation to specific positions and can even be transposed from one nitrogen to the other to open up further synthetic possibilities.[1][2]

Troubleshooting Guides

Problem 1: My palladium-catalyzed C-H arylation is yielding a mixture of C2 and C5 isomers.

Potential Cause Troubleshooting Step Rationale
Suboptimal Ligand Screen different phosphine ligands (e.g., SPhos, P(n-Bu)Ad₂).The ligand plays a critical role in the catalyst's electronic and steric properties, influencing which C-H bond is activated.
Incorrect Base Experiment with different bases (e.g., K₂CO₃ vs. an alkoxide base).The base can influence the deprotonation equilibrium and the overall catalytic cycle, thereby altering regioselectivity.[4]
Protecting Group Influence If using a protecting group like SEM, ensure its integrity throughout the reaction.The protecting group's position and electronic nature are key to directing the arylation.[1]
Reaction Temperature Optimize the reaction temperature.Higher temperatures can sometimes lead to a loss of selectivity.

Problem 2: I am attempting a Debus-Radziszewski reaction with an unsymmetrical dicarbonyl and obtaining a mixture of regioisomers.

Potential Cause Troubleshooting Step Rationale
Lack of Catalyst Control Introduce a Lewis or Brønsted acid catalyst.Catalysts can influence the rate of competing reaction pathways, enhancing the formation of one regioisomer over the other.[6]
Solvent Effects Screen different solvents.The polarity and coordinating ability of the solvent can affect the stability of reaction intermediates and transition states, impacting regioselectivity.[6]
Steric Differentiation If possible, modify one of the carbonyl groups to be significantly more sterically hindered.This will favor the reaction pathway that minimizes steric clash, leading to a single major product.[6]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1,4-Disubstituted Imidazoles

This protocol outlines a multi-step synthesis that provides 1,4-disubstituted imidazoles with complete regioselectivity, a pattern often seen in approved drugs.[10][11][12]

Step 1: Formation of the 2-Azabuta-1,3-diene Intermediate

  • To a solution of a glycine derivative (e.g., N-(4-nitrobenzoyl)glycine ethyl ester) in a suitable solvent, add dimethylformamide dimethylacetal (DMF-DMA).

  • Heat the reaction mixture (e.g., to 150 °C) and monitor for completion by TLC or NMR.

  • Upon completion, remove the solvent under reduced pressure to yield the crude azadiene intermediate, which can be used in the next step without further purification.[4]

Step 2: Transamination and Cyclization

  • Dissolve the crude azadiene intermediate from Step 1 in a suitable solvent such as acetic acid.

  • Add the desired primary amine (e.g., aniline or a substituted aniline).

  • Heat the reaction mixture (e.g., to 100 °C) until the reaction is complete.

  • Cool the reaction mixture and perform a standard aqueous workup.

  • Purify the crude product by recrystallization or column chromatography to yield the pure 1,4-disubstituted imidazole.[4]

Protocol 2: Palladium-Catalyzed C5-Arylation of 1-SEM-Imidazole

This protocol describes the selective arylation at the C5 position of SEM-protected imidazole.[4]

Materials:

  • 1-(2-(Trimethylsilyl)ethoxy)methyl-1H-imidazole (1-SEM-imidazole)

  • Aryl bromide or chloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃), finely ground

  • Anhydrous 1,4-dioxane

Procedure:

  • In an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 1-SEM-imidazole (1.0 equiv.), the aryl halide (1.2 equiv.), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₂CO₃ (2.5 equiv.).

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-aryl-1-SEM-imidazole.[4]

Visualizing Regioselectivity Control

regioselectivity_factors cluster_factors Controlling Factors Imidazole Imidazole Ring N_Alkylation N-Alkylation Imidazole->N_Alkylation Substitution Reaction CH_Func C-H Functionalization Imidazole->CH_Func Substitution Reaction Regio_Outcome Regioselective Product N_Alkylation->Regio_Outcome CH_Func->Regio_Outcome Steric Steric Hindrance (Bulky Groups) Steric->N_Alkylation Steric->CH_Func Electronic Electronic Effects (EWG/EDG) Electronic->N_Alkylation Electronic->CH_Func Conditions Reaction Conditions (Catalyst, Base, Solvent) Conditions->N_Alkylation Conditions->CH_Func

Caption: Key factors influencing the regioselectivity of imidazole substitutions.

sem_switch_workflow start 1-SEM-Imidazole c5_arylation C5-Arylation (Pd-Catalysis) start->c5_arylation Step 1 sem_transposition sem_transposition c5_arylation->sem_transposition Step 2 c4_arylation C4-Arylation (Pd-Catalysis) sem_transposition->c4_arylation Step 3 product 1,4,5-Trisubstituted Imidazole c4_arylation->product Step 4

Caption: Workflow for sequential C-H arylation using the SEM-switch strategy.

References

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated · Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and · Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC. [Link]

  • Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective | Scilit. [Link]

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC - NIH. [Link]

  • C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition | The Journal of Organic Chemistry - ACS Publications. [Link]

  • C–H arylation and alkenylation of imidazoles by nickel catalysis - PubMed Central - NIH. [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives - JOURNAL OF PHARMA INSIGHTS AND RESEARCH. [Link]

  • Regioselective synthesis of 1,4-disubstituted imidazoles - PubMed. [Link]

  • Late-Stage Diversification of Imidazole-Based Pharmaceuticals Through Pd-Catalyzed Regioselective C–H Bond Arylations | Request PDF - ResearchGate. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - MDPI. [Link]

  • C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing). [Link]

  • Synthesis and direct C2 functionalization of imidazolium and 1,2,4-triazolium N-imides. [Link]

  • Steric and Electronic Effects in the Synthesis and Regioselective Hydrolysis of Unsymmetrical Imides | Request PDF - ResearchGate. [Link]

  • Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F. [Link]

  • Regioselective Synthesis of Highly Substituted Imidazoles via the Sequential Reaction of Allenyl Sulfonamides and Amines | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions - ResearchGate. [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. [Link]

  • This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry - Reddit. [Link]

  • Recent advancements in synthetic strategies for the synthesis of substituted imidazole. - ResearchGate. [Link]

  • Regioselective synthesis of 1,2,4-trisubstituted imidazole from a mechanistic and synthetic prospective - Semantic Scholar. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. [Link]

  • Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles - MDPI. [Link]

  • Imidazole-based drugs and drug discovery: Present and future perspectives | Request PDF. [Link]

  • 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. [Link]

  • From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution | ACS Omega - ACS Publications. [Link]

  • Isoprene-catalyzed lithiation of imidazole : synthesis of 2-(hydroxyalkyl) - Semantic Scholar. [Link]

  • Imidazole synthesis - Organic Chemistry Portal. [Link]

  • 65-71 SYNTHESIS AND REACTIONS OF IMIDAZOLE - Zenodo. [Link]

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  • Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC - NIH. [Link]

  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis - MDPI. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - MDPI. [Link]

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Technical Support Center: Strategies for Enhancing the Purity of Final Imidazole-2-thiol Product

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of imidazole-2-thiol. Our focus is on delivering practical, field-proven insights to help you enhance the purity of your final product.

Introduction: The Challenge of Pure Imidazole-2-thiol

Imidazole-2-thiol and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. However, achieving high purity of the final product can be a significant hurdle. Impurities can arise from starting materials, side reactions, or degradation of the product during workup and purification. This guide is structured to help you diagnose and resolve these purity issues effectively.

Frequently Asked Questions (FAQs)

Q1: My final imidazole-2-thiol product has a yellow or brownish tint. What is the likely cause and how can I remove it?

A1: A yellow or brownish discoloration often indicates the presence of oxidized impurities or residual starting materials. The thiol group in imidazole-2-thiol is susceptible to oxidation, which can lead to the formation of disulfides and other colored byproducts. Additionally, incomplete reactions can leave behind colored starting materials or intermediates.

  • Troubleshooting:

    • Recrystallization with Activated Charcoal: A highly effective method for removing colored impurities is recrystallization from a suitable solvent (e.g., ethanol) with the addition of a small amount of activated charcoal. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration.

    • Inert Atmosphere: To prevent oxidation during the reaction and workup, consider performing the synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon).

Q2: I'm observing a low yield after purification. What are the common reasons for product loss?

A2: Low yields can be attributed to several factors, including incomplete reaction, product degradation, or losses during the purification process itself.

  • Troubleshooting:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure it has gone to completion.

    • Purification Method Optimization:

      • Recrystallization: Ensure you are using the minimum amount of hot solvent to dissolve your product to maximize recovery upon cooling. Avoid using an excessive amount of solvent.

      • Column Chromatography: Irreversible adsorption of your product onto the silica gel can be a source of low yield. This is particularly true for basic compounds like imidazoles which can interact strongly with acidic silica.[1] Consider using a less acidic stationary phase like neutral alumina or adding a basic modifier like triethylamine (0.1-1%) to your mobile phase.[1]

      • Acid-Base Extraction: If your imidazole-2-thiol derivative is highly water-soluble, you may experience losses during aqueous washes. Ensure the pH is appropriately adjusted to minimize the solubility of your neutral product in the aqueous phase.

Q3: How can I effectively monitor the progress of my imidazole-2-thiol synthesis and the purity of my fractions during chromatography?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for real-time monitoring.

  • TLC Protocol:

    • Stationary Phase: Standard silica gel plates (SiO₂) are generally suitable.

    • Mobile Phase: A mixture of a non-polar and a polar solvent is typically used. Good starting points for imidazole derivatives include ethyl acetate/hexane or dichloromethane/methanol systems.[1] The optimal ratio will depend on the specific substitution of your imidazole-2-thiol.

    • Visualization:

      • UV Light: If your compound contains a UV-active chromophore (e.g., an aromatic ring), it can be visualized under a UV lamp (254 nm).[2]

      • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will visualize many organic compounds, including thiols, as brown spots.[2][3]

      • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for oxidizable functional groups. Thiols will appear as yellow or white spots on a purple background.[3]

      • Ninhydrin Stain: If your molecule contains primary or secondary amine functionalities, ninhydrin stain can be used for visualization.[4]

Troubleshooting Guides: Specific Issues and Solutions

This section provides a more detailed breakdown of common problems, their underlying causes, and step-by-step protocols for their resolution.

Issue 1: Persistent Impurities After Recrystallization

Symptom: Your NMR or HPLC analysis shows the presence of impurities even after multiple recrystallization attempts.

Causality: The impurities may have very similar solubility profiles to your desired product, making separation by recrystallization inefficient. Common impurities can include unreacted starting materials (e.g., α-haloketones, thiourea) or side-products like isomeric imidazoles.

Workflow for Resolution:

Caption: Decision workflow for persistent impurities.

Detailed Protocols:

  • Protocol 1: Two-Solvent Recrystallization

    • Dissolve your crude imidazole-2-thiol in a minimum amount of a "good" hot solvent (e.g., ethanol) where it is highly soluble.

    • While the solution is still hot, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy.

    • Add a few more drops of the "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

  • Protocol 2: Column Chromatography

    • Stationary Phase: Silica gel is common, but for basic imidazole compounds that may exhibit tailing, neutral alumina is a good alternative.[1]

    • Mobile Phase Selection: Use TLC to determine an appropriate solvent system that gives good separation between your product and the impurities (aim for an Rf of 0.2-0.4 for your product). Common systems include gradients of methanol in dichloromethane or ethyl acetate in hexane.[1] To reduce tailing on silica, add 0.1-1% triethylamine to the mobile phase.[1]

    • Column Packing and Loading: Pack the column with the chosen stationary phase and equilibrate with the mobile phase. Dissolve your crude product in a minimum amount of the mobile phase (or a slightly stronger solvent) and load it onto the column.

    • Elution and Fraction Collection: Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Protocol 3: Acid-Base Extraction

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic imidazole-2-thiol will be protonated and move into the aqueous layer, while neutral impurities will remain in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a dilute base (e.g., 1 M NaOH or saturated sodium bicarbonate) to deprotonate the imidazole-2-thiol, causing it to precipitate out of the solution.

    • Collect the precipitated product by vacuum filtration. If the product is soluble in water, extract it into an organic solvent.

Issue 2: Product Degradation and Discoloration During Purification

Symptom: The product becomes colored or shows signs of degradation (e.g., new spots on TLC) during purification, especially during column chromatography.

Causality: Imidazole-2-thiol can be sensitive to prolonged exposure to the acidic environment of silica gel and to air oxidation.

Workflow for Prevention:

Caption: Strategies to prevent product degradation.

Preventative Measures:

  • Use of Neutral Alumina: Substitute acidic silica gel with neutral alumina as the stationary phase for column chromatography to avoid acid-catalyzed degradation.

  • Deactivation of Silica Gel: If silica gel must be used, you can create a slurry with your mobile phase containing 1% triethylamine and use this to pack your column. This will neutralize the acidic sites on the silica surface.

  • Flash Chromatography: Minimize the time your compound spends on the column by using flash chromatography, where pressure is applied to speed up the elution.

  • Inert Atmosphere: As mentioned previously, performing all steps under an inert atmosphere can significantly reduce oxidative degradation.

Data Summary Tables

Table 1: Common Recrystallization Solvents for Imidazole-2-thiol Derivatives

Solvent(s)PolarityTypical Use
EthanolPolar ProticSingle-solvent recrystallization is commonly reported for many imidazole-2-thiols.[5]
Ethanol/WaterPolar ProticTwo-solvent system for compounds that are highly soluble in hot ethanol.
Ethyl Acetate/HexaneMedium/Non-polarTwo-solvent system for less polar derivatives.
IsopropanolPolar ProticAlternative to ethanol.

Table 2: Troubleshooting Guide Summary

SymptomPotential Cause(s)Recommended Action(s)
Yellow/Brown ProductOxidation, starting material impuritiesRecrystallization with activated charcoal, work under inert atmosphere.
Low YieldIncomplete reaction, product degradation, loss during purificationMonitor reaction by TLC, optimize purification method (e.g., use less solvent in recrystallization, use neutral alumina for chromatography).
Tailing on Silica Gel TLC/ColumnStrong interaction of basic imidazole with acidic silicaAdd triethylamine to the mobile phase, use neutral alumina.[1]
Oiling Out During RecrystallizationSolution is too concentrated, cooling is too rapidUse more solvent, allow for slow cooling, scratch the flask, add a seed crystal.
Product Degradation on ColumnAcid sensitivity, oxidationUse neutral alumina, deactivate silica gel, use flash chromatography, work under an inert atmosphere.

Purity Analysis: A Comparative Overview

HPLC (High-Performance Liquid Chromatography):

  • Principle: HPLC is a powerful technique for separating and quantifying components of a mixture. For imidazole-2-thiol, a reverse-phase C18 column is often suitable.

  • Typical Mobile Phase: A gradient of acetonitrile in water with an acidic modifier like formic acid or a buffer like ammonium acetate is commonly used.

  • Detection: UV detection is standard, with the wavelength chosen based on the UV absorbance maximum of the compound.

NMR (Nuclear Magnetic Resonance) Spectroscopy:

  • Principle: ¹H and ¹³C NMR provide detailed structural information and can be used to identify and quantify impurities.

  • Analysis: The presence of unexpected signals or integration values that do not match the expected structure can indicate impurities.

By implementing these strategies and utilizing the provided protocols, researchers can significantly enhance the purity of their final imidazole-2-thiol product, ensuring the reliability and reproducibility of their subsequent experiments.

References

  • University of Colorado Boulder, Department of Chemistry. TLC stains. [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]

  • ChemicalDesk.Com. TLC Stains Preparation. [Link]

  • Dhawas, A. K., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(5), 642-648.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Acid-Base Extraction. [Link]

  • SIELC Technologies. Separation of 2H-Imidazole-2-thione on Newcrom R1 HPLC column. [Link]

  • Sareen, V., et al. (2012). Synthesis and charecterization of some new imidazole-2-thiols and its derivatives. International Journal of Applied Biology and Pharmaceutical Technology, 3(3), 274-278.

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Validation & Comparative

comparing the biological activity of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol with other thiols

Author: BenchChem Technical Support Team. Date: January 2026

A.I. Gemini

A Comparative Guide to the Biological Activity of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol

Introduction: The Significance of Thiol-Containing Heterocycles in Drug Discovery

Thiol-containing compounds are fundamental to a vast array of biological processes. The thiol group (-SH), with its unique redox properties, is a cornerstone of cellular antioxidant defense systems, enzymatic catalysis, and detoxification pathways.[1][2][3] Glutathione (GSH), a tripeptide thiol, is often referred to as the body's "master antioxidant," playing a critical role in neutralizing free radicals and regenerating other antioxidants like vitamins C and E.[4] Similarly, N-acetylcysteine (NAC), a precursor to GSH, is a widely used therapeutic agent known for its mucolytic, anti-inflammatory, and antioxidant properties.[5][6][7]

Within the diverse landscape of thiol-containing molecules, heterocyclic compounds bearing a thiol group have garnered significant interest in medicinal chemistry. The imidazole ring, in particular, is a privileged scaffold present in numerous biologically active molecules and clinically used drugs.[8][9][10] The combination of the imidazole nucleus with a thiol group, as seen in the imidazole-2-thiol core, has given rise to compounds with a broad spectrum of pharmacological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects.[8][11]

This guide focuses on This compound , a specific derivative of the imidazole-2-thiol scaffold. While direct and extensive biological data for this particular compound is not widely available in the public domain[12], this guide will provide a framework for its evaluation by comparing its potential activities against well-established thiol compounds, namely N-acetylcysteine and Glutathione. We will delve into the established biological activities of the imidazole-2-thiol class of molecules and provide detailed, standardized protocols for researchers to conduct a robust comparative analysis. The causality behind experimental choices will be explained, ensuring a scientifically rigorous approach to the evaluation of this promising compound.

Anticipated Biological Activities of Imidazole-2-thiol Derivatives

Based on the literature for structurally related compounds, this compound is hypothesized to possess several key biological activities:

  • Antioxidant Activity: The thiol group is a potent hydrogen or electron donor, capable of neutralizing reactive oxygen species (ROS). Imidazole-2-thiones (the tautomeric form of imidazole-2-thiols) have been shown to react with stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (DPPH) at rates comparable to uric acid, a known antioxidant.[11] The antioxidant capacity of various imidazole derivatives has been explored, demonstrating their potential to mitigate oxidative stress.[8][13][14]

  • Antimicrobial Activity: Numerous studies have highlighted the antimicrobial properties of imidazole-2-thiol derivatives.[15][16] These compounds have shown inhibitory effects against a range of Gram-positive and Gram-negative bacteria, with some exhibiting moderate to excellent activity compared to reference drugs like ciprofloxacin.[15][17] The mechanism of action is often attributed to the disruption of microbial cell wall synthesis or protein synthesis.[17]

  • Enzyme Inhibition: The imidazole-2-thiol scaffold has been identified as a promising backbone for the development of enzyme inhibitors. For instance, derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapies.[18] Other studies have demonstrated potent inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential applications in managing type 2 diabetes.[19][20] Furthermore, some imidazole-2-thiones have been investigated as topoisomerase II inhibitors, a mechanism relevant to cancer chemotherapy.[21][22]

Comparative Framework: Benchmarking Against Standard Thiols

To objectively assess the biological potential of this compound, a direct comparison with well-characterized thiol compounds is essential.

Compound Core Structure Primary Established Biological Activities
This compound Imidazole-2-thiolHypothesized: Antioxidant, Antimicrobial, Enzyme Inhibition
N-Acetylcysteine (NAC) Acetylated Amino AcidAntioxidant (GSH precursor), Mucolytic, Anti-inflammatory[5][7][23]
Glutathione (GSH) TripeptideMaster Antioxidant, Detoxification, Immune Support[1][3][4]

This comparative approach will allow researchers to contextualize the potency and spectrum of activity of the target compound relative to established standards.

Experimental Protocols for Comparative Analysis

The following section details the step-by-step methodologies for evaluating and comparing the key biological activities of this compound.

Assessment of Antioxidant Activity

The antioxidant capacity will be determined using two common and complementary spectrophotometric assays: the DPPH radical scavenging assay and the ABTS radical cation decolorization assay. These assays are selected for their reliability, simplicity, and widespread use, allowing for robust comparison with existing literature.

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, neutralizing it.[24][25] The reduction of the deep purple DPPH radical to a pale yellow hydrazine is measured by the decrease in absorbance at approximately 517 nm.[24][26]

Experimental Workflow:

DPPH_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_dpph Prepare 0.2 mM DPPH in Methanol (light-sensitive) prep_test Prepare stock solution of Test Compound (1 mg/mL) prep_std Prepare stock solution of Standard (e.g., Ascorbic Acid) prep_serial Perform serial dilutions of Test & Standard compounds plate_setup Add 100 µL of Test/Standard/ Control to triplicate wells prep_serial->plate_setup Transfer add_dpph Add 100 µL of DPPH solution to all wells (except blank) plate_setup->add_dpph incubate Incubate in dark (30 minutes at RT) add_dpph->incubate read Read Absorbance at 517 nm incubate->read calc_inhibition Calculate % Inhibition: [(A_control - A_sample) / A_control] * 100 read->calc_inhibition calc_ic50 Determine IC50 value (concentration for 50% inhibition) calc_inhibition->calc_ic50

Caption: Workflow for the DPPH antioxidant assay.

Detailed Protocol:

  • Prepare a 0.2 mM DPPH stock solution by dissolving 7.89 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be freshly prepared and kept in a flask wrapped in aluminum foil.[24]

  • Prepare stock solutions (e.g., 1 mg/mL) of this compound, NAC, and GSH (or a standard like Ascorbic Acid/Trolox) in a suitable solvent (e.g., methanol or DMSO).

  • Perform serial dilutions from the stock solutions to obtain a range of working concentrations.

  • In a 96-well microplate, add 100 µL of each concentration of the test and standard compounds into triplicate wells.[24]

  • Add 100 µL of a solvent blank and a negative control (solvent only) to separate wells.

  • Initiate the reaction by adding 100 µL of the 0.2 mM DPPH solution to all wells except the blank. Add 100 µL of the solvent to the blank wells.[24]

  • Incubate the plate in the dark at room temperature for 30 minutes.[26]

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent, such as potassium persulfate, resulting in a blue-green solution with a characteristic absorbance at 734 nm.[27][28] In the presence of an antioxidant, the radical is neutralized, leading to a decrease in absorbance.[28][29]

Detailed Protocol:

  • Prepare the ABTS radical cation (ABTS•+) solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[30]

  • Adjust the ABTS•+ solution: Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Prepare test and standard solutions as described in the DPPH assay.

  • In a 96-well plate, add 5-10 µL of each concentration of the test and standard compounds to triplicate wells.

  • Add 200 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate for 5-6 minutes at room temperature, with shaking.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant strength of the sample to that of Trolox, a water-soluble vitamin E analog.[28]

Evaluation of Antimicrobial Activity

The antimicrobial potential will be assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This is a gold-standard technique for quantifying the in vitro susceptibility of bacteria to antimicrobial agents.[31][32]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[32][33] The assay involves exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid growth medium.

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Result Determination prep_bacteria Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) inoculate Add equal volume of bacterial inoculum to each well prep_bacteria->inoculate prep_compounds Prepare serial two-fold dilutions of Test Compounds & Antibiotic Control in broth plate_setup Dispense 50-100 µL of each compound dilution into wells prep_compounds->plate_setup plate_setup->inoculate Inoculate incubate Incubate at 37°C for 16-24 hours inoculate->incubate controls Include Positive (bacteria only) & Negative (broth only) controls controls->incubate read Visually inspect for turbidity or measure OD600 incubate->read determine_mic Identify MIC: Lowest concentration with no visible growth read->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol:

  • Bacterial Strains: Select a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.

  • Inoculum Preparation: Prepare an overnight culture of each bacterial strain. Dilute the culture in sterile saline or growth medium (e.g., Mueller-Hinton Broth) to achieve a standardized turbidity, corresponding to approximately 5 x 10^5 Colony Forming Units (CFU)/mL.[32][33]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound and a standard antibiotic control (e.g., ciprofloxacin) in the appropriate broth medium.[33]

  • Inoculation: Inoculate each well with a defined volume of the standardized bacterial suspension.[33]

  • Controls: Include a positive control (wells with bacteria and broth, no compound) and a negative control (wells with broth only).

  • Incubation: Incubate the plates at 37°C for 16-24 hours.[32]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[31][34] This can be confirmed by measuring the optical density at 600 nm (OD600).

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the comparative evaluation of this compound. By benchmarking its antioxidant and antimicrobial activities against established thiol compounds like N-acetylcysteine and glutathione, researchers can obtain a clear and objective understanding of its biological potential. The detailed protocols provided herein are designed to ensure reproducibility and adherence to established scientific standards.

Given the diverse activities reported for the imidazole-2-thiol scaffold, further investigations into the enzyme inhibitory properties of this compound are highly recommended. Assays for COX-1/COX-2, α-glucosidase, and topoisomerase II inhibition would provide a more complete profile of its pharmacological activity. The data generated from these comparative studies will be invaluable for guiding future research and development efforts in the pursuit of novel therapeutic agents.

References

  • Glutathione: synthesis, mechanism of action, antioxidant and detoxifying role. (n.d.). Google Cloud.
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  • Biological Activities and Potential Oral Applications of N-Acetylcysteine. (n.d.). NIH.
  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences.
  • Biological activities and therapeutic uses of N-Acetylcysteine. Adapted... (n.d.). ResearchGate.
  • ABTS/TAC Methodology: Main Milestones and Recent Applications. (2023, January 6). MDPI.
  • Understanding How Glutathione Works: The Body's Master Antioxidant. (2025, July 15). Cymbiotika.
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  • Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (2022, November 23). ACS Omega.
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  • New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. (2024, March 15). PubMed.
  • Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (2022, November 23). PMC - NIH.
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comparative study of different synthetic routes to 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the primary synthetic methodologies for obtaining 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering an in-depth look at the prevalent synthetic strategies, their underlying mechanisms, and practical considerations.

Introduction to this compound

The imidazole-2-thiol scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The N-aryl substitution, in this case with a 2,3-dimethylphenyl group, can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. The synthesis of such specifically substituted heterocycles is, therefore, a critical step in the exploration of new therapeutic agents. This guide will compare two prominent synthetic routes to the target molecule.

Route 1: The Isothiocyanate-Based Approach

This is the most widely employed and versatile method for the synthesis of N-aryl-imidazole-2-thiols. It involves the reaction of an aryl isothiocyanate with a suitable synthon that provides the C2N unit of the imidazole ring. A common and effective synthon for this purpose is aminoacetaldehyde dimethyl acetal.

Causality of Experimental Choices

The choice of 2,3-dimethylphenyl isothiocyanate as a starting material is strategic. The isothiocyanate group (-N=C=S) is highly electrophilic at the central carbon atom, making it susceptible to nucleophilic attack by the amino group of the C2N synthon. Aminoacetaldehyde dimethyl acetal is selected for its stability and the ease with which the acetal group can be hydrolyzed under acidic conditions to reveal the aldehyde functionality necessary for the final cyclization step.

Reaction Mechanism

The reaction proceeds in a stepwise manner. First, the primary amine of aminoacetaldehyde dimethyl acetal attacks the electrophilic carbon of the isothiocyanate, forming a thiourea intermediate. Subsequent acid-catalyzed hydrolysis of the acetal group unmasks the aldehyde. The intramolecular cyclization then occurs through the nucleophilic attack of the nitrogen atom of the thiourea onto the aldehyde carbonyl carbon, followed by dehydration to form the imidazole-2-thiol ring.

Experimental Protocol

Step 1: Synthesis of 2,3-Dimethylphenyl Isothiocyanate

A solution of 2,3-dimethylaniline in a suitable solvent such as dichloromethane is treated with thiophosgene in the presence of a base like triethylamine. The reaction is typically carried out at low temperatures to control the exothermicity. The resulting 2,3-dimethylphenyl isothiocyanate is then purified by distillation or chromatography.

Step 2: Synthesis of this compound

To a solution of 2,3-dimethylphenyl isothiocyanate in a protic solvent like ethanol, an equimolar amount of aminoacetaldehyde dimethyl acetal is added. The mixture is stirred at room temperature to form the thiourea intermediate. Subsequently, an acid catalyst, such as hydrochloric acid, is added, and the reaction is heated to facilitate both the deprotection of the acetal and the cyclization. The product precipitates upon cooling and can be purified by recrystallization.

Route_1_Workflow cluster_0 Step 1: Isothiocyanate Formation cluster_1 Step 2: Imidazole-2-thiol Synthesis 2,3-Dimethylaniline 2,3-Dimethylaniline ITC 2,3-Dimethylphenyl Isothiocyanate 2,3-Dimethylaniline->ITC Thiophosgene, Base Thiophosgene Thiophosgene Thiophosgene->ITC Base Base (e.g., Et3N) Base->ITC Thiourea Thiourea Intermediate ITC->Thiourea AADA, Ethanol AADA Aminoacetaldehyde Dimethyl Acetal AADA->Thiourea Target 1-(2,3-dimethylphenyl)-1H- imidazole-2-thiol Thiourea->Target Acid catalyst, Heat

Caption: Workflow for the Isothiocyanate-Based Synthesis.

Route 2: One-Pot Synthesis from 2,3-Dimethylaniline

This approach offers a more convergent and potentially more efficient alternative by combining several transformations into a single reaction vessel. This route avoids the isolation of the potentially hazardous isothiocyanate intermediate.

Causality of Experimental Choices

This one-pot strategy leverages the in-situ formation of the necessary intermediates. 2,3-Dimethylaniline is the readily available starting material. An α-haloketone, such as chloroacetone, provides the three-carbon backbone of the imidazole ring. A thiocyanate salt, like potassium thiocyanate, serves as the source of the sulfur atom and the second nitrogen atom. The choice of a one-pot procedure is driven by the principles of green chemistry, aiming to reduce waste, energy consumption, and handling of hazardous intermediates.

Reaction Mechanism

The reaction likely proceeds through the initial formation of an α-aminoketone from the reaction of 2,3-dimethylaniline with the α-haloketone. Concurrently, the thiocyanate ion can react with the α-haloketone. The subsequent condensation of these intermediates, or a direct reaction of the α-aminoketone with thiocyanic acid (formed in situ), leads to the formation of a thiazoline or a thiourea intermediate, which then rearranges and cyclizes to the final imidazole-2-thiol product.

Experimental Protocol

A mixture of 2,3-dimethylaniline, an α-haloketone (e.g., chloroacetone), and potassium thiocyanate in a suitable high-boiling solvent like ethanol or DMF is heated under reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation with water, followed by filtration and recrystallization.

Route_2_Workflow cluster_0 One-Pot Reaction 2,3-Dimethylaniline 2,3-Dimethylaniline Target 1-(2,3-dimethylphenyl)-1H- imidazole-2-thiol 2,3-Dimethylaniline->Target One-Pot, Heat alpha-Haloketone α-Haloketone (e.g., Chloroacetone) alpha-Haloketone->Target Thiocyanate Thiocyanate Salt (e.g., KSCN) Thiocyanate->Target

Caption: Workflow for the One-Pot Synthesis.

Comparative Analysis

FeatureRoute 1: Isothiocyanate-BasedRoute 2: One-Pot Synthesis
Starting Materials 2,3-Dimethylaniline, Thiophosgene, Aminoacetaldehyde Dimethyl Acetal2,3-Dimethylaniline, α-Haloketone, Thiocyanate Salt
Number of Steps Two distinct synthetic stepsOne-pot reaction
Intermediate Handling Isolation of potentially hazardous isothiocyanateAvoids isolation of intermediates
Versatility Generally high, adaptable to various substituted anilines and C2N synthonsMay be more substrate-specific
Typical Yields Often moderate to high for each stepCan vary significantly depending on conditions and substrates
Reaction Conditions Can involve low temperatures and standard refluxTypically requires elevated temperatures for extended periods
Purification Requires purification of the intermediate and final productPotentially more complex purification of the final product from a mixture of reagents and byproducts

Characterization of this compound

The successful synthesis of the target compound should be confirmed by a suite of analytical techniques.

  • 1H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the dimethylphenyl group, singlets for the two methyl groups, and signals for the two protons on the imidazole ring. The N-H proton of the thiol tautomer may appear as a broad singlet.

  • 13C NMR: The spectrum should display the expected number of signals corresponding to the carbon atoms in the dimethylphenyl ring and the imidazole-2-thiol core, including a characteristic signal for the C=S carbon.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C11H12N2S, 204.29 g/mol )[1].

  • Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for N-H, C-H (aromatic and aliphatic), C=C, and C=S stretching vibrations.

Conclusion

Both the isothiocyanate-based approach and the one-pot synthesis from 2,3-dimethylaniline offer viable pathways to this compound.

  • Route 1 is a well-established and versatile method that provides a high degree of control over the synthesis, albeit with the need to handle a potentially hazardous intermediate. Its stepwise nature allows for the purification of intermediates, which can lead to a purer final product.

  • Route 2 presents a more atom- and step-economical alternative, which is advantageous from a green chemistry perspective. However, it may require more extensive optimization to achieve high yields and purity, and the reaction mechanism can be more complex.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of starting materials, and the importance of factors such as operational simplicity and waste minimization.

References

  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Dhawas, A. K., & Thakare, S. S. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(5), 642-646.
  • World Journal of Pharmaceutical Sciences. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.

Sources

A Senior Application Scientist’s Guide to Validating the Mechanism of Action of Imidazole-2-Thiol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole-2-Thiol Scaffold and the Imperative of MoA Validation

The imidazole-2-thiol (or imidazolidine-2-thione) scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a vast range of pharmacological activities.[1] Derivatives have been reported to exhibit antihypertensive, anticancer, antithyroid, and antimicrobial properties, among others.[1][2] This chemical versatility, however, presents a significant challenge: a compound's observed phenotypic effect (e.g., cancer cell death) is merely the final chapter of a complex biological story. The true narrative lies in its mechanism of action—the specific molecular interactions and pathway perturbations that drive the therapeutic outcome.

Validating the MoA is not an academic exercise; it is a cornerstone of modern drug development.[3] It allows us to build structure-activity relationships, anticipate off-target effects, identify responsive patient populations, and design next-generation therapies with improved efficacy and safety. This guide outlines an integrated, multi-faceted strategy to move from a promising imidazole-2-thiol "hit" to a fully validated lead with a well-defined MoA. We will explore a logical progression of experiments, from unbiased discovery of molecular targets to the precise quantification of their functional modulation and downstream cellular consequences.

Phase 1: Unbiased Target Identification and Engagement Confirmation

The first critical step is to identify the direct binding partners of your compound within the complex milieu of the cell. This moves us from correlation (the compound causes a cellular effect) to causation (the compound physically interacts with a specific protein to initiate that effect).

A. Thermal Proteome Profiling (TPP) for Initial Target Discovery

For a novel imidazole-2-thiol compound with an unknown MoA, an unbiased approach is paramount. Thermal Proteome Profiling (TPP), a mass spectrometry-based extension of the Cellular Thermal Shift Assay (CETSA), is a powerful discovery tool.[4] It allows for the proteome-wide identification of proteins that are stabilized or destabilized upon compound binding, without requiring any prior knowledge of the target.

Causality Explained: The core principle is that when a small molecule binds to a protein, it typically increases the protein's thermal stability.[5][6] In a TPP experiment, cell lysates treated with the compound or a vehicle are heated across a temperature gradient. Unbound proteins denature and aggregate at their characteristic melting temperatures, while stabilized proteins remain in the soluble fraction at higher temperatures. Quantitative mass spectrometry then identifies which proteins show a significant thermal shift in the presence of the compound, flagging them as potential direct targets.

TPP_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_process Protein Processing cluster_analysis Data Analysis A Treat Cells/Lysate with Imidazole-2-Thiol or Vehicle Control B Aliquot Samples A->B C Heat Aliquots across a Temperature Gradient (e.g., 40°C to 70°C) B->C D Lyse Cells & Separate Soluble vs. Aggregated Proteins (Centrifugation) C->D E Prepare Soluble Fractions for Mass Spectrometry (Digestion & TMT Labeling) D->E F LC-MS/MS Analysis E->F G Identify & Quantify Proteins F->G H Plot Melting Curves & Identify Proteins with Significant Thermal Shifts G->H I Potential Target List H->I

Caption: Workflow for Thermal Proteome Profiling (TPP).

B. Cellular Thermal Shift Assay (CETSA) for Target Validation

Once TPP identifies a list of potential targets, the next step is to validate these hits using a more focused method. CETSA is the foundational technique for confirming drug-target engagement in intact, live cells.[7][8] Unlike assays on purified proteins, CETSA provides evidence that your compound can cross the cell membrane and bind its target in its native, physiologically relevant environment.[6][9]

Trustworthiness by Design: The self-validating nature of CETSA comes from its dose-dependent and temperature-dependent outputs. A true interaction will show a clear thermal shift that increases with the concentration of the compound until the target is saturated.

CETSA_Workflow A Culture & Treat Live Cells with Varying Concentrations of Imidazole-2-Thiol B Heat Treated Cells at a Specific Temperature (Determined from Melt Curve) A->B C Lyse Cells (e.g., Freeze-Thaw Cycles) B->C D Separate Soluble Fraction (Centrifugation) C->D E Detect Target Protein in Soluble Fraction (e.g., Western Blot, ELISA) D->E F Quantify Protein Levels & Plot Dose-Response Curve E->F G Target Engagement Confirmed F->G

Caption: Experimental workflow for a dose-response CETSA.

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of concentrations of the imidazole-2-thiol compound (e.g., 0.1 µM to 100 µM) and a vehicle control for a predetermined time (e.g., 1-2 hours).

  • Heating Step: Harvest and wash the cells, then resuspend them in a buffer like PBS. Aliquot the cell suspensions into PCR tubes. Heat the tubes to the predetermined melting temperature (Tm) of the target protein for 3 minutes using a thermal cycler. A no-heat control should be kept on ice.

    • Causality Check: This step is crucial. Only proteins stabilized by ligand binding will resist denaturation and aggregation at this temperature.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This releases the cellular contents.

  • Separation: Separate the soluble proteins from the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA or Bradford assay. Load equal amounts of total protein for each sample onto an SDS-PAGE gel.

  • Western Blot: Perform a standard Western blot using a specific primary antibody against the putative target protein.

  • Analysis: Quantify the band intensities. The amount of soluble protein at the heated temperature, relative to the unheated control, indicates the degree of stabilization. Plotting this against compound concentration yields an isothermal dose-response fingerprint (ITDRFCETSA).

Table 1: Comparison of Target Engagement Methodologies

MethodPrincipleThroughputKey AdvantageKey Disadvantage
TPP Ligand-induced thermal stabilization measured by Mass Spectrometry.[4]LowUnbiased, proteome-wide discovery of targets and off-targets.Technically demanding, expensive, lower throughput.
CETSA (WB) Ligand-induced thermal stabilization measured by Western Blot.[7]Low-MediumConfirms target engagement in live cells; gold standard for validation.Requires a high-quality antibody; can be laborious.
BiTSA Luminescent tag (HiBiT) fusion to target protein; stabilization measured by luminescence.[10]HighHigh-throughput, no antibody needed, plate-based format.Requires genetic modification of the cell line to tag the protein.

Phase 2: Quantifying Functional Consequences

Confirming that a compound binds to a target is only half the battle. The critical next question is: what is the functional consequence of this binding? For many targets of imidazole-2-thiol compounds, such as enzymes, the answer lies in measuring the modulation of their catalytic activity.

A. In Vitro Enzymatic Inhibition Assays

Enzymatic assays are fundamental to drug discovery, providing quantitative data on how a compound affects an enzyme's ability to convert a substrate into a product.[11][12] These assays are essential for determining potency (e.g., IC50) and understanding the mode of inhibition (e.g., competitive, non-competitive).

Example Application: Several imidazole-2-thiol compounds are known inhibitors of Dopamine β-hydroxylase (DBH), an enzyme critical for the synthesis of norepinephrine from dopamine.[13][14][15] An overactive sympathetic nervous system contributes to hypertension, making DBH an attractive therapeutic target.

DBH_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyr Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase DBH Dopamine β-hydroxylase (DBH) Dopamine->DBH Norepinephrine Norepinephrine DBH->Norepinephrine Compound Imidazole-2-thiol Compound Compound->Inhibition Omics_Workflow cluster_proteomics Proteomics Arm cluster_metabolomics Metabolomics Arm A Treat Cell Culture or Animal Model with Imidazole-2-Thiol Compound B1 Harvest Samples (Cells, Plasma, Tissue) A->B1 C1 Protein Extraction & Digestion B1->C1 C2 Metabolite Extraction B1->C2 D1 LC-MS/MS Analysis C1->D1 E1 Identify Differentially Expressed Proteins D1->E1 F Integrated Pathway Analysis E1->F D2 LC-MS or GC-MS Analysis C2->D2 E2 Identify Differentially Abundant Metabolites D2->E2 E2->F G Validated MoA & Biomarker Discovery F->G

Sources

A Researcher's Guide to Spectroscopic Analysis of Imidazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous characterization of molecular structures is a foundational pillar of innovation. The imidazole ring, a crucial scaffold in numerous pharmaceuticals and biological molecules, presents a fascinating case for spectroscopic analysis. This guide provides a side-by-side comparison of the spectroscopic data of imidazole with its known derivatives, offering insights into how structural modifications influence spectral properties. Our approach is rooted in scientific integrity, explaining the causality behind experimental choices and ensuring that the described protocols are self-validating.

The Spectroscopic Signature of the Imidazole Ring

Imidazole is an aromatic heterocycle with two nitrogen atoms. Its unique electronic structure gives rise to characteristic spectroscopic signatures that are sensitive to the presence of substituents. Understanding these baseline spectral features is paramount for interpreting the more complex spectra of its derivatives. We will explore these signatures through the lenses of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

In the proton NMR spectrum of imidazole, the protons on the ring appear at distinct chemical shifts due to their different electronic environments. The proton at the C2 position is typically the most downfield, followed by the protons at C4 and C5.

  • Imidazole: The ¹H NMR spectrum of imidazole in a suitable solvent like DMSO-d₆ shows a signal for the N-H proton and distinct signals for the C-H protons. For instance, the C2-H proton appears around 7.7 ppm, while the C4-H and C5-H protons are observed at approximately 7.1 ppm.[1]

  • Substituent Effects: The introduction of substituents dramatically alters the chemical shifts of the remaining ring protons.

    • Electron-donating groups (EDGs) , such as a methyl group, shield the ring protons, causing them to shift upfield (to lower ppm values). For example, in 2-methylimidazole, the C4-H and C5-H protons are shifted to slightly lower ppm values compared to imidazole.[2]

    • Electron-withdrawing groups (EWGs) , like a nitro group, deshield the ring protons, leading to a downfield shift (to higher ppm values). In 4-nitroimidazole, the C2-H and C5-H protons are shifted significantly downfield due to the strong electron-withdrawing nature of the nitro group.[3]

    • Histamine and L-Histidine: In biologically relevant molecules like histamine and L-histidine, the side chain attached to the imidazole ring also influences the chemical shifts. The protons on the imidazole ring of histamine are observed in the ¹H NMR spectrum, providing key information for its identification.[4]

¹³C NMR Spectroscopy

Carbon-13 NMR provides complementary information about the carbon framework of the molecule.

  • Imidazole: The ¹³C NMR spectrum of imidazole shows three distinct signals for the C2, C4, and C5 carbons.

  • Substituent Effects: Similar to ¹H NMR, the chemical shifts of the ring carbons are sensitive to the electronic nature of the substituents.

    • EDGs cause an upfield shift of the carbon signals.

    • EWGs lead to a downfield shift. For instance, the carbon atoms in 4-nitroimidazole will have different chemical shifts compared to those in 2-methylimidazole due to the differing electronic effects of the nitro and methyl groups.[5][6]

The following table summarizes the typical ¹H and ¹³C NMR chemical shifts for imidazole and some of its derivatives.

Compound¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)
Imidazole C2-H: ~7.7, C4/5-H: ~7.1[7]C2: ~136, C4/5: ~122
2-Methylimidazole C4/5-H: ~6.9, CH₃: ~2.3[2]C2: ~145, C4/5: ~121, CH₃: ~13[6]
4-Nitroimidazole C2-H: ~8.3, C5-H: ~7.9[3]C2: ~145, C4: ~148, C5: ~122[5]
Histamine C2-H: ~7.6, C5-H: ~6.8Data varies with pH and solvent
L-Histidine C2-H: ~7.7, C4-H: ~6.9Data varies with pH and solvent

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The imidazole ring exhibits several characteristic vibrational modes.

  • N-H Stretch: A broad absorption band in the region of 3200-2800 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.

  • C-H Stretch: The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, often around 3100-3050 cm⁻¹.[8][9][10]

  • C=N and C=C Stretching: Strong absorptions in the 1600-1450 cm⁻¹ region are attributed to the C=N and C=C stretching vibrations within the aromatic ring.[8][11]

  • Ring Vibrations: The "fingerprint" region (below 1500 cm⁻¹) contains a complex pattern of absorptions arising from various ring bending and stretching modes, which are highly characteristic of the specific imidazole derivative.[12]

Comparison of IR Spectra:

  • Imidazole: Shows a prominent N-H stretch and characteristic aromatic C-H and ring stretching bands.[13][14]

  • 2-Methylimidazole: The presence of the methyl group introduces C-H stretching and bending vibrations for the methyl group, which can be observed in the spectrum.[15][16]

  • 4-Nitroimidazole: The nitro group will exhibit strong and characteristic asymmetric and symmetric stretching vibrations, typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

  • L-Histidine: The IR spectrum of L-histidine is more complex due to the presence of the amino acid functional groups (carboxyl and amino groups), which have their own characteristic absorptions.[17]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The imidazole ring exhibits characteristic π → π* transitions.

  • Imidazole: Typically shows a strong absorption maximum around 205-210 nm in an aqueous solution.[18]

  • Substituent Effects: The position and intensity of the absorption maximum are highly dependent on the nature of the substituents and the solvent.

    • Auxochromes (e.g., -CH₃) can cause a small red shift (bathochromic shift) in the absorption maximum. For example, 4-methyl-imidazole shows a red-shifted absorption peak compared to imidazole.[18][19]

    • Chromophores (e.g., -NO₂) that extend the conjugation of the system can lead to a significant red shift and an increase in the molar absorptivity. 4-nitroimidazole, for instance, has a strong absorption in the near-UV region.[20]

    • L-Histidine: In water, L-histidine has an absorption maximum at approximately 211 nm.[21]

    • Histamine: The UV-Vis spectrum of histamine is also influenced by pH.[22][23]

Compoundλmax (nm)Solvent
Imidazole ~209[18]2% Methanol/Water
4-Methyl-imidazole ~217[18]2% Methanol/Water
Imidazole-2-carbaldehyde ~280[18]2% Methanol/Water
L-Histidine ~211[21]Water
4-Nitroimidazole ~300-400[20]Varies

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is crucial.

Standard Protocol for ¹H NMR Sample Preparation and Acquisition

The quality of an NMR spectrum is highly dependent on proper sample preparation.

  • Sample Preparation:

    • Weigh 5-25 mg of the imidazole derivative into a clean, dry vial.[24]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[25]

    • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

    • The final sample height in the NMR tube should be approximately 4-5 cm.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

    • Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).[24]

Standard Protocol for IR Spectroscopy (KBr Pellet Method)

The KBr pellet technique is a common method for analyzing solid samples in IR spectroscopy.[26][27][28]

  • Sample Preparation:

    • Thoroughly clean and dry an agate mortar and pestle.[29]

    • Grind 1-2 mg of the solid imidazole derivative into a fine powder.[27]

    • Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.[26] KBr is hygroscopic, so minimize its exposure to the atmosphere.[27][30]

    • Rapidly and thoroughly grind the sample and KBr together until a homogenous, fine powder is obtained.[26]

  • Pellet Formation:

    • Transfer the powder mixture into a pellet die.

    • Place the die in a hydraulic press and apply a vacuum to remove trapped air and moisture.

    • Slowly apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.[26]

    • Carefully release the pressure and remove the pellet from the die.

  • IR Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of a blank KBr pellet.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizing the Workflow

A systematic approach is essential for consistent and reliable spectroscopic analysis.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Imidazole Derivative NMR_Prep Dissolve in Deuterated Solvent & Filter Sample->NMR_Prep IR_Prep Grind with KBr Sample->IR_Prep UV_Prep Dissolve in UV-grade Solvent Sample->UV_Prep NMR_Acq Acquire NMR Spectrum NMR_Prep->NMR_Acq IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq UV_Acq Acquire UV-Vis Spectrum UV_Prep->UV_Acq NMR_Analysis Process & Analyze Chemical Shifts, Coupling Constants NMR_Acq->NMR_Analysis IR_Analysis Analyze Functional Group Frequencies IR_Acq->IR_Analysis UV_Analysis Analyze λmax & Molar Absorptivity UV_Acq->UV_Analysis Structure Structural Elucidation & Comparison NMR_Analysis->Structure IR_Analysis->Structure UV_Analysis->Structure Substituent_Effects cluster_structure Molecular Structure cluster_effects Electronic Effects cluster_spectra Spectroscopic Changes Imidazole Imidazole Ring Substituent Substituent Imidazole->Substituent EDG Electron Donating (e.g., -CH3) Substituent->EDG EWG Electron Withdrawing (e.g., -NO2) Substituent->EWG NMR_Upfield NMR: Upfield Shift (Shielding) EDG->NMR_Upfield causes NMR_Downfield NMR: Downfield Shift (Deshielding) EWG->NMR_Downfield causes UV_RedShift UV-Vis: Red Shift (Bathochromic) EWG->UV_RedShift causes

Caption: The relationship between substituent electronic effects and resulting spectroscopic shifts.

Conclusion

This guide provides a comparative framework for understanding the spectroscopic properties of imidazole and its derivatives. By systematically analyzing NMR, IR, and UV-Vis data, researchers can gain profound insights into the structural and electronic characteristics of these important molecules. The provided protocols and visualizations serve as a practical resource for obtaining and interpreting high-quality spectroscopic data in a research setting.

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assessing the therapeutic potential of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol versus existing drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Discovery & Development Professionals

Abstract

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous clinically significant drugs.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] This guide provides a comprehensive framework for assessing the therapeutic potential of a novel derivative, 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol, against established drugs in a selected therapeutic area. By outlining detailed experimental protocols and comparative data analysis, we aim to equip researchers with the necessary tools to rigorously evaluate this compound's efficacy and mechanism of action.

Introduction: The Promise of Imidazole-2-thiol Derivatives

Imidazole-2-thiol derivatives represent a promising class of compounds with diverse biological activities.[6] The presence of the thiol group at the 2-position of the imidazole ring is of particular interest, as it can engage in various biological interactions, including metal chelation and redox modulation. The specific compound under investigation, this compound, features a dimethylphenyl substituent, which may influence its lipophilicity, metabolic stability, and target-binding affinity.

Chemical Structure:

  • IUPAC Name: this compound[7]

  • Molecular Formula: C₁₁H₁₂N₂S[7][8]

  • Molecular Weight: 204.29 g/mol [8]

Given the established anticancer properties of other imidazole-2-thiol derivatives, this guide will focus on evaluating this compound as a potential novel anticancer agent.[4] For a robust comparison, we will assess its performance against a standard-of-care chemotherapy agent, Cisplatin , known for its efficacy in various solid tumors.

Postulated Mechanism of Action

While the precise mechanism of this compound is yet to be elucidated, we can hypothesize a potential signaling pathway based on the known activities of similar compounds. Many anticancer agents induce apoptosis (programmed cell death) in cancer cells. We postulate that this compound may trigger the intrinsic apoptotic pathway through the modulation of Bcl-2 family proteins and subsequent caspase activation.

G Compound 1-(2,3-dimethylphenyl)- 1H-imidazole-2-thiol Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bcl2->Bax Inhibits Bax->Mitochondrion Pore formation Apaf1 Apaf-1 CytochromeC->Apaf1 Binds Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Postulated intrinsic apoptosis pathway initiated by the test compound.

In Vitro Assessment: The Foundation of Efficacy and Safety

In vitro assays are fundamental in early-stage drug discovery, providing initial insights into a compound's biological activity and safety profile.[9][10] These assays are crucial for identifying promising candidates before proceeding to more complex and resource-intensive in vivo studies.[10][11]

Cell Viability and Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12] This assay will be employed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound and compare it to Cisplatin across a panel of cancer cell lines.

Experimental Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., A549 - lung carcinoma, HeLa - cervical cancer, HT-29 - colorectal adenocarcinoma) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and Cisplatin in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (untreated cells).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Given that many imidazole derivatives exhibit antimicrobial properties, it is prudent to assess this activity.[13] The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]

Experimental Protocol:

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[12]

  • Compound Dilution: Perform serial two-fold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.[12]

  • Inoculation: Add the prepared bacterial inoculum to each well.[12] Include positive (bacteria without compound) and negative (broth only) controls.[12]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[12]

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.[12]

In Vivo Efficacy: Validation in Living Organisms

In vivo studies are the gold standard for evaluating the therapeutic efficacy and safety of a drug candidate in a whole, living organism.[14][15][16] These studies provide critical information on how a compound behaves in a complex biological system, which cannot be fully replicated by in vitro models.[15]

Xenograft Mouse Model of Cancer

To assess the in vivo anticancer efficacy of this compound, a xenograft mouse model will be utilized.[17] This involves implanting human cancer cells into immunodeficient mice.

Experimental Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD-scid gamma mice).

  • Tumor Cell Implantation: Subcutaneously implant a human cancer cell line (e.g., A549) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Treatment Groups: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups:

    • Vehicle control (e.g., saline or a suitable solvent)

    • This compound (at various doses)

    • Cisplatin (as a positive control)

  • Drug Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal or oral) according to a predetermined schedule.

  • Efficacy Assessment: Measure tumor volume and body weight of the mice regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Caption: A streamlined workflow for assessing the therapeutic potential of a novel compound.

Comparative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments, allowing for a direct comparison between this compound and the existing drug, Cisplatin.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM)

Cell LineThis compoundCisplatin
A549 (Lung)Experimental ValueLiterature/Experimental Value
HeLa (Cervical)Experimental ValueLiterature/Experimental Value
HT-29 (Colorectal)Experimental ValueLiterature/Experimental Value
Normal FibroblastsExperimental ValueLiterature/Experimental Value

Table 2: In Vivo Antitumor Efficacy

Treatment GroupTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control0Experimental Value
This compound (Dose 1)Experimental ValueExperimental Value
This compound (Dose 2)Experimental ValueExperimental Value
CisplatinExperimental ValueExperimental Value

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the preclinical assessment of this compound as a potential therapeutic agent. The proposed experiments will generate crucial data on its efficacy, potency, and safety profile in comparison to an established drug. Favorable results from these studies would warrant further investigation into its pharmacokinetic and pharmacodynamic properties, as well as more detailed mechanistic studies to fully elucidate its mode of action. The systematic approach detailed herein provides a robust framework for making informed decisions in the drug development pipeline.

References

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A Senior Application Scientist's Guide to Cross-Validation of Experimental Findings with Computational Docking Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synergy of In Silico and In Vitro in Modern Drug Discovery

In the landscape of modern drug discovery, the integration of computational and experimental approaches forms a powerful, synergistic workflow that accelerates the identification and optimization of novel therapeutics.[1] Computational molecular docking has emerged as an indispensable tool, allowing researchers to rapidly screen vast virtual libraries of small molecules against a protein target, predicting their binding orientation and affinity. This in silico process is a hypothesis-generating engine, prioritizing a manageable number of promising compounds for resource-intensive experimental validation.

However, computational predictions are, by nature, approximations.[2] The true measure of a candidate molecule's potential lies in its verifiable, physical interaction with the target. This is where experimental validation becomes paramount. By cross-validating computational results with robust biophysical assays, we create a feedback loop: experimental data provides the "ground truth" to refine and improve our computational models, leading to more accurate predictions and a more efficient drug discovery cascade.[1][3] This guide provides a comprehensive framework for structuring this critical cross-validation process, detailing the causality behind methodological choices and ensuring a self-validating system from virtual screen to laboratory bench.

Part 1: The Computational Approach — A Deep Dive into Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] The primary objective is to reproduce the experimental binding mode and accurately estimate the binding affinity. This process relies on two key components: a search algorithm, which explores the conformational space of the ligand within the target's binding site, and a scoring function, which estimates the binding free energy for each pose.[4][5]

The Causality Behind a Robust Docking Workflow

A successful docking study is not a "black box" simulation. Every step is a critical decision point that influences the biological relevance of the outcome. The most common cause of failure is not the docking algorithm itself, but inadequate preparation of the input molecules.[6]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Target Structure (e.g., from PDB) CleanPDB 2. Prepare Receptor (Remove water, ions, add hydrogens) PDB->CleanPDB Crucial for clean binding site LigPrep 3. Prepare Ligand (Generate 3D conformer, assign charges) CleanPDB->LigPrep Grid 4. Define Binding Site (Grid Generation) LigPrep->Grid Dock 5. Run Docking Simulation (Search Algorithm + Scoring Function) Grid->Dock Constrains search space Poses 6. Analyze Docked Poses (Clustering, RMSD) Dock->Poses Rank 7. Rank Candidates (Based on Scoring Function) Poses->Rank Identify stable binding modes Select 8. Select Compounds for Experimental Validation Rank->Select Prioritize based on predicted affinity G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Buffer 1. Prepare Identical Degassed Buffer Protein 2. Prepare Protein in Buffer Buffer->Protein Ligand 3. Prepare Ligand in Buffer Buffer->Ligand Load 4. Load Protein into Cell, Ligand into Syringe Ligand->Load Titrate 5. Perform Titration (Inject Ligand into Protein) Load->Titrate Detect 6. Measure Heat Change (ΔT vs. Reference) Titrate->Detect Isotherm 7. Integrate Peaks to Generate Binding Isotherm Detect->Isotherm Fit 8. Fit Isotherm to Binding Model Isotherm->Fit Result 9. Determine K_D, ΔH, n, ΔS Fit->Result

Caption: Workflow for a typical Isothermal Titration Calorimetry (ITC) experiment.

Part 3: The Cross-Validation Bridge — Correlating Data and Drawing Conclusions

The ultimate goal is to determine if the computational predictions correlate with the experimental reality. A strong correlation builds confidence in the docking model, suggesting it can be reliably used for future virtual screening campaigns. [7]A weak or non-existent correlation, however, is equally valuable, as it indicates a flaw in the computational model that must be addressed. [8]

Data Presentation: Docking Scores vs. Experimental Affinity

A direct comparison of the predicted binding energy (docking score) and the experimentally measured binding affinity (e.g., KD or IC50) is the most straightforward way to assess correlation.

Compound ID Docking Score (kcal/mol) Experimental KD (nM) Experimental IC50 (nM) Comments
Control-1 -10.52540Known potent inhibitor, used for protocol validation.
Cmpd-001 -9.8150220Good correlation, predicted high affinity is confirmed.
Cmpd-002 -9.585130Strongest experimental binder, correlates well.
Cmpd-003 -7.2>10,000>10,000Good correlation, correctly predicted as a weak binder.
Cmpd-004 -10.18,50012,000Discordant Result: High predicted affinity, but weak experimentally.
Cmpd-005 -6.8450600Discordant Result: Low predicted affinity, but moderate experimentally.
Interpreting the Correlation (or Lack Thereof)

It's important to recognize that a perfect linear correlation between docking scores and experimental binding affinities is rare. [4][9]Scoring functions are approximations and do not fully account for complex phenomena like protein flexibility, solvation effects, and entropy. [2]

  • Strong Correlation (e.g., Pearson coefficient > 0.6): This indicates your docking protocol is performing well. The model is successfully distinguishing between high- and low-affinity binders. This builds confidence for using the model to screen larger libraries.

  • Weak or No Correlation: This points to a "hard failure" in the docking protocol, where the energy function is flawed for your specific system. [10]

Troubleshooting Discordant Results

When a compound like Cmpd-004 is predicted to be potent but is experimentally weak, it provides a critical opportunity to refine the model.

  • Re-examine the Docking Pose: Does the predicted binding mode make sense chemically? Are there any strained bonds or steric clashes?

  • Consider Scoring Function Limitations: Is your scoring function known to be poor for a particular class of compounds or interaction types (e.g., metal chelation)?

  • Account for Desolvation Penalties: Did the model incorrectly reward a buried polar group that is not making a hydrogen bond?

  • Protein Flexibility: The receptor is not a rigid entity. The binding of a ligand may induce conformational changes not accounted for in a rigid docking protocol. [11]

G VS Virtual Screening (Docking Prediction) Hits Prioritized Hit List VS->Hits Exp Experimental Validation (e.g., ITC, SPR) Hits->Exp Data Quantitative Binding Data (K_D, IC_50) Exp->Data Corr Correlate Data (Docking Score vs. K_D) Data->Corr Good Strong Correlation Corr->Good Yes Bad Weak/No Correlation Corr->Bad No Good->VS Proceed with larger screen Refine Refine Docking Protocol (e.g., change scoring function, allow flexibility) Bad->Refine Troubleshoot Model Refine->VS Iterate

Caption: The iterative feedback loop of cross-validation in drug discovery.

Conclusion

The cross-validation of computational docking with experimental data is not merely a final validation step; it is an integral, iterative component of the modern drug discovery engine. It transforms docking from a simple predictive tool into a dynamic learning system. By embracing both the successes and failures in the correlation process, we can build more robust, reliable, and ultimately more predictive in silico models. This rigorous, self-validating approach ensures that resources are focused on the most promising candidates, minimizing late-stage attrition and accelerating the journey from a virtual hit to a viable therapeutic.

References

  • Wu, G., et al. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. Methods in Molecular Biology, 1893, 257-272. Retrieved from [Link] [12]10. TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved from [Link] [13]11. Taylor & Francis Online. (n.d.). Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. Retrieved from [Link]

  • PyRx Tutorial. (2025, January 11). Prepare Proteins & Ligands for Docking. YouTube. Retrieved from [Link] [14]18. University of Edinburgh. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link] [15]19. Wikipedia. (n.d.). Förster resonance energy transfer. Retrieved from [Link] [16]20. PLOS Computational Biology. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link] [3]21. Margineanu, A., et al. (2016). Screening for protein-protein interactions using Förster resonance energy transfer (FRET) and fluorescence lifetime imaging microscopy (FLIM). Scientific Reports, 6, 28186. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). Docking and Ligand Binding Affinity: Uses and Pitfalls. Retrieved from [Link] [2]29. Bionity. (n.d.). Scoring functions for docking. Retrieved from [Link] [5]30. ResearchGate. (2015, July 7). How can I validate a docking protocol? Retrieved from [Link] [17]31. Wikipedia. (n.d.). Scoring functions for docking. Retrieved from [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link] [11]33. Bioinformatics and Biotech. (2023, March 24). 7 Expert Tips for Perfect Molecular Docking. YouTube. Retrieved from [Link]

  • Quora. (2018, September 16). How well do molecular docking scores correlate with experimental binding affinities? Retrieved from [Link] [9]35. Determination of the relationship between the docking studies and the biological activity of δ-selective enkephalin analogues. (n.d.). Retrieved from [Link] [7]36. ResearchGate. (n.d.). Case Studies in Modern Drug Discovery and Development. Retrieved from [Link]

  • Omicsonline. (n.d.). Molecular Docking Studies: The Success Should Overrule the Doubts. Retrieved from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • Irwin, J. J., et al. (2023). A Database for Large-Scale Docking and Experimental Results. Journal of Chemical Information and Modeling, 63(12), 3693–3702. Retrieved from [Link]

  • CCPBioSim. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Retrieved from [Link] [18]41. ResearchGate. (2022, February 7). How to find a correlation between experimental data and docking score? Retrieved from [Link] [8]42. Polaris Quantum Biotech. (2026, January 12). Study Demonstrates Quantum Advantage Over Generative AI in Drug Discovery. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Computational Approaches in Drug Designing and Their Applications. Retrieved from [Link]

  • Sadybekov, A. A., et al. (2024). Computational Approaches and Drug Discovery: Where Are We Going? Molecules, 29(5), 992. Retrieved from [Link]

  • Judson, R. S., et al. (2024). Cross-Species Molecular Docking Method to Support Predictions of Species Susceptibility to Chemical Effects. Environmental Health Perspectives, 132(5), 057008. Retrieved from [Link]

  • Carolina Digital Repository. (n.d.). Validation approaches for computational drug repurposing: a review. Retrieved from [Link]

  • Verkhivker, G. M., et al. (n.d.). Deciphering common failures in molecular docking of ligand-protein complexes. Duke Computer Science. Retrieved from [Link] [10]48. Molecular BioSystems. (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. RSC Publishing. Retrieved from [Link]

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A Comparative Analysis of the Stability of Substituted Imidazole-2-thiols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the imidazole-2-thiol scaffold is a cornerstone of numerous pharmacologically active agents. Its utility, however, is intrinsically linked to its chemical stability. The propensity of the thiol group to undergo oxidation and the reactivity of the imidazole ring present significant challenges in drug formulation and development. This guide provides a comparative analysis of the stability of various substituted imidazole-2-thiols, offering insights into the structural and environmental factors that govern their degradation. By understanding these nuances, researchers can better predict the stability of their compounds and design more robust molecules.

The Dichotomy of Reactivity and Stability in Imidazole-2-thiols

The imidazole-2-thiol core possesses a tautomeric equilibrium between the thione and thiol forms, with the thione form generally predominating in the solid state. This structural feature, coupled with the electron-rich nature of the imidazole ring, makes these molecules susceptible to various degradation pathways, including oxidation, hydrolysis, and photodegradation. The substituents on the imidazole ring play a crucial role in modulating this inherent reactivity, thereby influencing the overall stability of the molecule.

Factors Influencing the Stability of Substituted Imidazole-2-thiols

The stability of a substituted imidazole-2-thiol is not an intrinsic property but rather a function of its molecular structure and its surrounding environment. Key factors that dictate the stability of these compounds include:

  • Oxidative Stress: The thiol group is highly susceptible to oxidation, which can lead to the formation of disulfides, sulfinic acids, and sulfonic acids. The rate of oxidation is influenced by the presence of oxidizing agents, metal ions, and the electronic nature of the substituents on the imidazole ring.

  • Hydrolytic Conditions (pH): The imidazole ring contains both acidic (N-H) and basic (pyridinic nitrogen) centers, making its stability pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of certain functional groups on the substituents or even promote ring-opening in extreme cases.

  • Photostability: Exposure to light, particularly in the UV region, can induce photochemical reactions, leading to degradation. The nature of the chromophore, which is influenced by the substituents, will determine the photosensitivity of the molecule.

  • Thermal Stress: Elevated temperatures can accelerate degradation reactions. The thermal stability of imidazole-2-thiols is dependent on the strength of the covalent bonds within the molecule and the presence of functional groups that are prone to thermolysis.

Comparative Analysis of Stability: Insights from Experimental Data

Oxidative Stability

The oxidative degradation of the imidazole moiety has been observed in forced degradation studies of complex molecules. For instance, the imidazole ring in daclatasvir is susceptible to base-mediated autoxidation and oxidation by hydrogen peroxide.[1] The position and electronic nature of substituents significantly impact the oxidative reactivity. Studies on tripodal copper complexes with substituted imidazoles have shown that N-methylation increases oxidative reactivity, while phenyl-substitution decreases it.[2] This suggests that electron-donating groups on the nitrogen may increase susceptibility to oxidation, whereas bulky, electron-withdrawing groups on the carbon atoms of the imidazole ring may enhance stability.

Hydrolytic Stability

The hydrolytic stability of imidazole derivatives is markedly influenced by pH. A study on the degradation of the imidazole fungicide prochloraz in aqueous media demonstrated that the compound was most stable at neutral pH (pH 7.0) and degraded faster at both acidic (pH 4.0) and alkaline (pH 9.2) conditions.[3][4]

pHHalf-life (days) at 1.0 µg/mLHalf-life (days) at 2.0 µg/mL
4.018.3519.17
7.022.6025.10
9.215.8016.60
Table 1: Half-life of Prochloraz at different pH values. Data sourced from Sharma et al. (2008).[3][4]

These findings underscore the importance of pH control in formulations containing imidazole-2-thiols. For ionizable substituents, their pKa relative to the solution pH will also play a critical role in the overall stability profile.

Photostability

The photodegradation of a related compound, imidazolidine-2-thione, has been studied, revealing a degradation rate constant of 2.44 x 10⁻² min⁻¹ under specific experimental conditions (aqueous ZnO suspension, 400W mercury lamp).[5] The study noted that the slower degradation rate of 2-imidazoline-2-thione compared to other thiols and thiones could be related to the oxidation potential of the ring.[5] Furthermore, it has been observed that substituting the N-H of a lophine (2,4,5-triphenylimidazole) derivative with a benzyl or alkyl group can enhance its photostability.[6] This indicates that protecting the N-H proton can be a viable strategy to mitigate photodegradation.

Experimental Protocols for Assessing Stability

To rigorously evaluate the stability of novel substituted imidazole-2-thiols, a systematic approach employing forced degradation studies is recommended.

Protocol 1: HPLC-Based Analysis of Stability

A validated stability-indicating HPLC method is the cornerstone of quantitative stability assessment.

Objective: To develop and validate an HPLC method for the separation and quantification of the parent imidazole-2-thiol from its degradation products.

Methodology:

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common starting point.

  • Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized to ensure good peak shape and separation.

  • Detection: A UV detector set at the wavelength of maximum absorbance (λmax) of the parent compound is generally used. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

HPLC_Workflow cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Analysis & Validation Column_Selection Column Selection (e.g., C18) Mobile_Phase_Opt Mobile Phase Optimization Column_Selection->Mobile_Phase_Opt Detection_Wavelength Detection Wavelength (λmax) Mobile_Phase_Opt->Detection_Wavelength Acid_Hydrolysis Acidic (e.g., 0.1M HCl) Base_Hydrolysis Basic (e.g., 0.1M NaOH) Oxidation Oxidative (e.g., 3% H2O2) Thermal Thermal (e.g., 60°C) Photolytic Photolytic (ICH Q1B) HPLC_Analysis HPLC-UV/PDA Analysis Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Peak_Purity Peak Purity Assessment HPLC_Analysis->Peak_Purity Method_Validation Method Validation (ICH Guidelines) Peak_Purity->Method_Validation

Workflow for HPLC-based stability assessment.
Protocol 2: Forced Degradation Studies

Objective: To identify the degradation pathways and the intrinsic stability of a substituted imidazole-2-thiol under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of the test compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for 2 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound and a solution to 60°C for 48 hours.

    • Photodegradation: Expose a solution to UV and visible light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at appropriate time points using the validated HPLC method.

  • Peak Identification: If significant degradation is observed, techniques like LC-MS/MS can be used to identify the degradation products.

The Influence of Substituents on Stability: A Mechanistic Perspective

The electronic properties of the substituents on the imidazole ring are a primary determinant of the stability of imidazole-2-thiols.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro, cyano, or halo groups decrease the electron density of the imidazole ring. This can decrease the susceptibility of the ring to electrophilic attack and oxidation. However, strong EWGs can also increase the acidity of the N-H proton, potentially influencing its reactivity and solubility.

  • Electron-Donating Groups (EDGs): Alkyl, alkoxy, or amino groups increase the electron density of the imidazole ring, making it more susceptible to oxidation. N-alkylation, while potentially increasing oxidative liability, can protect against photodegradation pathways involving the N-H bond.

Substituent_Effects cluster_EWG Electron-Withdrawing Groups (EWGs) (e.g., -NO2, -CN, -Cl) cluster_EDG Electron-Donating Groups (EDGs) (e.g., -CH3, -OCH3, -NH2) Imidazole_Core Imidazole-2-thiol Core EWG_Effects Decreased Ring Electron Density Decreased Susceptibility to Oxidation Increased N-H Acidity Imidazole_Core->EWG_Effects Influence on Stability EDG_Effects Increased Ring Electron Density Increased Susceptibility to Oxidation Potential for N-H Protection (N-alkylation) Imidazole_Core->EDG_Effects Influence on Stability

Influence of substituents on imidazole-2-thiol stability.

Conclusion and Future Directions

The stability of substituted imidazole-2-thiols is a multifaceted issue governed by a delicate interplay of structural and environmental factors. While a definitive ranking of the stability of all possible derivatives is not feasible without direct comparative studies, the principles outlined in this guide provide a rational framework for predicting and assessing stability. Electron-withdrawing groups on the imidazole ring generally appear to confer greater stability against oxidation, while protection of the N-H proton can mitigate photodegradation. The pH of the medium is a critical parameter for hydrolytic stability, with neutral conditions often being optimal.

Future research should focus on systematic studies that compare the stability of a homologous series of substituted imidazole-2-thiols under standardized stress conditions. Such studies would provide invaluable quantitative structure-stability relationships, enabling the in-silico prediction of stability and the rational design of more robust imidazole-2-thiol-based drug candidates.

References

  • He, D., et al. (2008). Imidazole Substituent Effects on Oxidative Reactivity of tripodal(imid)2(thioether)CuI Complexes. PubMed. Available at: [Link]

  • Sharma, D., et al. (2008). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Interdisciplinary Toxicology. Available at: [Link]

  • Montazerozohori, M., et al. (2006). Photodegradation kinetics of some thiols and thiones in aqueous suspension of zinc oxide. Annali di Chimica. Available at: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Dhawas, A., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B. Available at: [Link]

  • Liu, Y., et al. (2017). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. Available at: [Link]

  • Golcienė, B., et al. (2023). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Daraji, D. G., et al. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry. Available at: [Link]

  • El-Sayed, W. M., et al. (2023). New imidazole-2-ones and their 2-thione analogues as anticancer agents and CAIX inhibitors: Synthesis, in silico ADME and molecular modeling studies. Journal of Molecular Structure. Available at: [Link]

  • Simeone, J., et al. (2018). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. Available at: [Link]

  • Abdel-rahman, H. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. Available at: [Link]

  • Chromatography Forum. (2013). RP HPLC method for Imidazole. Available at: [Link]

  • Salman, A. S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry. Available at: [Link]

  • Gałczyńska, K., et al. (2022). Indole Derivatives Bearing Imidazole, Benzothiazole-2-Thione or Benzoxazole-2-Thione Moieties—Synthesis, Structure and Evaluation of Their Cytoprotective, Antioxidant, Antibacterial and Fungicidal Activities. International Journal of Molecular Sciences. Available at: [Link]

  • Ruan, B., et al. (2014). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. Journal of Spectroscopy. Available at: [Link]

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A Senior Scientist's Guide to Purity Validation: An In-depth Comparison of HPLC and Alternative Methods for 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the unequivocal confirmation of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable downstream data and regulatory compliance. For novel heterocyclic compounds like 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol, a potential building block in medicinal chemistry, establishing a robust analytical method for purity assessment is paramount.

This guide provides a comprehensive, field-tested comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for purity validation. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, establish a self-validating experimental framework, and ground our discussion in authoritative standards.

The Analytical Challenge: Why Purity Matters

The synthesis of this compound, typically involving the cyclization of a substituted phenylthiourea, can yield a spectrum of impurities. These may include unreacted starting materials (2,3-dimethylaniline, thiourea), reaction intermediates, or side-products from undesired reaction pathways. Even trace amounts of these impurities can significantly impact the compound's biological activity, toxicity profile, and physical properties, making their detection and quantification critical.

HPLC as the Gold Standard: A Methodological Deep Dive

For non-volatile, polar organic molecules like our target compound, Reverse-Phase HPLC (RP-HPLC) coupled with a Diode-Array Detector (DAD) or UV-Vis detector is overwhelmingly the method of choice. The rationale for this selection is rooted in its superior resolution, sensitivity, and quantitative accuracy.

The separation mechanism in RP-HPLC relies on the partitioning of the analyte between a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase (e.g., a mixture of acetonitrile and water). The this compound, with its aromatic ring and polar imidazole-thiol moiety, interacts with the C18 column. By carefully tuning the mobile phase composition—a process known as method development—we can achieve fine control over the retention time of the main peak and ensure it is well-resolved from any potential impurity peaks.

Workflow for HPLC Method Validation

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. Our workflow is directly aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory acceptability.

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation & Development cluster_validation Phase 2: ICH Q2(R1) Validation cluster_output Phase 3: Analysis & Reporting Synthesis Synthesize Compound Char Initial Characterization (NMR, MS) Synthesis->Char Crude Product MethodDev HPLC Method Development Char->MethodDev Structural Info Specificity Specificity & Peak Purity MethodDev->Specificity Optimized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD LOD & LOQ Precision->LOD Robustness Robustness LOD->Robustness Report Generate Validation Report Robustness->Report Validation Data Purity Calculate Final Purity Report->Purity

Caption: ICH Q2(R1) aligned workflow for HPLC purity validation.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the gold standard, a comprehensive understanding requires comparing it against other available methods. Each technique offers a different lens through which to view the purity of a sample.

Technique Principle Advantages Limitations Best Use Case
HPLC-UV/DAD Differential partitioning between mobile and stationary phases.High resolution, quantitative accuracy, high sensitivity, automation-friendly.Requires soluble and UV-active compounds, higher instrument cost.Definitive purity assessment and impurity quantification.
Thin-Layer Chromatography (TLC) Adsorption chromatography on a solid plate.Rapid, low cost, good for reaction monitoring, multiple samples in parallel.Primarily qualitative/semi-quantitative, lower resolution and sensitivity than HPLC.Rapid reaction monitoring and initial purity screening.
Gas Chromatography-Mass Spectrometry (GC-MS) Partitioning into a gaseous mobile phase, followed by mass analysis.Excellent for volatile impurities, provides structural information (MS).Requires analyte to be volatile and thermally stable; derivatization may be needed.Detecting volatile residual solvents or thermally stable impurities.
Nuclear Magnetic Resonance (qNMR) Measures nuclear spin absorption in a magnetic field.Provides structural confirmation, can be quantitative (qNMR) without a specific reference standard for the analyte.Lower sensitivity than HPLC, complex mixtures can be difficult to interpret, high instrument cost.Structural confirmation and orthogonal purity check, especially for isomers.

The true power lies not in choosing one method, but in using them orthogonally. For instance, while HPLC provides the primary purity value, GC-MS can be used to confirm the absence of residual solvents like toluene or DMF used in the synthesis, which HPLC might not be optimized to detect. Similarly, ¹H NMR serves as an essential identity test and can reveal structurally related impurities that might co-elute with the main peak in HPLC.

Experimental Section: A Validated HPLC Protocol

This section details the protocol for validating the purity of this compound according to ICH guidelines.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard & Sample Preparation: Dissolve accurately weighed samples in Acetonitrile:Water (50:50) to achieve desired concentrations.

Chromatographic Conditions
  • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (verify with UV scan of the main peak).

  • Injection Volume: 10 µL.

Validation Parameters & Acceptance Criteria

The following data are illustrative, representing typical results for a successful validation.

1. Specificity (Peak Purity) The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often achieved using a DAD to compare the UV spectra across the peak. An upslope, apex, and downslope spectrum match of >99% indicates a pure peak.

2. Linearity A series of at least five concentrations of the reference standard are analyzed. The peak area is then plotted against concentration, and a linear regression is performed.

Concentration (µg/mL)Peak Area (mAU*s)
10125,430
25312,980
50624,550
1001,251,090
1501,876,120
  • Result: Correlation Coefficient (R²) = 0.9998.

  • Acceptance Criterion: R² ≥ 0.999.

3. Accuracy (% Recovery) Accuracy is assessed by spiking a sample with known quantities of the reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8079.599.4%
100%100100.8100.8%
120%120119.299.3%
  • Acceptance Criterion: Mean recovery between 98.0% and 102.0%.

4. Precision

  • Repeatability (Intra-day): Six replicate injections of the same sample are performed on the same day.

    • Result: Relative Standard Deviation (RSD) of peak areas = 0.45%.

  • Intermediate Precision (Inter-day): The analysis is repeated on a different day by a different analyst.

    • Result: RSD of peak areas = 0.82%.

  • Acceptance Criterion: RSD ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) These are determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.1 µg/mL (S/N ≈ 3:1)

  • LOQ: 0.3 µg/mL (S/N ≈ 10:1)

Conclusion: An Integrated Approach to Purity Validation

The validation of purity for a synthesized compound like this compound is a multi-faceted process. While RP-HPLC stands out as the primary technique due to its high resolution, sensitivity, and quantitative power, its data should not be interpreted in a vacuum. A truly robust purity assessment is built on an orthogonal approach, where the primary HPLC data is supported by evidence from techniques like GC-MS for volatile impurities and NMR for structural confirmation. By adhering to internationally recognized guidelines such as ICH Q2(R1), scientists can ensure the analytical data is not only accurate and reliable but also universally accepted, forming a solid foundation for subsequent research and development.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • HPLC: A Practical Guide. Royal Society of Chemistry. [Link]

  • Synthesis and characterization of some N-aryl-2-mercaptoimidazoles. European Journal of Chemistry. [Link]

Safety Operating Guide

Navigating the Uncharted: A Comprehensive Guide to the Proper Disposal of 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Assessment: A Conservative Approach to the Unknown

Given the lack of specific toxicological data for 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol, a thorough hazard assessment must be based on the known properties of structurally related compounds. The imidazole core is a common feature in many biologically active molecules, and its derivatives can exhibit a range of toxicological profiles.[1][2] The presence of a thiol group introduces concerns related to its odor and potential for reactivity.

Inferred Hazards based on Structural Analogs:

  • Acute Toxicity (Oral): The parent compound, imidazole, is harmful if swallowed.[2] It is prudent to assume a similar or greater toxicity for this derivative.

  • Skin Corrosion/Irritation: Imidazole is known to cause severe skin burns and eye damage.[1][2][3] Therefore, this compound should be handled as a potential corrosive.

  • Serious Eye Damage/Irritation: As with skin, the potential for serious eye damage is high.

  • Reproductive Toxicity: Imidazole has been identified as a substance that may damage the unborn child.[1][2] This potential for reproductive toxicity must be a key consideration in its handling and disposal.

  • Environmental Hazards: While specific data is unavailable, many organic sulfur compounds are harmful to aquatic life.

This conservative assessment necessitates the implementation of stringent safety protocols throughout the handling and disposal process.

II. Personal Protective Equipment (PPE): Your First Line of Defense

Based on the inferred hazards, the following minimum PPE is mandatory when handling this compound in any form (solid, solution, or as waste):

  • Hand Protection: Nitrile gloves are recommended. For extended contact or when handling larger quantities, double-gloving is advised.

  • Eye Protection: Chemical safety goggles are essential. A face shield should be worn in situations with a higher risk of splashing.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

III. Step-by-Step Disposal Protocol

The following procedures are designed to safely manage the disposal of both the pure compound and materials contaminated with it.

A. Disposal of Unused or Waste this compound (Solid and Solutions):

  • Segregation is Key: Do not mix this waste with other chemical waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting screw cap. The container must be compatible with organic solids and solvents.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include hazard pictograms for corrosivity, acute toxicity, and health hazard.

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[4] The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.

  • Arrange for Pickup: Once the container is full or has been in storage for the maximum allowable time according to your institution's and local regulations, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

B. Decontamination and Disposal of Contaminated Labware and Materials:

Due to the presence of the thiol group, which can be malodorous and reactive, a decontamination step is recommended for glassware and other materials before they are disposed of or washed for reuse. This process involves the oxidation of the thiol to a less odorous and generally less hazardous sulfonate.

  • Prepare a Decontamination Solution: In a designated container within a chemical fume hood, prepare a 10% solution of household bleach (sodium hypochlorite) in water. Be aware that this reaction can be exothermic.

  • Decontaminate Glassware:

    • Carefully rinse the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone) to remove the bulk of the residue. This rinse solvent must be collected as hazardous waste.

    • Immerse the rinsed glassware in the bleach solution and allow it to soak for at least 24 hours.[5]

    • After soaking, the glassware can be removed, rinsed thoroughly with water, and then washed using standard laboratory procedures.

  • Decontaminate Disposable Materials:

    • Items such as gloves, paper towels, and pipette tips that are contaminated with this compound should be collected in a separate, labeled hazardous waste bag.

    • Before sealing the bag, you may consider adding an absorbent material lightly sprayed with the 10% bleach solution to help neutralize residual thiol odor.

    • This bag should then be placed in the solid hazardous waste container for your laboratory.

IV. Regulatory Framework: Adherence to OSHA and EPA Guidelines

The disposal of all laboratory chemical waste in the United States is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[6][7]

  • EPA: Your laboratory's generator status (Very Small, Small, or Large Quantity Generator) will determine the specific regulations regarding the amount of hazardous waste you can accumulate and the timeframe for its removal.[4]

  • OSHA: OSHA's Hazard Communication Standard requires that the hazards of chemicals are evaluated and that this information is conveyed to employees.[7] While a specific SDS is unavailable, this guide serves to communicate the inferred hazards.

It is imperative to consult your institution's EHS department for specific guidance and to ensure compliance with all local, state, and federal regulations.

V. Visualizing the Disposal Workflow

The following flowchart illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_assessment Hazard Assessment & PPE cluster_disposal Disposal Path start Waste Generated: This compound hazards Consult this guide for inferred hazards (Corrosive, Acutely Toxic, Reprotoxic) start->hazards ppe Don appropriate PPE: Nitrile gloves, safety goggles, lab coat, fume hood hazards->ppe waste_type Is the waste... ...the chemical itself (solid/solution)? ...contaminated materials? ppe->waste_type chemical_disposal Collect in dedicated, labeled hazardous waste container waste_type->chemical_disposal Chemical contaminated_materials Segregate contaminated materials (glassware vs. disposables) waste_type->contaminated_materials Contaminated Materials store_waste Store sealed container in a designated Satellite Accumulation Area (SAA) chemical_disposal->store_waste decontaminate Decontaminate with 10% bleach solution in a fume hood contaminated_materials->decontaminate dispose_decontaminated Dispose of decontaminated materials (wash glassware, solid waste for disposables) decontaminate->dispose_decontaminated ehs_pickup Arrange for pickup by EHS or licensed waste contractor store_waste->ehs_pickup

Caption: Disposal workflow for this compound.

VI. Summary of Key Information
Property/Procedure Guidance
CAS Number 17452-16-3[8]
Molecular Formula C11H12N2S[8]
Inferred Hazards Acutely toxic, skin/eye corrosive, potential reproductive toxicant
Primary Engineering Control Certified Chemical Fume Hood
Required PPE Nitrile gloves, chemical safety goggles, lab coat
Waste Segregation Collect in a dedicated, labeled hazardous waste container
Decontamination Agent 10% household bleach solution (for contaminated materials)
Final Disposal Route Licensed hazardous waste contractor via institutional EHS
VII. Conclusion: A Culture of Safety

The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel or less-characterized compounds like this compound, a conservative approach based on the known hazards of its structural components is not just a best practice, but a professional obligation. By adhering to the detailed procedures outlined in this guide, researchers can ensure they are meeting their regulatory requirements and, more importantly, fostering a culture of safety that protects themselves, their colleagues, and the world beyond the lab.

References

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. Hazardous Waste. Retrieved from [Link]

  • PubChem. this compound. Retrieved from [Link]

  • US Bio-Clean. OSHA Compliance For Laboratories. Retrieved from [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Carl Roth. (2021). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • ChemSupply Australia. (2023). Safety Data Sheet IMIDAZOLE. Retrieved from [Link]

  • Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]

  • Carl Roth. (2024). Safety Data Sheet: Imidazole PUFFERAN®. Retrieved from [Link]

  • Compliancy Group. (2024). What Are OSHA Biohazard Waste Disposal Guidelines?. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. eTool: Hospitals - Facilities Management - Waste Management. Retrieved from [Link]

  • Daniels Health. (2024). OSHA and Biohazard Waste Disposal Guidelines. Retrieved from [Link]

  • PureWay. OSHA and Biohazard Waste Disposal: A Compliance Guide. Retrieved from [Link]

  • University of California, Santa Barbara. (2008). Standard Operation Procedure for Disposal of Unknown Thiols. Retrieved from [Link]

  • University of Rochester. How to Work with Thiols-General SOP. Retrieved from [Link]

  • University of California, Los Angeles. Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]

  • Columbia University. SOP FOR STENCH CHEMICALS. Retrieved from [Link]

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Personal protective equipment for handling 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol

This document provides essential safety protocols and operational guidance for the handling and disposal of this compound (CAS: 17452-16-3).[1][2] As a research chemical, its toxicological properties are not fully characterized. However, by analyzing its constituent functional groups—an imidazole-2-thiol core—we can establish a robust safety framework based on data from analogous structures and established chemical safety principles. This guide is designed to empower researchers to work safely by understanding the causality behind each procedural step.

Core Hazard Assessment: Understanding the Risks

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The primary risks associated with this compound stem from its chemical structure: the imidazole ring system, which is known for a wide range of biological activities, and the thiol (-SH) group, which presents specific handling challenges.[3]

Based on safety data for structurally similar imidazole-2-thiol derivatives, the following hazards should be assumed[4][5]:

Hazard ClassificationGHS Hazard StatementRationale and Implication for the Researcher
Skin Irritation H315: Causes skin irritationDirect contact with the solid or solutions can cause localized redness, inflammation, or dermatitis. This necessitates the use of proper gloves and a lab coat to prevent dermal exposure.[4][5]
Serious Eye Irritation H319: Causes serious eye irritationThe compound is likely to be a significant irritant to the eyes, potentially causing serious damage upon contact. Mandatory eye protection is non-negotiable.[4][5]
Respiratory Irritation H335: May cause respiratory irritationInhalation of the dust or aerosols can irritate the respiratory tract. All handling of the solid powder must be performed in a certified chemical fume hood to prevent inhalation.[5]
Stench Compound Not Classified (Nuisance)The thiol (-SH) group imparts a powerful and persistent unpleasant odor.[6][7] Accidental release is a significant nuisance, can cause headaches and nausea, and may trigger false alarms for gas leaks.[6] This underscores the need for impeccable handling technique and engineering controls.
Potential Biological Activity Not ClassifiedImidazole-2-thione scaffolds are actively being investigated for potent biological effects, including as anticancer agents.[3][8] This unknown but potential bioactivity demands that exposure be minimized to prevent unforeseen physiological effects.

Required Personal Protective Equipment (PPE) Ensemble

The selection of PPE is a direct response to the hazards identified above. A multi-layered approach is required to protect all potential routes of exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct hazard assessments to determine the necessary PPE for any given task.[9]

Primary Engineering Control: The Chemical Fume Hood

All procedures involving this compound, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood. This is the most critical control measure for two reasons:

  • It prevents the inhalation of irritating dusts.[5]

  • It contains the powerful stench of the thiol, preventing its spread throughout the laboratory.[10][11]

Mandatory PPE
PPE CategorySpecifications & Justification
Eye & Face Protection Chemical safety goggles with side-shields conforming to ANSI Z87.1 or EN 166 standards. Rationale: Protects against splashes and airborne particles that can cause serious eye irritation.[5][9][12] For larger-scale operations (>1g) or when a significant splash risk exists, a full-face shield should be worn over the safety goggles.
Hand Protection Chemical-resistant nitrile gloves . Rationale: Provides a primary barrier against skin irritation.[12][13] No single glove material protects against all chemicals or solvents indefinitely.[13][14] For tasks involving solvents (e.g., DMSO, DCM), consult a glove manufacturer's chemical resistance chart to ensure an adequate breakthrough time. Double-gloving is recommended when handling concentrated solutions.
Body Protection Long-sleeved laboratory coat . Rationale: Protects skin and personal clothing from contamination.[12] For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Not required if all work is conducted within a properly functioning chemical fume hood. An air-purifying respirator with an appropriate cartridge may be required for emergency situations, such as a large spill or fume hood failure, as determined by your institution's safety officer.[15][16]

Operational and Disposal Protocols

Adherence to strict procedural workflows is essential for safety and for maintaining an odor-free laboratory environment.

Workflow Diagram: PPE Selection and Handling

The following diagram outlines the decision-making process for preparing to work with the compound.

cluster_prep Preparation Phase cluster_ppe PPE Donning cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Doffing A Assess Task (Weighing Solid vs. Handling Solution) B Verify Fume Hood is Certified and Functioning A->B C Don Lab Coat B->C D Don Safety Goggles (Add Face Shield if Splash Risk) C->D E Don Nitrile Gloves (Consider Double-Gloving) D->E F Perform Task (e.g., Weighing, Dissolving) E->F G Immediately Cap All Containers F->G H Decontaminate Equipment (See Decontamination Protocol) G->H I Dispose of Waste Properly H->I J Doff PPE in Reverse Order (Gloves Last) I->J K Wash Hands Thoroughly J->K

Caption: Standard workflow for safely handling this compound.

Step-by-Step: Weighing and Preparing a Stock Solution
  • Preparation: Verify the chemical fume hood is operational. Assemble all necessary equipment (spatula, weigh paper, vials, solvent, vortexer) and place them deep within the fume hood.

  • Don PPE: Follow the workflow above to don your lab coat, safety goggles, and nitrile gloves.

  • Weighing: Carefully weigh the desired amount of the solid compound onto weigh paper. Avoid creating airborne dust. Tapping the bottle is preferable to scooping if possible.

  • Transfer: Transfer the solid into the appropriate vial.

  • Solubilization: Add the desired solvent to the vial. Immediately cap the vial securely.

  • Mixing: Mix the solution using a vortexer or sonicator until fully dissolved. Keep the vial capped.

  • Cleanup: Proceed immediately to the decontamination and disposal protocol.

Emergency Procedures
Exposure TypeAction
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4][7]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention from an ophthalmologist.[4]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[17][18]
Decontamination and Waste Disposal: Critical for Thiol Compounds

The thiol functional group requires specific deactivation to neutralize its potent odor. Standard cleaning is insufficient.

  • Equipment Decontamination: All non-disposable items that contacted the compound (glassware, spatulas, stir bars) must be decontaminated inside the fume hood.[10][19] Submerge them in a prepared bath of 10% household bleach (sodium hypochlorite solution) for at least 24 hours.[10] This oxidizes the thiol to a non-volatile, odorless species.

  • Solid Waste: All disposable items (gloves, weigh paper, paper towels) must be considered hazardous waste. Immediately place them into a sealable plastic bag, close it, and then place that bag into a second sealable bag.[10][11] This double-bagging technique is crucial for odor containment. Dispose of the bag in the designated solid hazardous waste container.

  • Liquid Waste: All solutions containing the compound must be disposed of in a properly labeled hazardous liquid waste container. Do not pour down the drain.

Spill Management and Decontamination Workflow

Small spills can be managed internally, but always report any spill to your Environmental Health & Safety (EHS) department.

A Spill Detected (Inside Fume Hood) B Alert Others in the Area A->B C Ensure Proper PPE is Worn B->C D Cover Spill with Absorbent Material (e.g., Vermiculite) C->D E Carefully Collect Contaminated Material D->E F Place Waste in Double-Sealable Bags E->F G Wipe Spill Area with 10% Bleach Solution F->G H Place All Cleanup Materials in Waste Bag G->H I Dispose of as Hazardous Waste H->I J Report Incident to EHS/Supervisor I->J

Caption: Workflow for managing a small spill of this compound.

By adhering to these comprehensive guidelines, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for themselves and their colleagues.

References

  • How to Safely Handle Dangerous Substances in the Workplace. (2022). OSHA.com. [Link]

  • Thiols Safety Services. (2020). University College London. [Link]

  • OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. MJ Hughes Construction. [Link]

  • Reagents & Solvents: How to Work with Thiols. University of Rochester Department of Chemistry. [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. [Link]

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